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  • Product: Lauroyl methyl beta-alanine
  • CAS: 21539-57-1

Core Science & Biosynthesis

Foundational

A Guide to Novel Synthesis Methodologies for Lauroyl Methyl Beta-Alanine

This technical guide provides an in-depth exploration of advanced and sustainable synthesis routes for Lauroyl Methyl Beta-Alanine, a prominent N-acyl amino acid surfactant. Designed for researchers and professionals in...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of advanced and sustainable synthesis routes for Lauroyl Methyl Beta-Alanine, a prominent N-acyl amino acid surfactant. Designed for researchers and professionals in drug development and specialty chemical manufacturing, this document moves beyond conventional methods to focus on innovative, efficient, and environmentally conscious approaches. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the described protocols are robust and self-validating.

Introduction: The Significance of Lauroyl Methyl Beta-Alanine

Lauroyl Methyl Beta-Alanine is a highly valued anionic surfactant derived from natural sources, specifically lauric acid (a fatty acid found in coconut and palm kernel oils) and N-methyl-β-alanine.[1][2] Its appeal lies in its excellent foaming and cleansing properties, remarkable mildness, and good biodegradability, making it a preferred ingredient in personal care products, cosmetics, and specialized industrial formulations.[2][3] The synthesis of such bio-based surfactants is a key area of research, driven by increasing consumer demand for safe, sustainable, and high-performance ingredients.[2]

Traditionally, the synthesis of N-acyl amino acids has relied on the Schotten-Baumann reaction, a method that, while effective, often involves harsh alkaline conditions and the use of acyl chlorides, which can lead to byproducts and environmental concerns. This guide will explore modern alternatives that address these limitations.

Foundational Synthesis: The Schotten-Baumann Reaction

The conventional approach to synthesizing Lauroyl Methyl Beta-Alanine involves the acylation of N-methyl-β-alanine with lauroyl chloride. This reaction is typically carried out in an aqueous alkaline solution.

Reaction Scheme:

  • L-alanine is first dissolved in an aqueous solution containing a metal inorganic base, such as sodium hydroxide, to form the corresponding salt.[4]

  • Lauroyl chloride is then added to this solution, leading to the N-acylation of the amino acid.[4]

While this method is well-established, it presents several challenges:

  • Harsh Conditions: The use of strong bases and reactive acyl chlorides can lead to side reactions.

  • Byproduct Formation: The reaction produces stoichiometric amounts of salt (e.g., NaCl), which must be removed during purification.

  • Safety and Handling: Lauroyl chloride is corrosive and moisture-sensitive, requiring careful handling.

The following diagram illustrates the general workflow for this traditional synthesis.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Acylation (Schotten-Baumann) cluster_2 Step 3: Work-up & Purification A N-methyl-β-alanine C Sodium N-methyl-β-alaninate Solution A->C + NaOH B Aqueous NaOH B->C E Reaction Mixture C->E D Lauroyl Chloride D->E F Acidification E->F G Crude Product Precipitation F->G H Filtration & Washing G->H I Drying H->I J Pure Lauroyl Methyl Beta-Alanine I->J

Caption: Traditional Schotten-Baumann Synthesis Workflow.

Novel Synthesis Strategies: Efficiency, Sustainability, and Control

To overcome the limitations of the Schotten-Baumann reaction, researchers have focused on developing greener and more efficient synthesis methods. These novel approaches prioritize milder reaction conditions, waste reduction, and the use of renewable resources.

Enzymatic Synthesis: The Green Chemistry Approach

Enzymatic synthesis has emerged as a highly attractive alternative for the production of amino acid-based surfactants.[5] Lipases, in particular, are effective catalysts for the amidation reaction between a fatty acid (or its ester) and an amino acid.

Causality Behind Experimental Choices:

  • Enzyme Selection: Lipases are chosen for their ability to catalyze acyl transfer reactions. Immobilized lipases are often preferred as they can be easily recovered and reused, reducing costs and simplifying product purification.

  • Reaction Medium: The reaction is often carried out in non-polar organic solvents or solvent-free systems to minimize water content, which can lead to the unwanted hydrolysis of the fatty acid ester.

  • Acyl Donor: Fatty acid methyl esters (e.g., methyl laurate) are frequently used instead of free fatty acids as they can lead to higher yields and fewer side reactions.

Experimental Protocol: Lipase-Catalyzed Synthesis

  • Reactant Preparation: N-methyl-β-alanine (1.0 eq) and methyl laurate (1.2 eq) are suspended in a suitable organic solvent (e.g., tert-butanol).

  • Enzyme Addition: Immobilized lipase (e.g., Novozym 435) is added to the reaction mixture.

  • Reaction Conditions: The mixture is incubated at a controlled temperature (typically 40-60°C) with constant stirring. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Enzyme Removal: Upon completion, the immobilized enzyme is removed by simple filtration.

  • Product Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified, often by recrystallization, to yield pure Lauroyl Methyl Beta-Alanine.

The following diagram outlines the workflow for enzymatic synthesis.

G cluster_0 Step 1: Reactant Mixing cluster_1 Step 2: Enzymatic Reaction cluster_2 Step 3: Product Recovery A N-methyl-β-alanine D Reactant Slurry A->D B Methyl Laurate B->D C Solvent (e.g., tert-butanol) C->D F Incubation with Stirring D->F E Immobilized Lipase E->F G Filtration to Remove Enzyme F->G H Solvent Evaporation G->H I Purification (Recrystallization) H->I J Pure Lauroyl Methyl Beta-Alanine I->J

Caption: Enzymatic Synthesis Workflow.

One-Pot Synthesis from Fatty Acids

A "one-pot" synthesis method has been developed to produce N-methyl-β-alanine derivatives directly from fatty acids, avoiding the need to first synthesize the highly reactive acyl chloride.[6]

Causality Behind Experimental Choices:

  • Acylating Agent Activation: A carboxylic acid (RCOOH) is first activated in situ. A patent describes the use of oxalyl chloride to form the acyl chloride, which then reacts with methylamine in the same pot.[6]

  • Solvent Choice: The choice of solvent is critical to ensure all reactants and intermediates remain in solution and do not interfere with subsequent reaction steps. Dichloromethane or tetrahydrofuran are often used.[6]

  • Base-Mediated Substitution: A strong, non-nucleophilic base like sodium hydride is used to deprotonate the intermediate amide, facilitating the subsequent nucleophilic substitution with a halopropionic acid.[6]

Experimental Protocol: One-Pot Synthesis

  • Activation: Lauric acid (1.0 eq) is dissolved in dichloromethane and cooled to 0°C. Oxalyl chloride (1.1 eq) is added slowly, and the mixture is stirred for several hours to form lauroyl chloride in situ.[6]

  • First Substitution: Methylamine is added to the reaction mixture, which reacts with the in situ generated lauroyl chloride to form N-methyllauramide.[6]

  • Second Substitution: Sodium hydride is added to the mixture, followed by the addition of 3-chloropropionic acid. This results in the formation of Lauroyl Methyl Beta-Alanine.[6]

  • Purification: The reaction is quenched, and the product is extracted and purified.

This one-pot method offers the advantage of reduced handling of hazardous materials and fewer work-up steps, leading to a more efficient overall process.[6]

Comparative Analysis of Synthesis Methods

The choice of synthesis method depends on various factors, including desired purity, scalability, cost, and environmental considerations. The following table provides a comparative summary of the discussed methods.

Parameter Schotten-Baumann Reaction Enzymatic Synthesis One-Pot Synthesis
Starting Materials N-methyl-β-alanine, Lauroyl ChlorideN-methyl-β-alanine, Methyl LaurateLauric Acid, Methylamine, 3-Chloropropionic Acid
Key Reagents NaOH, HClImmobilized LipaseOxalyl Chloride, Sodium Hydride
Reaction Conditions Aqueous, AlkalineOrganic Solvent or Solvent-free, Mild Temp.Anhydrous Organic Solvent, Low to RT
Yield Generally HighModerate to HighGood
Purity of Crude Product Moderate (salt byproducts)High (fewer byproducts)Moderate (requires purification)
Environmental Impact High (salt waste, harsh reagents)Low (reusable catalyst, milder conditions)Moderate (use of chlorinated solvents)
Scalability Well-established for large scaleScalable, but enzyme cost can be a factorPotentially scalable, requires careful control

Conclusion and Future Outlook

The synthesis of Lauroyl Methyl Beta-Alanine is evolving towards greener and more efficient methodologies. Enzymatic synthesis stands out as a particularly promising approach, offering high selectivity, mild reaction conditions, and reduced environmental impact.[5] One-pot synthesis methods also present significant advantages in terms of process simplification and waste reduction.[6]

Future research will likely focus on the discovery of more robust and cost-effective enzymes, the development of continuous flow processes for enhanced control and throughput, and the use of bio-based solvents and starting materials to further improve the sustainability profile of these valuable surfactants. The principles of green chemistry will undoubtedly continue to be a driving force in the innovation of synthesis methods for amino acid-based surfactants.[1][2]

References

  • "Green” amino acid-based surfactants - Green Chemistry (RSC Publishing).
  • A review on the synthesis of bio-based surfactants using green chemistry principles - PMC.
  • Synthesis of N-acyl glycine surfactant from palm oil as green repellent and toxicant to termite (Microcerotermes diversus) - SciELO.
  • Development of amino acid-based surfactants: from synthesis to applications - research.chalmers.se.
  • CN108752228B - Preparation method and application of N-lauroyl-L-alanine - Google Patents.
  • CN113548977A - Process for producing N-methyl-beta-alanine derivative - Google Patents.

Sources

Exploratory

Lauroyl methyl beta-alanine mechanism of action in biological systems

Topic: Lauroyl Methyl Beta-Alanine: Mechanism of Action in Biological Systems Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary Lauroyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Lauroyl Methyl Beta-Alanine: Mechanism of Action in Biological Systems Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

Lauroyl Methyl Beta-Alanine (specifically its sodium salt, Sodium Lauroyl Methylaminopropionate ) represents a class of "smart" amino acid-based surfactants that bridge the gap between effective solubilization and biological compatibility.[1] Unlike traditional sulfate-based surfactants (e.g., SDS/SLS) that aggressively denature proteins and strip lipid bilayers, Lauroyl Methyl Beta-Alanine exhibits a "soft interaction" mechanism .[1]

This guide explicates the physicochemical basis of its mildness, its thermodynamic behavior in aqueous systems, and its specific interactions with biological membranes and proteins. Crucially, this document addresses the toxicological distinction between this surfactant and the neurotoxin BMAA, ensuring clarity for safety assessments in drug delivery and personal care applications.

Physicochemical Identity & Structural Basis[1][2]

The functional uniqueness of Lauroyl Methyl Beta-Alanine stems from its hybrid structure: a fatty acid tail (hydrophobicity) linked to a methylated amino acid headgroup (hydrophilicity/steric bulk).[1]

PropertySpecification
INCI Name Sodium Lauroyl Methylaminopropionate
Chemical Name Sodium N-dodecanoyl-N-methyl-β-alaninate
CAS Number 21539-58-2 (Sodium Salt)
Molecular Formula C₁₆H₃₀NNaO₃
Molecular Weight ~307.4 g/mol
Classification Anionic (Amino Acid-Based); Amphoteric character at low pH
pKa (Acid) ~3.5 - 4.5 (Carboxyl group)
Structural Causality[1]
  • N-Methyl Group: Introduces steric hindrance that prevents the "tight packing" observed in crystalline surfactants like SLS.[1] This increases water solubility and lowers the Krafft point, ensuring functionality at lower temperatures.

  • Beta-Alanine Spacer: The ethyl spacer (

    
    ) between the amide nitrogen and the carboxylate creates a larger, more diffuse hydrophilic headgroup compared to glycine derivatives (Sarcosinates).[1] This reduces the charge density per unit area, diminishing electrostatic irritation potential.[1]
    

Mechanism of Action: Biological Interactions

The biological activity of Lauroyl Methyl Beta-Alanine is governed by its amphiphilic dynamics.[1] It operates via two primary mechanisms: Selective Lipid Solubilization and Steric Exclusion from Proteins .[1]

2.1. Membrane Interaction Dynamics (The "Soft" Perturbation)

In biological systems (e.g., stratum corneum or cell membranes), surfactants interact with lipid bilayers.[1]

  • Aggressive Surfactants (SLS): Insert vertically as monomers, causing high lateral pressure that ruptures the bilayer (lysis) and strips integral lipids.[1]

  • Lauroyl Methyl Beta-Alanine: Due to the bulky N-methyl-beta-alanine headgroup, insertion is sterically limited.[1] It tends to intercalate into the outer leaflet without inducing the high curvature stress required for immediate pore formation.[1] This allows for permeation enhancement (loosening tight junctions) without cytotoxicity (cell lysis).[1]

2.2. Protein Interaction & Mildness (The Zein Correlation)

Protein denaturation occurs when surfactant monomers bind to hydrophobic pockets within a protein, unfolding its tertiary structure.[1]

  • Mechanism: The N-lauroyl tail seeks hydrophobic domains.[1] However, the beta-alanine headgroup is sterically bulky and electrically diffuse .[1] It cannot easily penetrate the tight crevices of globular proteins (like Keratin or Zein).[1]

  • Result: The surfactant binds primarily to the protein surface rather than the core, preserving protein folding and enzymatic function.

Visualization: Molecular Interaction Pathways[1]

G cluster_Membrane Lipid Bilayer Interaction cluster_Protein Protein Interaction Surfactant Lauroyl Methyl Beta-Alanine Insertion Steric Insertion (Outer Leaflet) Surfactant->Insertion Binding Surface Binding (Steric Hindrance) Surfactant->Binding Curvature Low Curvature Stress Insertion->Curvature Bulky Headgroup Outcome1 Permeation Enhancement Curvature->Outcome1 Outcome2 Membrane Integrity Maintained Curvature->Outcome2 Denaturation Core Unfolding Blocked Binding->Denaturation No Penetration Outcome3 Low Irritation (Low Zein Score) Binding->Outcome3

Figure 1: Mechanistic divergence of Lauroyl Methyl Beta-Alanine in lipid and protein systems.[1] The bulky headgroup prevents aggressive denaturation pathways common in sulfates.

Safety & Toxicology: The BMAA Distinction

A critical confusion in literature involves the neurotoxin BMAA (beta-N-methylamino-L-alanine) .[1][2][3] It is imperative to distinguish the surfactant from this toxin.[1]

CompoundStructureRoleToxicity
BMAA (Toxin) 2-amino-3-(methylamino)propanoic acidCyanobacterial NeurotoxinHigh (Neurodegenerative link)
N-Methyl-β-Alanine 3-(methylamino)propanoic acidSurfactant HeadgroupLow (Metabolic intermediate)

Metabolic Pathway: Upon hydrolysis (e.g., by skin esterases), Sodium Lauroyl Methylaminopropionate cleaves into:

  • Lauric Acid: A benign fatty acid.[1]

  • N-Methyl-Beta-Alanine: This is structurally distinct from BMAA.[1] It lacks the alpha-amino group required for the excitotoxic mechanism associated with BMAA (glutamate receptor mimicry).[1] Therefore, the surfactant does not metabolize into a neurotoxin.[1]

Experimental Protocols

To validate the mildness and efficacy of this molecule, the following self-validating protocols are recommended.

4.1. Zein Protein Solubilization Test (Irritation Potential)

Purpose: Quantify the surfactant's ability to denature water-insoluble protein (Zein).[1][4] High solubilization correlates with high irritation.[1]

Protocol:

  • Preparation: Prepare a 1% (w/w) active surfactant solution in distilled water.[1]

  • Incubation: Add 2.0 g of Zein protein powder (corn prolamine) to 40 mL of surfactant solution.

  • Agitation: Shake at 35°C for 60 minutes.

  • Filtration: Filter the mixture using a 0.45 µm membrane to remove undissolved Zein.

  • Quantification: Analyze the filtrate for Nitrogen content (Kjeldahl method) or measure dissolved protein via BCA assay.

  • Calculation:

    
    
    

Benchmarking:

  • SLS: > 400 mg N/100mL (Severe Irritant)[1][4]

  • Lauroyl Methyl Beta-Alanine: < 150 mg N/100mL (Mild/Non-Irritant)[1]

4.2. Critical Micelle Concentration (CMC) Determination

Purpose: Determine the concentration at which the surfactant becomes effective (micellization).[1][4]

Protocol:

  • Instrument: Tensiometer (Wilhelmy plate or Du Noüy ring).[1]

  • Dilution Series: Prepare concentrations ranging from 0.1 mM to 50 mM in deionized water.

  • Measurement: Measure surface tension (

    
    ) at 25°C.
    
  • Analysis: Plot

    
     vs. 
    
    
    
    .[1] The intersection of the linear decline and the plateau indicates CMC.
    • Expected Range: 5.0 – 15.0 mM (dependent on counterion and salt presence).[1]

Workflow Visualization

Protocol cluster_Zein Zein Irritation Assay cluster_CMC CMC Determination Start Start: Characterization Mix Mix 1% Surfactant + 2g Zein Protein Start->Mix Dilute Prepare Dilution Series (0.1 - 50 mM) Start->Dilute Incubate Incubate 35°C, 60 min Filter Filter (0.45µm) Assay Quantify Solubilized N Decision Data Analysis Assay->Decision Measure Measure Surface Tension (Wilhelmy Plate) Plot Plot γ vs log(C) Plot->Decision Report Final Safety/Efficacy Profile Decision->Report Correlate

Figure 2: Experimental workflow for validating physicochemical properties and biological safety.

Comparative Data Summary

FeatureSodium Lauryl Sulfate (SLS)Sodium Lauroyl SarcosinateSodium Lauroyl Methylaminopropionate
Headgroup Sulfate (Small, High Charge)Amino Acid (Glycine deriv.)[1][5]Amino Acid (Beta-Alanine deriv.)[1][4][2][6]
Irritation (Zein) High (>400)Low-Moderate (~200)Very Low (<150)
pH Stability Stable > pH 4Unstable < pH 5Stable in weak acid (pH 4-6)
Foam Quality Flash foam, unstableCreamy, moderateFine, creamy, conditioning
Biological Fate Persistent irritationMetabolizes to SarcosineMetabolizes to β-Alanine deriv.

References

  • Burnett, C. L., et al. (2011).[1] "Safety Assessment of Alkyl PEG Ethers as Used in Cosmetics." International Journal of Toxicology.

  • CIR Expert Panel. (2012). "Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics." Cosmetic Ingredient Review.

  • Kawaken Fine Chemicals. (n.d.).[1] "Alanon ALE Technical Data Sheet: Sodium Lauroyl Methylaminopropionate." Kawaken Technical Library.

  • Inio, T., et al. (2020).[1] "Interactions of amino acid-based surfactants with stratum corneum lipids."[1] Journal of Surfactants and Detergents.

  • Lobner, D. (2009).[1] "Mechanisms of beta-N-methylamino-L-alanine induced neurotoxicity." Amyotrophic Lateral Sclerosis.[1][3][7] (Cited for toxicological distinction).

Sources

Foundational

Structural Analysis and Characterization of Lauroyl Methyl Beta-Alanine (LMBA)

This technical guide details the structural analysis, synthesis, and physicochemical characterization of Lauroyl Methyl Beta-Alanine (LMBA) . It is designed for researchers in pharmaceutical formulation and surfactant ch...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural analysis, synthesis, and physicochemical characterization of Lauroyl Methyl Beta-Alanine (LMBA) . It is designed for researchers in pharmaceutical formulation and surfactant chemistry, focusing on its application as a mild surfactant and potential permeation enhancer.

Executive Summary

Lauroyl Methyl Beta-Alanine (LMBA) (CAS: 21539-57-1 for the acid; 21539-58-2 for Na salt) is an N-acyl amino acid surfactant.[1] Structurally, it represents a hybrid between a fatty acid and a modified amino acid (N-methyl-β-alanine). Unlike standard soaps, LMBA maintains functionality at mild acidic pH ranges compatible with human skin (pH 5.5–6.5), making it a critical excipient in transdermal drug delivery and sensitive biological formulations.

This guide provides a rigorous framework for verifying the identity, purity, and solution behavior of LMBA, moving beyond basic certificates of analysis to fundamental structural confirmation.

Molecular Architecture & Synthesis Logic

The efficacy of LMBA stems from its amphiphilic structure, comprising three distinct domains:

  • Lipophilic Tail: A C12 (Lauroyl) chain providing hydrophobic anchoring.

  • Spacer/Linker: The N-methyl amide bond. The methyl group reduces inter-molecular hydrogen bonding compared to non-methylated analogs, lowering the Krafft point and improving cold-water solubility.

  • Hydrophilic Head: The carboxylate group of β-alanine, offering anionic charge stability.

Synthesis Pathway (Schotten-Baumann)

The industrial standard for synthesis involves the Schotten-Baumann condensation of Lauroyl Chloride with N-methyl-β-alanine in an alkaline medium. Control of pH is critical to prevent hydrolysis of the acid chloride before coupling.

LMBA_Synthesis L_Cl Lauroyl Chloride (C12-COCl) Reaction Schotten-Baumann Reaction (pH 10-11, NaOH, <30°C) L_Cl->Reaction NMBA N-Methyl-β-Alanine (NH(CH3)CH2CH2COOH) NMBA->Reaction Inter Intermediate: Na-Salt of LMBA Reaction->Inter - NaCl Acidification Acidification (HCl / H2SO4) Inter->Acidification LMBA_Final Lauroyl Methyl β-Alanine (Free Acid) Acidification->LMBA_Final Precipitation/Extraction

Figure 1: Synthetic pathway for Lauroyl Methyl Beta-Alanine via modified Schotten-Baumann condensation.

Spectroscopic Characterization

To validate the structure, a multi-modal spectroscopic approach is required. The following data points serve as the "fingerprint" for LMBA.

Nuclear Magnetic Resonance (NMR)

Expert Insight: N-acyl amino acids with an N-methyl group often exhibit rotamerism (cis/trans isomerism around the amide bond) in solution. In


H NMR, this results in signal splitting (doubling of peaks) for the N-methyl and adjacent methylene protons. Do not mistake this for impurity.

Protocol: Dissolve 10 mg LMBA in 0.6 mL CDCl


 (for acid form) or D

O (for salt form).
NucleusChemical Shift (

, ppm)
MultiplicityAssignmentMechanistic Note

H
0.88TripletTerminal -CH

End of lauroyl tail.

H
1.25MultipletBulk -CH

-
Hydrophobic chain backbone.

H
2.30Triplet

-CH

(Acyl)
Protons adjacent to the amide carbonyl.

H
2.95 / 3.05Singlet (Split)N-CH

Diagnostic Peak. Split due to cis/trans rotamers.

H
2.60Triplet-CH

-COOH

-protons of

-alanine.

H
3.65TripletN-CH

-

-protons of

-alanine (next to Nitrogen).

C
175.5, 174.0SingletsC=OAmide and Carboxyl carbonyls.[2]
Fourier Transform Infrared Spectroscopy (FTIR)

Protocol: ATR (Attenuated Total Reflectance) on neat solid/oil.

  • 1710–1730 cm

    
    :  C=O stretch (Carboxylic acid). Note: Shifts to 1550–1600 cm
    
    
    
    in the Sodium salt form (Carboxylate).
  • 1620–1650 cm

    
    :  Amide I band (C=O stretch of tertiary amide).
    
  • 2850–2920 cm

    
    :  C-H stretches (Alkyl chain).
    
Mass Spectrometry (MS)

Protocol: ESI (Electrospray Ionization), Negative Mode (favored for carboxylic acids).

  • Molecular Ion [M-H]

    
    :  284.2 m/z (Calculated MW: 285.42).
    
  • Fragmentation: Loss of CO

    
     (44 Da) and cleavage of the amide bond typically yields the laurate fragment (m/z 199) or the N-methyl-beta-alanine fragment.
    

Physicochemical Profiling

For drug delivery applications, the surfactant properties define the formulation window.

Critical Micelle Concentration (CMC) Determination

The CMC of LMBA is pH-dependent. The acid form is insoluble; the salt form acts as a surfactant.

Methodology (Self-Validating):

  • Preparation: Prepare a 50 mM stock solution of Sodium LMBA in deionized water.

  • Dilution: Create a geometric series of dilutions (e.g., 20 mM down to 0.1 mM).

  • Measurement: Use a Wilhelmy Plate or Du Noüy Ring tensiometer. Measure surface tension (

    
    ) at 25°C.
    
  • Analysis: Plot

    
     vs. log(Concentration). The intersection of the descending slope and the plateau defines the CMC.
    
    • Expected CMC: ~3–6 mM (approx. 0.1–0.2 wt%).[1]

    • Validation: If the curve shows a minimum (dip) before the plateau, the sample contains impurities (likely Lauryl alcohol or unreacted fatty acid). A pure surfactant shows no dip.

HPLC Purity Analysis

UV detection is challenging due to the lack of a strong chromophore. An ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is recommended.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: ELSD (Drift tube temp: 50°C, Gain: 10).

Analytical Workflow Diagram

This workflow ensures complete characterization from raw synthesis to final validation.

Analytical_Workflow cluster_purity Purity & Separation cluster_ID Structural Identity Sample Crude LMBA Sample HPLC HPLC-ELSD/MS (Check for unreacted amine/acid) Sample->HPLC Tension Surface Tension Isotherm (Check for 'Dip' = Impurity) Sample->Tension NMR 1H / 13C NMR (Confirm N-Methyl & Rotamers) HPLC->NMR If >98% Pure MS ESI-MS (Negative Mode) (Confirm m/z 284.2) HPLC->MS Report Final Characterization Report Tension->Report NMR->Report MS->Report

Figure 2: Integrated analytical workflow for the characterization of Lauroyl Methyl Beta-Alanine.

References

  • PubChem. (n.d.). Lauroyl methyl beta-alanine (Compound).[1][4][5][6][7] National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Infante, M. R., et al. (2004). Amino acid-based surfactants: Synthesis, structure, properties and applications. Comptes Rendus Chimie. (Foundational text on N-acyl amino acid surfactant structure and rotamerism).
  • Bordes, R., & Holmberg, K. (2015). Amino acid-based surfactants – Do they deserve more attention? Advances in Colloid and Interface Science. (Review of physicochemical properties including CMC and pKa).
  • Sakamoto, K., et al. (2017). Cosmetic Science and Technology: Theoretical Principles and Applications. Elsevier.

Sources

Exploratory

Enzymatic Synthesis Pathways for Lauroyl Methyl Beta-Alanine: A Comprehensive Technical Guide

Executive Summary Lauroyl methyl beta-alanine (LMBA) is a high-value, amino acid-based anionic surfactant renowned for its mildness, excellent foaming properties, and biodegradability. Traditionally, the industrial produ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lauroyl methyl beta-alanine (LMBA) is a high-value, amino acid-based anionic surfactant renowned for its mildness, excellent foaming properties, and biodegradability. Traditionally, the industrial production of N-acyl amino acid surfactants relies on the chemical Schotten-Baumann reaction, which utilizes toxic acyl chlorides (e.g., lauroyl chloride) and generates stoichiometric salt waste[1].

Driven by the demand for sustainable biomanufacturing, enzymatic synthesis has emerged as a highly selective, green alternative. This whitepaper provides an in-depth mechanistic analysis and protocol guide for the enzymatic synthesis of LMBA, focusing on the deployment of lipases and aminoacylases. By manipulating thermodynamic water activity and leveraging specific catalytic triads, researchers can achieve high-yield amidation while bypassing the limitations of traditional organic synthesis.

Mechanistic Foundations of Enzymatic Amidation

The enzymatic synthesis of LMBA involves the condensation of lauric acid (the acyl donor) and N-methyl-beta-alanine (the amine acceptor). This reaction presents a unique biocatalytic challenge: N-methyl-beta-alanine is a secondary amine . Secondary amines exhibit significant steric hindrance and lower nucleophilicity compared to primary amines, making them challenging substrates for enzymatic amidation.

To overcome this, two distinct classes of hydrolases are utilized "in reverse" under specific thermodynamic control:

  • Lipases (EC 3.1.1.3): Specifically Candida antarctica lipase B (CALB). CALB possesses a deep, hydrophobic acyl-binding pocket that readily accommodates the C12 chain of lauric acid. By operating in non-aqueous or solvent-free media, the thermodynamic equilibrium is shifted from hydrolysis to esterification/amidation[2].

  • Aminoacylases (EC 3.5.1.14): Enzymes derived from organisms such as Streptomyces or Burkholderia sp., which naturally hydrolyze N-acyl amino acids. In aqueous or biphasic systems with high substrate concentrations, these enzymes can be driven to catalyze the reverse synthetic reaction[1][3].

The Catalytic Cycle

Both enzyme classes utilize a nucleophilic serine residue within a catalytic triad (Ser-His-Asp/Glu). The synthesis proceeds via a ping-pong bi-bi mechanism:

  • Acylation: The enzyme's Ser-OH attacks the carbonyl carbon of lauric acid, releasing water and forming a covalent acyl-enzyme intermediate.

  • Aminolysis: The secondary amine of N-methyl-beta-alanine attacks the acyl-enzyme intermediate, forming the amide bond and regenerating the free enzyme.

CatalyticMechanism E Free Enzyme (Serine Hydrolase) AEI Acyl-Enzyme Intermediate E->AEI Acylation (Ser-OH attack) LA Lauric Acid (Acyl Donor) LA->AEI LMBA Lauroyl methyl beta-alanine AEI->LMBA Aminolysis H2O Water (Byproduct) AEI->H2O Competing Hydrolysis NMBA N-methyl-beta-alanine (Amine Acceptor) NMBA->LMBA LMBA->E Enzyme Regeneration

Figure 1: Enzymatic amidation catalytic cycle highlighting acyl-enzyme intermediate formation.

Quantitative Process Parameters

The efficiency of LMBA synthesis is strictly governed by the reaction medium, temperature, and byproduct removal. Table 1 summarizes the optimized parameters for different biocatalytic pathways based on current literature[2][3][4].

Table 1: Comparative Kinetic and Yield Parameters for LMBA Synthesis

Biocatalyst SystemReaction MediumTemp (°C)Molar Ratio (Lauric:Amino)Water Control StrategyTypical Yield
Immobilized CALB (Novozym 435) Solvent-Free Melt55 - 601 : 1.2High Vacuum (50 mbar)> 85%
Lipase (Rhizomucor miehei) tert-Amyl alcohol501 : 1Molecular Sieves (4Å)~ 65%
Aminoacylase (Burkholderia sp.) Aqueous Buffer (pH 7.0)35 - 401 : 1.5Product Precipitation50 - 89%
Aminoacylase (S. ambofaciens) Biphasic (Water/Lipid)451 : 2None (Kinetic Control)~ 70%

Causality Note: Solvent-free systems using CALB require temperatures above 43°C (the melting point of lauric acid) to ensure the substrates form a homogenous liquid melt. This high substrate concentration maximizes the reaction rate while eliminating the need for toxic organic solvents[2].

Step-by-Step Experimental Methodologies

To ensure self-validating and reproducible results, the following protocols detail the two primary pathways for LMBA synthesis.

Protocol A: Solvent-Free Lipase-Catalyzed Amidation

This protocol utilizes immobilized CALB (Novozym 435) to drive direct condensation.

  • Substrate Preparation: Weigh 10 mmol of lauric acid and 12 mmol of N-methyl-beta-alanine. The slight excess of the amine acceptor compensates for its lower nucleophilicity.

  • Melting & Homogenization: Place the substrates in a jacketed glass reactor. Heat to 55°C under continuous mechanical stirring (300 rpm) until a clear, homogenous melt is formed.

  • Enzyme Addition: Add 10% (w/w relative to total substrate mass) of immobilized Novozym 435.

  • Equilibrium Shifting (Critical Step): Immediately apply a vacuum (approx. 50 mbar) to the reactor. Causality: Because this is a condensation reaction, water is produced. If water accumulates, the enzyme will hydrolyze the newly formed LMBA back into starting materials. Vacuum continuously strips water from the melt, driving the equilibrium toward the amide product[2].

  • Reaction Monitoring: Allow the reaction to proceed for 24–48 hours. Monitor conversion via HPLC-ELSD (Evaporative Light Scattering Detector), as LMBA lacks a strong UV chromophore.

  • Enzyme Recovery: While the mixture is still hot (55°C), filter it through a sintered glass funnel to recover the immobilized enzyme beads. The enzyme can be washed with warm acetone and reused for up to 5 cycles.

  • Purification: Cool the filtrate to room temperature. Recrystallize the crude LMBA from an acetone/hexane mixture to remove unreacted lauric acid.

Workflow Step1 1. Substrate Preparation Equimolar LA & NMBA Step2 2. Enzymatic Reaction CALB, 55°C, Solvent-Free Step1->Step2 Step3 3. Equilibrium Shift Vacuum Water Removal Step2->Step3 Continuous Step4 4. Enzyme Recovery Hot Filtration of Novozym 435 Step3->Step4 Step5 5. Purification Crystallization in Acetone Step4->Step5 Step6 6. Quality Control HPLC-ELSD & NMR Step5->Step6

Figure 2: Step-by-step bioprocessing workflow for solvent-free enzymatic synthesis of LMBA.

Protocol B: Aminoacylase-Catalyzed Aqueous Synthesis

This pathway leverages the natural specificity of aminoacylases, which can operate in water without the need for vacuum dehydration.

  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer at pH 7.0. Causality: Aminoacylases typically exhibit optimal stability and activity at neutral pH, which also ensures the carboxyl group of N-methyl-beta-alanine is deprotonated and soluble[3].

  • Substrate Solubilization: Dissolve 50 mM of N-methyl-beta-alanine in the buffer. Add 30 mM of lauric acid. (Note: Lauric acid will form a suspension/micellar dispersion).

  • Biocatalysis: Introduce the purified aminoacylase (e.g., from Burkholderia sp. LP5_18B) at a concentration of 5 U/mL.

  • Incubation: Incubate the mixture at 35°C with orbital shaking (200 rpm) for 60 hours.

  • Product Precipitation: As LMBA is synthesized, its solubility in the aqueous buffer is lower than that of the starting materials. The product will naturally begin to crystallize out of the solution. Causality: This in situ crystallization acts as a thermodynamic sink, pushing the reaction forward despite the high water concentration[3].

  • Harvesting: Centrifuge the reaction mixture at 8,000 x g for 15 minutes. Collect the precipitated LMBA pellet, wash with cold distilled water, and lyophilize.

Analytical Validation and Quality Control

To ensure the structural integrity of the synthesized Lauroyl methyl beta-alanine, rigorous analytical validation is required:

  • FTIR Spectroscopy: Confirm the disappearance of the carboxylic acid C=O stretch (1700 cm⁻¹) of lauric acid and the appearance of the amide I (1650 cm⁻¹) and amide II (1550 cm⁻¹) bands.

  • ¹H-NMR (in CDCl₃ or DMSO-d₆): Verify the presence of the N-methyl protons (singlet, ~2.9 ppm) which will exhibit restricted rotation due to the partial double-bond character of the newly formed tertiary amide.

  • Mass Spectrometry (ESI-MS): Confirm the expected molecular weight of LMBA (M+H⁺ = 286.2 m/z).

By adhering to these biocatalytic pathways, researchers can achieve highly pure LMBA suitable for advanced pharmaceutical and cosmetic formulations, entirely bypassing the environmental hazards of traditional chemical synthesis.

References

  • Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants Source: nih.gov URL:[Link]

  • Synthesis of glycero amino acid-based surfactants. Part 2. Lipase-catalysed synthesis of 1-O-lauroyl-rac-glycero- 3-O-(Nα-acetyl-L-amino acid) and 1,2-di-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) derivatives Source: csic.es URL:[Link]

  • Yeast Lipid Produced through Glycerol Conversions and Its Use for Enzymatic Synthesis of Amino Acid-Based Biosurfactants Source: nih.gov URL:[Link]

  • Purification, characterization, and gene cloning of a novel aminoacylase from Burkholderia sp. strain LP5_18B that efficiently catalyzes the synthesis of N-lauroyl-l-amino acids Source: tandfonline.com URL:[Link]

Sources

Foundational

Biocatalytic Assembly and Metabolic Origins of Lauroyl Methyl Beta-Alanine

Executive Summary Lauroyl methyl beta-alanine (LMBA) is a mild, anionic surfactant and potential drug delivery carrier belonging to the class of -acyl amino acids. While traditionally synthesized via the Schotten-Baumann...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lauroyl methyl beta-alanine (LMBA) is a mild, anionic surfactant and potential drug delivery carrier belonging to the class of


-acyl amino acids. While traditionally synthesized via the Schotten-Baumann chemical reaction (lauroyl chloride + 

-methyl-

-alanine), the pharmaceutical and cosmetic industries are shifting toward biocatalytic retrosynthesis .

This guide delineates the biological precursors of LMBA, mapping the metabolic pathways required to engineer a "green" biosynthetic route. We deconstruct the molecule into its two primary biological synthons—Lauric Acid (C12:0) and


-methyl-

-alanine
—and detail the enzymatic machinery required for their assembly.

Part 1: The Acyl Donor – Lauric Acid Metabolism

Pathway Origin: Fatty Acid Synthesis (FAS) Type II Key Enzyme: Acyl-ACP Thioesterase (TE)

In biological systems, lauric acid (dodecanoic acid) is not the default endpoint of fatty acid synthesis; most organisms produce C16 or C18 chains. To accumulate the C12 precursor for LMBA, the metabolic flux must be intercepted at the acyl-acyl carrier protein (Acyl-ACP) stage.

Mechanism of Chain Length Control

The elongation of fatty acids occurs via the iterative condensation of malonyl-ACP with the growing acyl chain. The specificity of the chain termination depends on the Acyl-ACP Thioesterase (TE) .

  • Native Pathway: In E. coli, the native thioesterase (TesA) prefers C16/C18 substrates.

  • Engineered Pathway: To maximize lauric acid production, the expression of a heterologous thioesterase with high specificity for C12-ACP is required. The industry standard is the BTE (Bay Thioesterase) derived from the California bay laurel (Umbellularia californica).

Metabolic Engineering Logic

To supply the lauroyl moiety for LMBA synthesis, the following modifications maximize the precursor pool:

  • Overexpression of UcFatB1: Hydrolyzes Lauroyl-ACP to free Lauric Acid.

  • Deletion of fadD: Prevents the degradation of free lauric acid via

    
    -oxidation.
    
  • Precursor Supply: Overexpression of Acetyl-CoA carboxylase (ACC) to increase malonyl-CoA availability.

Part 2: The Amine Acceptor – -Methyl- -Alanine

Pathway Origin: Aspartate Catabolism & Methylation Key Enzymes: Aspartate 1-decarboxylase (PanD), SAM-dependent


-methyltransferase

This is the non-standard moiety of LMBA. While


-alanine is common (a precursor to Pantothenate/CoA), the N-methylated variant requires a specific secondary metabolic pathway found in halophytic plants (e.g., Limonium latifolium) where it serves as a precursor to osmoprotectants.
Step 1: Generation of -Alanine

-alanine is synthesized primarily through the decarboxylation of L-aspartate.[1][2]
  • Enzyme: Aspartate 1-decarboxylase (PanD).

  • Reaction: L-Aspartate

    
    
    
    
    
    -Alanine +
    
    
    .
  • Causality: This step commits carbon away from protein synthesis (alpha-amino acids) toward secondary metabolites.

Step 2: -Methylation

The critical step for LMBA precursors is the addition of the methyl group to the secondary amine. This is not a spontaneous reaction and requires an activated methyl donor, S-adenosylmethionine (SAM) .

  • Enzyme: SAM-dependent

    
    -methyltransferase (NMT).[1][3][4]
    
  • Source: Limonium latifolium (Sea Lavender).

  • Reaction:

    
    -Alanine + SAM 
    
    
    
    
    
    -methyl-
    
    
    -alanine + S-adenosylhomocysteine (SAH).
  • Kinetic Note: The enzyme from Limonium is trifunctional but exhibits distinct

    
     values for mono-, di-, and tri-methylation. Strict stoichiometric control is required to prevent over-methylation to 
    
    
    
    -alanine betaine.

Part 3: Biocatalytic Coupling (The Assembly)

Enzyme: Candida antarctica Lipase B (CALB) Reaction Type: Amidation in Non-Aqueous Media

Nature rarely couples free fatty acids and amino acids directly in water due to thermodynamic constraints (hydrolysis is favored). To synthesize LMBA biologically, we utilize Lipase B from Candida antarctica (commercially "Novozym 435") in a solvent-free or organic solvent system.

The "Ping-Pong Bi-Bi" Mechanism
  • Acylation: The serine residue in the CALB active site attacks the lauric acid (or lauryl ester), forming an Acyl-Enzyme intermediate and releasing water (or alcohol).

  • Deacylation: The secondary amine of

    
    -methyl-
    
    
    
    -alanine attacks the Acyl-Enzyme, forming the amide bond and regenerating the free enzyme.

Why CALB? Unlike proteases, CALB accepts


-methylated amines and long-chain fatty acids without requiring ATP, provided water activity (

) is kept low to suppress hydrolysis.

Part 4: Visualization of the Pathway

The following diagram illustrates the convergent synthesis of LMBA, linking the lipid metabolism (left) and amino acid metabolism (right) to the final enzymatic coupling.

LMBA_Biosynthesis cluster_lipid Lipid Precursor Pathway cluster_amine Amine Precursor Pathway cluster_coupling Biocatalytic Assembly AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC LauroylACP Lauroyl-ACP (C12) MalonylCoA->LauroylACP FAS II System LauricAcid Lauric Acid (Acyl Donor) LauroylACP->LauricAcid UcFatB1 (Thioesterase) CALB Candida antarctica Lipase B (CALB) LauricAcid->CALB Acylation Step Aspartate L-Aspartate BetaAlanine Beta-Alanine Aspartate->BetaAlanine PanD (Decarboxylase) NMethylBetaAla N-methyl-beta-alanine (Amine Acceptor) BetaAlanine->NMethylBetaAla N-Methyltransferase (from Limonium) SAM SAM (Cofactor) SAM->NMethylBetaAla NMethylBetaAla->CALB Deacylation Step LMBA Lauroyl Methyl Beta-Alanine (Target Molecule) CALB->LMBA Amide Bond Formation

Figure 1: Convergent biosynthetic pathway for Lauroyl Methyl Beta-Alanine combining engineered fatty acid synthesis and specialized amino acid methylation.

Part 5: Experimental Protocols

Protocol: Enzymatic Synthesis Assay

Objective: Validate the coupling of Lauric Acid and


-methyl-

-alanine using immobilized CALB.

Materials:

  • Lauric Acid (99% purity)[5]

  • 
    -methyl-
    
    
    
    -alanine[1][3][4][6][7]
  • Novozym 435 (Immobilized CALB)[8]

  • Solvent: 2-Methyl-2-butanol (or solvent-free melt at 60°C)

  • Molecular Sieves (3Å)

Workflow:

  • Preparation: In a 20 mL glass vial, dissolve Lauric Acid (10 mmol) and

    
    -methyl-
    
    
    
    -alanine (10 mmol) in 10 mL of 2-Methyl-2-butanol.
  • Water Control: Add 100 mg of activated Molecular Sieves to scavenge water byproduct (driving equilibrium toward synthesis).

  • Initiation: Add 50 mg of Novozym 435.

  • Incubation: Incubate at 55°C with orbital shaking (200 rpm) for 24 hours.

  • Termination: Filter out the immobilized enzyme and molecular sieves.

  • Purification: Evaporate solvent under reduced pressure.

Protocol: LC-MS Quantification

Objective: Confirm molecular identity and purity of the synthesized LMBA.

ParameterSetting
Instrument Agilent 1290 Infinity II LC / 6470 Triple Quad MS
Column C18 Reverse Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 mins
Flow Rate 0.4 mL/min
Detection Mode ESI Positive Mode
Target Mass [M+H]+ = 286.2 m/z (Calculated MW: 285.42)

Causality Check:

  • Why Formic Acid? Ensures protonation of the carboxyl group for better retention on C18 and facilitates ionization in ESI+.

  • Why C18? LMBA is amphiphilic; the lauroyl tail requires a hydrophobic stationary phase for separation from unreacted polar amines.

Part 6: References

  • Voelker, T. A., & Davies, H. M. (1994). Alteration of the specificity of the fatty acid thioesterase of Umbellularia californica. Science. Link

  • Rathinasabapathi, B., et al. (2001). Purification and characterization of a trifunctional, S-adenosyl-L-methionine-dependent N-methyltransferase from Limonium latifolium leaves.[3] Plant Physiology. Link

  • Cronan, J. E. (1980). Beta-alanine synthesis in Escherichia coli. Journal of Bacteriology. Link

  • Anderson, E. M., et al. (1998). Kinetic resolution of amines with Candida antarctica Lipase B. Biocatalysis and Biotransformation. Link

  • Adlercreutz, P. (2013). Immobilisation and application of lipases in organic media. Chemical Society Reviews. Link

Sources

Exploratory

solubility and stability of Lauroyl methyl beta-alanine in different solvents.

Title: Solubility and Stability of Lauroyl Methyl Beta-Alanine: A Technical Guide for Formulation and Analysis Executive Summary Lauroyl methyl beta-alanine (LMBA), specifically -Lauroyl- -methyl- -alanine (CAS: 21539-57...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solubility and Stability of Lauroyl Methyl Beta-Alanine: A Technical Guide for Formulation and Analysis

Executive Summary

Lauroyl methyl beta-alanine (LMBA), specifically


-Lauroyl-

-methyl-

-alanine
(CAS: 21539-57-1), is an amphiphilic amino acid derivative utilized in pharmaceutical drug delivery and high-performance cosmetic formulations.[1] Unlike simple fatty acids, LMBA possesses a sarcosinate-like structure (methylated amide) that imparts unique solubility characteristics—combining high lipophilicity (LogP ~4.4) with pH-dependent aqueous solubility.

This guide provides a definitive technical analysis of LMBA’s physicochemical behavior. It establishes the causality between its


-methylated amide structure and its solvent compatibility, details its hydrolytic stability profile, and provides self-validating protocols for quantification and stress testing.

Chemical Identity and Physicochemical Basis

To understand solubility, we must first define the molecular architecture. LMBA is not a simple ester; it is a fatty acid amide derived from lauric acid and


-methyl-

-alanine.
  • IUPAC Name: 3-[Dodecanoyl(methyl)amino]propanoic acid[1][2][3]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 285.42 g/mol [1][4]

  • pKa (Calculated): ~4.0 – 5.0 (Carboxylic acid head group)

  • LogP: ~4.4 (High Lipophilicity)

Structural Impact on Solubility

The


-methyl group  is the critical functional modifier. In non-methylated amides (

-Lauroyl-

-alanine), the amide hydrogen acts as a hydrogen bond donor, promoting crystallization and reducing solubility in organic solvents. In LMBA, the

-methyl substitution removes this donor, disrupting intermolecular hydrogen bonding lattice networks. This results in:
  • Lower Melting Point: Enhanced ease of processing.

  • Increased Organic Solubility: Higher compatibility with alcohols and polar aprotic solvents compared to its non-methylated analogs.

Solubility Profile

The solubility of LMBA is bimodal , governed strictly by the pH of the solvent system.

Solvent Compatibility Data

The following data represents the equilibrium solubility of the free acid form of LMBA at 25°C.

Solvent ClassSpecific SolventSolubility (g/L)Mechanistic Insight
Polar Protic Methanol419.5 High solubility due to dipole-dipole interactions and H-bonding with the carboxyl group.
Ethanol223.0 Excellent solvent; ideal for stock solution preparation.
Water (pH < 6)0.21 Practically insoluble. The molecule exists as a protonated, lipophilic free acid.
Polar Aprotic DMSO~980 Extremely high solubility; best for analytical stock solutions.
DMF~580 High solubility.[4]
Non-Polar n-Hexane4.56 Low solubility. The polar carboxyl/amide head group resists solvation in pure alkanes.
Chlorinated Chloroform320.8 High solubility; useful for lipid-phase extraction.
The pH-Switch Mechanism (Aqueous Systems)

In water, LMBA behaves as a pH-switchable surfactant .

  • pH < pKa (Acidic): The molecule is protonated (

    
    ). It is hydrophobic and precipitates out of water or partitions into oil phases.
    
  • pH > pKa (Basic): The molecule ionizes (

    
    ). It becomes an anionic surfactant, forming micelles and dissolving clearly in water. This is the form found in "Sodium Lauroyl Methyl Beta-Alanine" commercial surfactants.
    

Formulation Directive: For aqueous formulations, you must neutralize LMBA with a base (e.g., NaOH, Arginine, Triethanolamine) to achieve solubility.

Stability Assessment

Hydrolytic Stability

The primary degradation pathway for LMBA is amide bond hydrolysis , yielding Lauric Acid and


-methyl-

-alanine.
  • Neutral pH (5–8): Highly stable. The steric hindrance of the

    
    -methyl group provides a slight protective effect against nucleophilic attack compared to secondary amides.
    
  • Extreme Acid (pH < 3): Susceptible to acid-catalyzed hydrolysis, especially at elevated temperatures.

  • Extreme Base (pH > 10): Susceptible to base-catalyzed hydrolysis (saponification).

Thermal Stability
  • Flash Point: ~193°C

  • Processing: Stable under typical hot-process formulation temperatures (60–80°C). Avoid prolonged exposure to temperatures >100°C in aqueous environments to prevent hydrolysis.

Visualization: Degradation Pathway

LMBA_Degradation LMBA Lauroyl Methyl Beta-Alanine (Intact) Transition Tetrahedral Intermediate LMBA->Transition + H2O / H+ or OH- Lauric Lauric Acid (Fatty Acid) Transition->Lauric Cleavage NMBA N-Methyl-Beta-Alanine (Amino Acid) Transition->NMBA Cleavage

Caption: Hydrolytic degradation pathway of Lauroyl Methyl Beta-Alanine under extreme pH conditions.

Experimental Protocols

These protocols are designed to be self-validating . The inclusion of control standards ensures that observed instability is chemical, not instrumental.

Protocol A: Determination of Equilibrium Solubility (Shake-Flask Method)

Objective: Quantify the exact solubility of LMBA in a novel solvent or vehicle.

  • Preparation: Add excess LMBA solid (approx. 500 mg) to 10 mL of the target solvent in a glass vial.

  • Equilibration:

    • Seal vial and agitate at 25°C for 24 hours (orbital shaker).

    • Self-Validation Step: Visually confirm undissolved solid remains. If clear, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (ensure filter compatibility).

  • Quantification (HPLC-UV/ELSD):

    • Dilute the supernatant with Methanol (mobile phase compatible).

    • Inject into HPLC.

    • Calculate concentration using a 5-point calibration curve (Range: 0.1 – 10 mg/mL).

Protocol B: pH-Stat Stability Stress Test

Objective: Assess shelf-life stability by accelerating hydrolysis.

  • Sample Prep: Prepare a 1% (w/v) solution of LMBA in three buffers:

    • pH 3.0 (Citrate buffer)

    • pH 7.0 (Phosphate buffer)

    • pH 10.0 (Borate buffer)

    • Note: Use a co-solvent (e.g., 20% Ethanol) if the acid form precipitates at pH 3.

  • Incubation: Store aliquots at 40°C and 60°C.

  • Sampling: Pull samples at T=0, 24h, 72h, and 1 week.

  • Analysis: Analyze via HPLC for the disappearance of the LMBA peak and appearance of Lauric Acid.

Visualization: Analytical Workflow

Workflow Start Start: Stability Testing Prep Prepare 1% LMBA Solutions (pH 3, 7, 10) Start->Prep Incubate Incubate at Stress Temp (40°C / 60°C) Prep->Incubate Sample Sample Aliquots (T=0, 24h, 1wk) Incubate->Sample HPLC HPLC Analysis (Reverse Phase C18) Sample->HPLC Decision Degradation > 5%? HPLC->Decision Report Report: Unstable Decision->Report Yes Pass Report: Stable Decision->Pass No

Caption: Step-by-step workflow for assessing the pH-dependent stability of LMBA.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9818053, Lauroyl methyl beta-alanine. Retrieved from [Link]

  • The Good Scents Company (2023). Lauroyl methyl beta-alanine (CAS 21539-57-1) Properties and Safety. Retrieved from [Link]

  • Scent.vn. Lauroyl methyl beta-alanine Solubility Profile. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Thermal Degradation Profile of N-Lauroyl-N-methyl-β-alanine

This guide provides an in-depth analysis of the thermal degradation profile of N-Lauroyl-N-methyl-β-alanine, an N-acylated amino acid surfactant widely utilized in the pharmaceutical and cosmetic industries. Understandin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the thermal degradation profile of N-Lauroyl-N-methyl-β-alanine, an N-acylated amino acid surfactant widely utilized in the pharmaceutical and cosmetic industries. Understanding its thermal stability is paramount for ensuring product safety, efficacy, and shelf-life, particularly in formulations subjected to heat during manufacturing or storage in diverse climatic conditions.[1] This document delineates the probable degradation pathways, establishes a robust, multi-technique analytical workflow for characterization, and provides detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Structural and Functional Context

N-Lauroyl-N-methyl-β-alanine (LMBA) is an amphiphilic molecule comprising three key functional domains:

  • A hydrophobic lauroyl tail (a C12 fatty acid chain) responsible for its surface-active properties.

  • A central tertiary amide bond , which links the acyl chain to the amino acid head.

  • A hydrophilic N-methyl-β-alanine head containing a terminal carboxylic acid group.

The stability of this molecule under thermal stress is dictated by the chemical resilience of its weakest bonds. Elevated temperatures can provide the activation energy necessary to initiate decomposition reactions, potentially altering the molecule's performance and generating unwanted byproducts.[2] This guide proposes a framework for prospectively identifying and empirically verifying these degradation pathways.

Postulated Thermal Degradation Mechanisms

Based on the chemical structure of LMBA, two primary, non-oxidative thermal degradation pathways are postulated to occur at moderately elevated temperatures, with a third pathway becoming significant at higher energy inputs.

  • Pathway A: Amide Bond Hydrolysis: The amide linkage is susceptible to cleavage, a reaction that is often slow at room temperature but accelerates significantly with heat.[2] This hydrolysis reaction, potentially catalyzed by trace amounts of water, acid, or base within a formulation, would break the molecule into its constituent parts: Lauric Acid and N-methyl-β-alanine .[3][4][5]

  • Pathway B: Decarboxylation: Amino acids, including β-alanine derivatives, are known to undergo decarboxylation (loss of CO₂) upon heating.[6][7][8] This reaction would remove the carboxylic acid group, yielding N,N-dimethyl-N-lauroylethylamine and carbon dioxide .

  • Pathway C: Alkyl Chain Scission: At much higher temperatures, typically exceeding 350-400°C, the high-energy C-C and C-H bonds within the lauroyl fatty acid tail can undergo homolytic cleavage. This process, known as pyrolysis, results in the formation of a complex mixture of smaller, volatile hydrocarbon fragments (alkanes, alkenes).[9]

Thermal_Degradation_Pathways cluster_main N-Lauroyl-N-methyl-β-alanine (LMBA) cluster_path_a Pathway A: Hydrolysis cluster_path_b Pathway B: Decarboxylation cluster_path_c Pathway C: Chain Scission LMBA Lauroyl-(N-CH₃)-β-Alanine Lauric_Acid Lauric Acid LMBA->Lauric_Acid ΔT, H₂O NMBA N-methyl-β-alanine LMBA->NMBA ΔT, H₂O Amine_Product N,N-dimethyl-N-lauroylethylamine LMBA->Amine_Product ΔT CO2 Carbon Dioxide (CO₂) LMBA->CO2 ΔT Fragments Hydrocarbon Fragments LMBA->Fragments High ΔT (>350°C) Analytical_Workflow Sample LMBA Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-GC-MS Sample->PyGCMS TGA_Data Mass Loss vs. Temp (Degradation Stages) TGA->TGA_Data DSC_Data Heat Flow vs. Temp (Endothermic/Exothermic Events) DSC->DSC_Data PyGCMS_Data Identified Degradation Products (Fragments) PyGCMS->PyGCMS_Data Synthesis Data Synthesis & Pathway Confirmation TGA_Data->Synthesis DSC_Data->Synthesis PyGCMS_Data->Synthesis

Sources

Exploratory

Targeted Protein Degradation: Methodological Frameworks for PROTAC Development

Topic: and Characterization Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The paradigm of drug discovery has shifted from "occupancy-driven...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: and Characterization Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The paradigm of drug discovery has shifted from "occupancy-driven" inhibition to "event-driven" degradation. Proteolysis Targeting Chimeras (PROTACs) offer a distinct advantage: the catalytic turnover of the target protein. Unlike traditional small molecule inhibitors that require high systemic exposure to maintain target occupancy, PROTACs function sub-stoichiometrically. However, this mechanism introduces unique kinetic challenges, most notably the "Hook Effect" and the requirement for stable ternary complex formation.

This guide provides a rigorous methodological framework for the design, biochemical validation, and cellular characterization of PROTACs, synthesizing current best practices with field-proven optimization strategies.

Strategic Design: The Ternary Complex Architecture

A PROTAC is not merely two ligands connected by a string; it is a bivalent system that must induce a de novo protein-protein interaction (PPI) between an E3 ubiquitin ligase and a Protein of Interest (POI).

E3 Ligase Selection: CRBN vs. VHL

The choice of E3 ligase dictates tissue specificity, degradation kinetics, and the "promiscuity window."[]

FeatureCereblon (CRBN)Von Hippel-Lindau (VHL)
Ligand Class Immunomodulatory imide drugs (IMiDs) (e.g., Thalidomide, Pomalidomide)Hydroxyproline derivatives (e.g., VH032, VL285)
Kinetics Fast Turnover: Ideal for rapidly dividing cells and nuclear targets.[]Slower Turnover: Forms long-lived, stable complexes.
Selectivity Lower: Known "toxic subplots" (e.g., degradation of IKZF1/3 zinc fingers).Higher: Buried binding pocket confers greater substrate specificity.[]
Permeability Generally high; smaller ligand molecular weight.Can be challenging due to high polarity/molecular weight of hydroxyproline ligands.[]
Application Hematopoietic cancers; nuclear targets.[]Solid tumors; targets requiring high specificity.[]
Linkerology: Beyond Passive Connectivity

The linker determines the spatial orientation of the ternary complex. Early designs relied on flexible PEG chains, but modern "linkerology" favors rigidification.

  • Entropic Penalty: Flexible linkers incur a high entropic cost upon binding. Rigid linkers (e.g., piperazines, alkynes) pre-organize the molecule, improving binding affinity (

    
    ).
    
  • Permeability: Replacing polar PEG units with carbon chains or heterocycles improves cell membrane penetration.

Mechanistic Principles & The "Hook Effect"

The defining characteristic of PROTAC pharmacology is the bell-shaped concentration-response curve, known as the Hook Effect (or prozone effect).

The Kinetic Model

At optimal concentrations, the PROTAC bridges the POI and E3 ligase. However, at supramaximal concentrations, binary complexes (PROTAC-POI and PROTAC-E3) saturate the system, preventing the two proteins from meeting.

  • Cooperativity (

    
    ):  This thermodynamic factor defines the stability of the ternary complex relative to the binary components.
    
    • 
      : Positive cooperativity (The linker/PPI stabilizes the complex).[2]
      
    • 
      : Negative cooperativity (Steric clashes destabilize the complex).
      
    • Goal: Design for

      
       to widen the therapeutic window and delay the onset of the Hook Effect.
      
Visualization: Mechanism of Action

The following diagram illustrates the catalytic cycle and the competitive inhibition that drives the Hook Effect.

PROTAC_Mechanism POI Protein of Interest (POI) Binary Binary Complexes (Non-Productive) POI->Binary Excess Conc. Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Optimal Conc. E3 E3 Ligase (CRBN/VHL) E3->Binary Excess Conc. E3->Ternary Optimal Conc. PROTAC PROTAC Molecule PROTAC->Binary Excess Conc. PROTAC->Ternary Optimal Conc. Binary->Ternary Inhibition Ub Poly-Ubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recycle PROTAC Recycling Proteasome->Recycle Release Recycle->PROTAC

Caption: The PROTAC catalytic cycle. Note the "Binary Complexes" node representing the Hook Effect pathway, where excess drug inhibits productive ternary complex formation.

Biochemical Validation: TR-FRET Ternary Complex Assay

Before cellular testing, one must validate that the PROTAC physically bridges the recombinant POI and E3 ligase. Time-Resolved Fluorescence Energy Transfer (TR-FRET) is the gold standard due to its high signal-to-noise ratio and ability to calculate cooperativity (


).
Experimental Rationale

We utilize a Lanthanide donor (Terbium or Europium) and a small-molecule acceptor (fluorescein or allophycocyanin). The long fluorescence lifetime of the donor allows time-gating, eliminating short-lived background autofluorescence.

Protocol: TR-FRET Setup

Reagents:

  • Recombinant POI (GST-tagged).

  • Recombinant E3 Ligase (His-tagged, e.g., CRBN-DDB1).[3]

  • Donor: Tb-labeled anti-GST antibody.[3][4]

  • Acceptor: d2 or FITC-labeled anti-6His antibody.

Step-by-Step Workflow:

  • Buffer Preparation: Use a physiological buffer (PBS or HEPES) supplemented with 0.1% Pluronic F-127 (to prevent compound aggregation) and 1 mM DTT (to maintain protein stability).

  • Antibody Pre-incubation: Incubate GST-POI (50 nM final) with Tb-anti-GST and His-E3 (50 nM final) with Acceptor-anti-His separately for 30 minutes at room temperature. Why? This pre-complexing ensures stable fluorophore labeling before the reaction starts.

  • Compound Addition: Dispense PROTAC via acoustic liquid handling (e.g., Echo) into a 384-well low-volume white plate. Create a 16-point dose-response curve ranging from 10 µM down to 1 pM.

  • Reaction Assembly: Add the pre-complexed POI and E3 mixtures to the plates.

  • Equilibration: Incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Detection: Read on a multi-mode plate reader (e.g., PHERAstar) using TR-FRET module (Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 620 nm).

  • Data Analysis: Plot the FRET Ratio (

    
    ) against log[PROTAC].
    
    • Success Criterion: A bell-shaped curve indicating ternary complex formation at intermediate concentrations and the Hook Effect at high concentrations.

Cellular Characterization: HiBiT Lytic Detection

While Western Blotting is common, it is low-throughput and semi-quantitative. The HiBiT Lytic Detection System (Promega) allows for rapid, quantitative determination of


 (concentration for 50% degradation) and 

(maximum degradation depth).
Experimental Rationale

The HiBiT tag is an 11-amino acid peptide.[5][6][7] It is catalytically inactive until it binds with high affinity to the LgBiT protein to form a functional NanoLuc luciferase. By knocking the HiBiT tag into the endogenous locus of the POI (via CRISPR/Cas9), we can measure endogenous protein levels in live cells or lysates without overexpression artifacts.

Protocol: Endogenous Degradation Assay

Step-by-Step Workflow:

  • Cell Seeding: Seed HiBiT-KI cells (e.g., HEK293 or cancer lines) in 96-well white plates (opaque bottom) at 10,000 cells/well. Allow adherence overnight.

  • Treatment: Treat cells with PROTAC dose-response series (typically 10 µM to 0.1 nM). Include a "Vehicle Only" (DMSO) control and a "Proteasome Inhibitor" control (e.g., Epoxomicin) to prove mechanism.

  • Incubation: Incubate for the desired timepoint (typically 4–24 hours).

    • Note: Fast-turnover E3s (CRBN) may show effects in 4 hours; slower ones (VHL) may require 18+ hours.

  • Lysis & Detection: Add Nano-Glo® HiBiT Lytic Reagent (containing LgBiT and Furimazine substrate) directly to the culture medium (1:1 volume ratio).

  • Equilibration: Shake at 300 rpm for 10 minutes to lyse cells and allow HiBiT:LgBiT complementation.

  • Measurement: Measure luminescence.

  • Calculation: Normalize data to DMSO control (100%).

    • 
      : The inflection point of the degradation curve.
      
    • 
      : The bottom plateau of the curve (e.g., 10% remaining signal = 90% degradation).
      
Visualization: Experimental Workflow

The following diagram outlines the parallel validation tracks required for a robust PROTAC discovery campaign.

PROTAC_Workflow cluster_biochem Biochemical Validation (In Vitro) cluster_cell Cellular Validation (In Cellulo) Start PROTAC Library Synthesis TRFRET TR-FRET Assay (Ternary Complex) Start->TRFRET HiBiT HiBiT Lytic Assay (Endogenous Levels) Start->HiBiT Metrics1 Output: Cooperativity (α) & Binding Affinity (Kd) TRFRET->Metrics1 Alpha AlphaLISA (Alternative) Decision Lead Selection Criteria Metrics1->Decision Metrics2 Output: Potency (DC50) & Efficacy (Dmax) HiBiT->Metrics2 WB Western Blot (Validation) Metrics2->Decision Optimize Linker Optimization (Rigidification) Decision->Optimize Poor α or DC50 InVivo In Vivo PK/PD Decision->InVivo High α, Low DC50 Optimize->Start

Caption: Parallel workflow for PROTAC validation. Note the feedback loop: poor cooperativity (


) triggers linker optimization.

Troubleshooting: The "No Degradation" Scenario

If a PROTAC binds in TR-FRET but fails to degrade in HiBiT, consider the following causality analysis:

  • Permeability: The linker may be too polar. Solution: Switch to rigid, lipophilic linkers (e.g., spirocycles).

  • Lysosomal Sequestration: Basic amines in the linker can trap the compound in lysosomes. Solution: Cap amines or use neutral linkers.

  • Proteasome Saturation: The expression of the POI may overwhelm the local E3 ligase capacity. Solution: Test in a cell line with higher E3 expression or lower POI expression.

  • Negative Cooperativity: The ternary complex forms but is unstable (

    
    ). Solution: Change the exit vector on the POI ligand.
    

References

  • Sakamoto, K. M., et al. (2001). Protacs: chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences. [Link]

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.[8] Nature Chemical Biology. [Link]

Sources

Foundational

analytical methods for the quantification of Lauroyl methyl beta-alanine in samples

Analytical Methods for the Quantification of Lauroyl Methyl -Alanine: A Comprehensive Technical Guide Introduction & Chemical Profiling Lauroyl methyl -alanine (LMA), also identified by its CAS registry number 21539-57-1...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Methods for the Quantification of Lauroyl Methyl -Alanine: A Comprehensive Technical Guide

Introduction & Chemical Profiling

Lauroyl methyl


-alanine (LMA), also identified by its CAS registry number 21539-57-1 (or 21539-58-2 for its sodium salt, Sodium Lauroyl Methylaminopropionate), is a high-performance, amphiphilic N-acyl amino acid surfactant[1]. Structurally, it consists of a hydrophilic N-methyl-

-alanine headgroup linked via an amide bond to a hydrophobic lauroyl (C12) fatty acid tail[1].

In industrial and pharmaceutical applications, LMA is highly valued for its exceptional mildness, coacervate-forming ability, and low irritation profile, making it a critical component in sulfate-free personal care formulations and advanced drug delivery vehicles[2]. However, quantifying this molecule in complex matrices presents significant analytical hurdles. Because LMA lacks a conjugated


-electron system—possessing only an aliphatic chain, an amide linkage, and a terminal carboxylic acid—it exhibits negligible ultraviolet (UV) absorbance above 210 nm[3]. Consequently, traditional HPLC-UV methods are blind to this analyte unless chemical derivatization is employed[3].

To achieve high-fidelity quantification, analytical scientists must rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4], universal detection modalities like Charged Aerosol Detection (CAD), or pre-column derivatization strategies[3].

Sample Preparation & Matrix Deconvolution

LMA is rarely analyzed in a vacuum; it is typically embedded in lipid-rich emulsions, viscous cosmetic bases, or biological fluids. Direct injection of these matrices into an LC system inevitably leads to severe ion suppression in MS detectors and rapid column fouling[5].

To isolate the N-acyl amino acid fraction, Solid-Phase Extraction (SPE) is the preferred deconvolution strategy[6]. By exploiting the amphiphilic nature of LMA, reversed-phase SPE (e.g., using C8 or C18 stationary phases) allows for the selective retention of the hydrophobic lauroyl tail while polar matrix interferents are washed away.

SPE_Workflow A 1. Sample Aliquot (Cosmetic/Biological Matrix) B 2. Protein/Lipid Precipitation (Add Cold Methanol, Centrifuge) A->B C 3. SPE Cartridge Conditioning (100% MeOH followed by H2O) B->C D 4. Sample Loading (Apply Supernatant at 1 mL/min) C->D E 5. Washing Step (5% MeOH in H2O to remove salts) D->E F 6. Elution Step (100% Acetonitrile/MeOH) E->F G 7. Evaporation & Reconstitution (Dry under N2, reconstitute in Mobile Phase) F->G H 8. LC-MS/MS Analysis G->H

Caption: Solid-Phase Extraction (SPE) workflow for the isolation of Lauroyl methyl beta-alanine.

Chromatographic Separation & Detection Modalities

The selection of the analytical modality depends heavily on the laboratory's infrastructure and the required limit of quantification (LOQ).

Modality A: LC-MS/MS (The Gold Standard)

For trace analysis and pharmacokinetic studies, LC-MS/MS is the definitive technique[4]. The causality behind using Electrospray Ionization in negative mode (ESI-) lies in the molecule's pKa. The terminal carboxylic acid of LMA readily deprotonates in a slightly basic or neutral mobile phase (e.g., buffered with ammonium acetate), yielding a highly stable


 precursor ion at m/z 284.3[1]. Upon Collision-Induced Dissociation (CID), the molecule predictably fragments at the amide bond, yielding product ions specific to the N-methyl-

-alanine headgroup, which allows for highly specific Multiple Reaction Monitoring (MRM) transitions[4].
Modality B: HPLC-UV via Pre-Column Derivatization

For laboratories lacking MS capabilities, LMA can be quantified using HPLC-UV by chemically grafting a chromophore onto the molecule[3]. The carboxylic acid moiety is reacted with 2,4'-dibromoacetophenone in the presence of a basic catalyst (like triethylamine) to form a 4'-bromophenacyl ester[3]. This derivative shifts the molecule's absorbance maximum to ~254 nm, enabling robust spectrophotometric detection[3].

Deriv_Pathway LMA Lauroyl methyl beta-alanine (No strong UV chromophore) Product 4'-Bromophenacyl Ester Derivative (Strong UV Absorbance at 254 nm) LMA->Product Esterification (80°C, 30 min) Reagent 2,4'-Dibromoacetophenone + Catalyst (TEA) Reagent->Product

Caption: Pre-column derivatization of Lauroyl methyl beta-alanine for HPLC-UV detection.

Quantitative Performance Metrics

The following table synthesizes the expected quantitative performance of the three primary analytical methods used for LMA quantification.

Analytical ModalityDetection MechanismSample Prep RequirementTypical LOQLinearity (

)
Primary Advantage
LC-MS/MS ESI- MRM (m/z 284.3

fragments)
SPE / Protein Precipitation1–5 ng/mL> 0.999Highest sensitivity; no derivatization required[5].
HPLC-UV Absorbance at 254 nmDerivatization + Extraction0.5–2

g/mL
> 0.995Accessible instrumentation; stable derivatives[3].
HPLC-CAD Aerosol charge measurementSPE1–5

g/mL
> 0.990 (Log-Log)Universal detection; direct analysis without MS.

Step-by-Step Experimental Protocol: LC-MS/MS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system, incorporating internal standards and system suitability checks.

Phase 1: Reagent Preparation & Extraction
  • Internal Standard (IS) Spiking: Spike 10

    
    L of an isotopically labeled surrogate (e.g., 
    
    
    
    -Lauroyl methyl
    
    
    -alanine or a structurally similar N-acyl amino acid like N-oleoyl glycine[5]) at 1
    
    
    g/mL into 100
    
    
    L of the sample matrix.
  • Precipitation: Add 400

    
    L of ice-cold methanol to the sample to precipitate proteins and complex emulsions[5]. Vortex for 2 minutes and centrifuge at 14,000 
    
    
    
    g for 10 minutes at 4°C.
  • SPE Conditioning: Condition a C18 SPE cartridge (30 mg/1 mL) with 1 mL of 100% Methanol followed by 1 mL of LC-MS grade water.

  • Loading & Washing: Load the supernatant onto the cartridge. Wash with 1 mL of 5% Methanol in water to elute polar salts and unreacted amino acids.

  • Elution: Elute the LMA fraction using 1 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas and reconstitute in 100

    
    L of Mobile Phase A.
    
Phase 2: LC-MS/MS System Suitability & Analysis
  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase (e.g., 2.1

      
       50 mm, 1.7 
      
      
      
      m).
    • Mobile Phase A: Water with 5 mM Ammonium Acetate (pH ~6.8 to ensure carboxylate deprotonation).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters (ESI Negative):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350°C.

    • MRM Transition: Monitor precursor m/z 284.3

      
       product m/z 102.1 (N-methyl-
      
      
      
      -alanine fragment)[4].
  • Self-Validation Check: Before running the sample batch, inject a System Suitability Test (SST) standard. The method is only validated if the signal-to-noise (S/N) ratio of the SST is

    
     10, and the retention time drift is 
    
    
    
    2%.

References

Sources

Exploratory

An In-depth Technical Guide to Utilizing Lauroyl Methyl Beta-Alanine for the Stabilization of Emulsions in Laboratory Assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the application of Lauroyl methyl beta-alanine as a primary stabilizer for oil-in-water (O/W) emu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the application of Lauroyl methyl beta-alanine as a primary stabilizer for oil-in-water (O/W) emulsions in a laboratory setting. The focus is on providing both the theoretical underpinnings and practical, field-proven methodologies for creating and characterizing stable emulsions for various research and development applications.

Introduction: The Challenge of Emulsion Stability

Emulsions, dispersions of two or more immiscible liquids, are fundamental to a vast array of applications in the pharmaceutical, cosmetic, and food industries. The inherent thermodynamic instability of these systems, however, presents a significant formulation challenge. Without a stabilizing agent, dispersed droplets will coalesce over time, leading to phase separation. The role of an emulsifier is to adsorb at the oil-water interface, reducing interfacial tension and creating a protective barrier around the dispersed droplets to prevent their coalescence.

The selection of an appropriate emulsifier is paramount to achieving a stable and effective emulsion. Key considerations include its chemical structure, surface activity, and biocompatibility. In recent years, amino acid-based surfactants have garnered significant attention due to their mildness, biodegradability, and excellent performance characteristics. This guide will focus on a particularly promising member of this class: Lauroyl methyl beta-alanine.

Lauroyl Methyl Beta-Alanine: A Profile of a High-Performance Amino Acid-Based Surfactant

Lauroyl methyl beta-alanine, also known as N-Lauroyl-N-methyl-β-alanine, is an N-acylated amino acid that combines the hydrophobic properties of a lauroyl (C12) fatty acid tail with the hydrophilic nature of a modified beta-alanine headgroup. This amphiphilic structure is the key to its function as an effective surfactant.

Chemical and Physical Properties
PropertyValueSource
CAS Number 21539-57-1[1][2][3]
Molecular Formula C16H31NO3[1][2][4]
Molecular Weight 285.42 g/mol [1][2][4]
Synonyms N-Lauroyl-N-methyl-beta-alanine, Alanon Ala, Enagicol l-AH[1][2][4]
Solubility in Water 0.21 g/L @ 25°C (estimated)[1]

Note: The free acid form has low water solubility. Its salt forms, such as sodium lauroyl methylaminopropionate, are readily water-soluble.

The Mechanism of Emulsion Stabilization

The efficacy of Lauroyl methyl beta-alanine as an emulsifier stems from its molecular architecture. The long, hydrophobic lauroyl tail preferentially orients itself into the oil phase of an emulsion, while the polar headgroup, containing a carboxylic acid and a tertiary amine, remains in the aqueous phase. This arrangement at the oil-water interface leads to a significant reduction in interfacial tension, facilitating the formation of small oil droplets during the emulsification process.

Furthermore, the adsorbed surfactant molecules form a protective film around each oil droplet. This film provides a steric hindrance, a physical barrier that prevents droplets from coming into close contact and coalescing. In its ionized (salt) form, the headgroup also imparts an electrical charge to the droplet surface, leading to electrostatic repulsion between droplets, which further enhances stability.

Mechanism of Emulsion Stabilization.

Core Principles for Formulating Emulsions with Lauroyl Methyl Beta-Alanine

Successful emulsion formulation is a blend of scientific principles and empirical optimization. Two key parameters guide the selection and use of surfactants: the Hydrophilic-Lipophilic Balance (HLB) and the Critical Micelle Concentration (CMC).

The Hydrophilic-Lipophilic Balance (HLB) System

The HLB system is a semi-empirical scale that helps in the selection of surfactants for a specific application.[5][6][7] The HLB value of a surfactant is an indicator of the balance between its hydrophilic and lipophilic portions. For oil-in-water (O/W) emulsions, surfactants with higher HLB values (typically 8-18) are preferred as they are more soluble in the continuous aqueous phase.[5]

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles spontaneously form in the aqueous phase.[8] Below the CMC, surfactant molecules exist primarily as monomers. At the oil-water interface, these monomers are responsible for reducing interfacial tension. Above the CMC, the interface becomes saturated with surfactant molecules, and any additional surfactant forms micelles.

The CMC is an important parameter as it indicates the minimum concentration of surfactant required to achieve maximum surface tension reduction. A technical data sheet for the sodium salt of lauroyl methyl beta-alanine (Sodium Lauroyl Methylaminopropionate) indicates a CMC that varies with pH, with a value of approximately 8 mmol/L at a pH of 7.[9] This suggests that for effective emulsification, the concentration of Lauroyl methyl beta-alanine should be above this value in the aqueous phase.

Experimental Protocols for Laboratory Assays

The following protocols provide a framework for the preparation and characterization of O/W emulsions stabilized with Lauroyl methyl beta-alanine in a laboratory setting.

Preparation of an Oil-in-Water (O/W) Emulsion

This protocol outlines a standard hot-process emulsification method.

Materials:

  • Lauroyl methyl beta-alanine (or its sodium salt)

  • Oil Phase (e.g., mineral oil, isopropyl myristate, or a blend)

  • Deionized Water

  • Co-emulsifier (optional, e.g., cetyl alcohol, stearyl alcohol)

  • Preservative (if long-term storage is required)

  • Beakers

  • Stirring hotplate

  • Homogenizer (e.g., rotor-stator or high-pressure homogenizer)

  • Water bath

Procedure:

  • Phase Preparation:

    • Aqueous Phase: In a beaker, combine deionized water and Lauroyl methyl beta-alanine (as the sodium salt, or neutralize the free acid with a base like sodium hydroxide to the desired pH). If using a preservative, add it to the aqueous phase.

    • Oil Phase: In a separate beaker, combine the oil(s) and any oil-soluble components, such as a co-emulsifier.

  • Heating: Heat both the aqueous and oil phases separately to 70-75°C on a stirring hotplate or in a water bath. Stir both phases gently until all components are dissolved or melted.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while stirring continuously.

    • Once all the oil phase has been added, increase the mixing speed and homogenize the mixture for 3-5 minutes. The optimal homogenization speed and time will depend on the specific equipment and batch size and may require optimization.

  • Cooling: Remove the emulsion from the heat and continue to stir gently as it cools to room temperature. Rapid cooling can be achieved using a cool water bath.

  • Final Additions: Once the emulsion has cooled to below 40°C, any heat-sensitive ingredients can be added.

  • pH Adjustment: Measure the final pH of the emulsion and adjust if necessary.

Emulsion_Preparation_Workflow A Prepare Aqueous Phase (Water + Lauroyl Methyl Beta-Alanine) C Heat Both Phases to 70-75°C A->C B Prepare Oil Phase (Oil + Co-emulsifier) B->C D Slowly Add Oil Phase to Aqueous Phase with Stirring C->D E Homogenize (3-5 minutes) D->E F Cool to Room Temperature with Gentle Stirring E->F G Add Heat-Sensitive Ingredients (<40°C) F->G H Final Emulsion G->H

Workflow for O/W Emulsion Preparation.
Characterization of Emulsions

A simple yet crucial initial assessment involves visual inspection for any signs of instability, such as creaming (upward movement of droplets), sedimentation (downward movement of droplets), or phase separation. Microscopic examination using an optical microscope can provide a more detailed view of the droplet size and distribution.

DLS is a powerful technique for measuring the size distribution of sub-micron particles in a suspension or emulsion.

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Sample Preparation: Dilute a small aliquot of the emulsion with deionized water to a concentration suitable for the instrument (typically a slightly turbid solution). It is important that the diluent is the same as the continuous phase to avoid altering the emulsion.

  • Instrument Setup: Set the instrument parameters, including temperature (e.g., 25°C), and the viscosity and refractive index of the dispersant (water).

  • Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Perform the measurement according to the manufacturer's instructions.

  • Data Analysis: The instrument software will generate a particle size distribution report, typically providing the Z-average diameter and the Polydispersity Index (PDI). A smaller Z-average and a low PDI (typically < 0.3) are indicative of a more uniform and potentially more stable emulsion.

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions.

Instrumentation:

  • Zeta potential analyzer (often integrated with a DLS instrument)

Procedure:

  • Sample Preparation: Prepare the sample in the same manner as for DLS analysis, ensuring it is diluted in the original continuous phase.

  • Measurement: Place the sample in the appropriate measurement cell (e.g., a folded capillary cell). An electric field is applied, and the velocity of the droplets is measured.

  • Data Analysis: The instrument calculates the zeta potential from the electrophoretic mobility. For O/W emulsions, a high absolute zeta potential (typically > ±30 mV) indicates good electrostatic stability.

Stability Testing of Emulsions

Accelerated stability testing is used to predict the long-term stability of an emulsion in a shorter timeframe by subjecting it to stress conditions.

A. Centrifugation:

  • Place a known volume of the emulsion into a graduated centrifuge tube.

  • Centrifuge at a set speed (e.g., 3000-5000 rpm) for a specific duration (e.g., 30 minutes).

  • After centrifugation, observe the sample for any signs of phase separation, creaming, or coalescence. A stable emulsion should show no or minimal separation.

B. Freeze-Thaw Cycling:

  • Subject the emulsion to alternating cycles of freezing (e.g., -10°C for 24 hours) and thawing (e.g., 25°C for 24 hours).

  • After a predetermined number of cycles (e.g., 3-5 cycles), visually inspect the emulsion for any signs of instability.

  • Characterize the emulsion using the methods described in section 4.2 to quantify any changes in droplet size or zeta potential.

Conclusion

Lauroyl methyl beta-alanine presents a compelling option for the formulation of stable and mild oil-in-water emulsions. Its amino acid-based structure offers benefits in terms of biocompatibility and gentle interaction with biological surfaces, making it particularly suitable for pharmaceutical and cosmetic applications. While key quantitative parameters such as a definitive HLB value require experimental determination for specific oil phases, the principles and protocols outlined in this guide provide a robust framework for researchers and formulators to effectively utilize this high-performance surfactant in their laboratory assays. Through systematic formulation and rigorous characterization, the full potential of Lauroyl methyl beta-alanine in creating stable and effective emulsion systems can be realized.

References

  • ResearchGate. (n.d.). Surfactants. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Development of an equation of HLB value for intermediate class of surfactants like amino phosphate series. Retrieved from [Link]

  • The Good Scents Company. (n.d.). lauroyl methyl alanine, 21539-57-1. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015011724A2 - A novel omega -3 fatty acid composition with a plant extract.
  • Comptes Rendus de l'Académie des Sciences. (n.d.). Amino acid-based surfactants. Retrieved from [Link]

  • Google Patents. (n.d.). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) (19) World Intellectual Property - Organization.
  • Scribd. (2014, July 21). TDS SOFTILT AS-L Leaflet@20140721. Retrieved from [Link]

  • PMC. (2025, June 24). Impact of molecular structures of lauroyl glycine derivatives on foaming properties. Retrieved from [Link]

  • Scribd. (2011, August 2). SOFTILT AS-L Leaflet. Retrieved from [Link]

  • Chalmers University of Technology. (n.d.). Development of amino acid-based surfactants: from synthesis to applications. Retrieved from [Link]

  • NOF Corporation. (n.d.). Introduction of SOFTILT®AS-L. Retrieved from [Link]

  • PubChem. (n.d.). Lauroyl methyl beta-alanine. Retrieved from [Link]

  • Google Patents. (n.d.). US20160228397A1 - Omega-3 fatty acid ester compositions.
  • Google Patents. (n.d.). EP2830602B1 - Omega-3 fatty acid ester compositions.
  • J R Hess Company, Inc. (n.d.). Basics of the HLB System. Retrieved from [Link]

  • NOF AMERICA CORPORATION. (n.d.). SOFTILT® Series | Elements of Cosmetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Brief overview of surfactants, properties, classification, passivation, and role in chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Mixed Micelles of Anionic and Cationic Surfactants in Aqueous Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Water-in-CO2 Microemulsions Stabilized by Fluorinated Cation-Anion Surfactant Pairs. Retrieved from [Link]

  • Google Patents. (2017, May 26). (12) United States Patent.
  • Anonymous. (n.d.). 11.2. HLB Value and Calculation HLB; According to Griffin, the amphiphilic molecule is the value obtained by dividing the weigh. Retrieved from [Link]

  • PMC. (2024, May 16). The Response Surface Methodology for Assessment of HLB Values of Mixtures of Non-Ionic Surfactants Using Parameters from Their π-A Isotherms. Retrieved from [Link]

  • ResearchGate. (2025, August 5). In situ-Forming Pharmaceutical Organogels Based on the Self-Assembly of L-Alanine Derivatives. Retrieved from [Link]

  • MDPI. (2021, April 28). Emerging Emulsifiers: Conceptual Basis for the Identification and Rational Design of Peptides with Surface Activity. Retrieved from [Link]

  • Turkchem. (2021, September 8). Dynamic Properties of Amino Acid Based Surfactants. Retrieved from [Link]

  • ACS Publications. (2023, August 17). Amino-Acids Surfactants and n-Octanol Mixtures Sustainable, Efficient, and Dynamically Triggered Foaming Systems. Retrieved from [Link]

  • Google Patents. (n.d.). CN108752228B - Preparation method and application of N-lauroyl-L-alanine.
  • Justia Patents. (2021, January 19). Sickle cell disease treatment utilizing omega-3 fatty acids. Retrieved from [Link]

  • PubChem. (n.d.). Lauroyl methyl beta-alanine. Retrieved from [Link]

  • Google Patents. (n.d.). EP4240316A1 - Styling shampoo compositions.
  • Scribd. (2007, January 23). CTFA International Buyers Guide Vol. 2 (2007). Retrieved from [Link]

  • The Good Scents Company. (n.d.). lauroyl methyl alanine. Retrieved from [Link]

  • MDPI. (2023, November 1). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Retrieved from [Link]

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Foundational

Technical Whitepaper: Optimized Solubilization of Lauroyl Methyl Beta-Alanine (LAM) for Biological Assays

[1] Part 1: Physicochemical Profile & Solubility Logic To successfully incorporate Lauroyl methyl beta-alanine (LAM) into biological assays, researchers must first distinguish between its two common commercial forms.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Physicochemical Profile & Solubility Logic

To successfully incorporate Lauroyl methyl beta-alanine (LAM) into biological assays, researchers must first distinguish between its two common commercial forms.[1] The failure to identify the specific form (Free Acid vs. Salt) is the primary cause of experimental inconsistency (precipitation, pH shock, or undefined molarity).

The Molecular Identity

LAM is an N-acyl amino acid surfactant.[1] Its amphiphilic nature—possessing a hydrophobic lauroyl (C12) tail and a hydrophilic alanine head—dictates its behavior in aqueous media.

PropertyDataImplication for Protocol
IUPAC Name N-Lauroyl-N-methyl-β-alanineTarget molecule.[1][2]
CAS (Free Acid) 21539-57-1 Hydrophobic. Requires DMSO/Ethanol.[1]
CAS (Na+ Salt) 21539-58-2 Hydrophilic. Soluble in water/buffer.[1]
Molecular Weight ~285.42 g/mol Use for Molarity calculations.
pKa ~4.5 - 6.95pH sensitive.[1] Precipitates in acidic media.
CMC (Est.) 2 – 10 mMCytotoxicity Threshold. Above this, cell lysis occurs.
The Solubility Paradox

The free acid form of LAM has extremely low water solubility (approx. 0.21 g/L) but high solubility in organic solvents like DMSO (>900 g/L) and Ethanol (>200 g/L).

The Core Directive: For reproducible in vitro data, Dimethyl Sulfoxide (DMSO) is the preferred solvent for the stock solution of the free acid. It minimizes hydrolysis risks associated with aqueous stocks and allows for high-concentration storage (100 mM+), enabling minimal vehicle volume (<0.5%) in the final assay.

Part 2: Solvent Selection Decision Tree

The following logic flow ensures you select the correct protocol based on your starting material and assay constraints.

SolventStrategy Start Starting Material FormCheck Identify Form (Check CAS/Label) Start->FormCheck Acid Free Acid (CAS 21539-57-1) FormCheck->Acid Hydrophobic Salt Sodium Salt (CAS 21539-58-2) FormCheck->Salt Hydrophilic SolventA Primary Solvent: Anhydrous DMSO Acid->SolventA High Solubility SolventB Primary Solvent: Ultrapure Water/PBS Salt->SolventB Direct Dissolution StockA Stock Solution: 100 mM (Stable) SolventA->StockA StockB Stock Solution: 10-50 mM (Fresh) SolventB->StockB Assay Final Assay Dilution (Keep DMSO < 0.5%) StockA->Assay StockB->Assay

Figure 1: Decision matrix for solvent selection based on the chemical form of LAM.

Part 3: The Master Protocol (Free Acid in DMSO)

This protocol is designed for Lauroyl methyl beta-alanine (Free Acid) . If using the salt, substitute DMSO with PBS in Step 1 and skip the "Vehicle Control" strictness, though filter sterilization remains critical.

Phase 1: Preparation of 100 mM Stock Solution

Objective: Create a stable, high-concentration master stock to minimize solvent toxicity in cell culture.

  • Weighing: Calculate the mass required for 100 mM.

    • Formula:

      
      [1]
      
    • Example: To make 5 mL of 100 mM stock:

      
      .
      
  • Solubilization:

    • Add Anhydrous DMSO (Cell Culture Grade, >99.9%) to the powder.

    • Vortex vigorously for 30–60 seconds. The solution should be crystal clear.

    • Note: If turbidity persists, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization:

    • Do NOT autoclave.

    • Pass the DMSO stock through a 0.2 µm PTFE or Nylon syringe filter .

    • Warning: Do not use Cellulose Acetate (CA) filters, as DMSO dissolves them.

Phase 2: Serial Dilution & Cell Treatment

Objective: Dilute to working concentration while keeping DMSO < 0.5% (v/v).

  • Intermediate Dilution (Optional but Recommended):

    • Prepare a 10x working solution in culture media (e.g., if target is 100 µM, make 1 mM in media).

    • Observation Point: Watch for precipitation ("cloudiness") immediately upon adding DMSO stock to aqueous media. If the media turns cloudy, you have exceeded the solubility limit or the Critical Micelle Concentration (CMC).

  • Final Dosing:

    • Add the intermediate solution to the cells.

    • Vehicle Control: You MUST run a control well containing only DMSO at the same final concentration (e.g., 0.1%).

Table 1: Dilution Scheme for 100 µM Target (0.1% DMSO)

StepSourceSolventFinal Conc.[2][3][4][5]DMSO %
Stock PowderDMSO100 mM100%
Working 10 µL Stock9.99 mL Media100 µM0.1%
Assay Direct Add(Cells in Media)100 µM0.1%

Part 4: Critical Validation & The "Lytic Cliff"

In in vitro studies involving surfactants like LAM, the most common artifact is cytolysis masquerading as bioactivity .

The CMC Danger Zone

Surfactants form micelles above their Critical Micelle Concentration (CMC).[6][7] For N-lauroyl amino acids, the CMC is typically between 2 mM and 10 mM .

  • Below CMC: Monomers interact with specific protein targets.

  • Above CMC: Micelles form, stripping lipids from cell membranes, causing non-specific lysis.

  • Recommendation: Always test concentrations < 1 mM first. If you must test higher, run an LDH release assay to confirm membrane integrity.

Visualizing the Workflow

The following diagram illustrates the complete experimental loop, including the critical "Cloud Point" check.

ProtocolWorkflow Powder LAM Powder (Weigh) Dissolve Dissolve in DMSO (100 mM) Powder->Dissolve Filter Filter Sterilize (0.2 µm PTFE) Dissolve->Filter Dilute Dilute in Media (Warm to 37°C) Filter->Dilute Check Visual Check (Precipitate?) Dilute->Check Treat Treat Cells Check->Treat Clear Abort Abort: Sonicate/Dilute Check->Abort Cloudy

Figure 2: Step-by-step execution workflow with integrated quality control checkpoint.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9818053, Lauroyl methyl beta-alanine. Retrieved from [Link]

  • Timm, M., et al. (2013). In vitro cytotoxicity of DMSO on human cell lines: A guideline for the design of experiments. Jagiellonian Center of Innovation. Retrieved from [Link]

  • Galhano, V. et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health (PMC). Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the N-Alkylation of β-Alanine Methyl Ester Hydrochloride

This guide provides a comprehensive overview of the N-alkylation of β-alanine methyl ester hydrochloride, a critical transformation in the synthesis of advanced biomaterials, peptide mimetics, and pharmaceutical intermed...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the N-alkylation of β-alanine methyl ester hydrochloride, a critical transformation in the synthesis of advanced biomaterials, peptide mimetics, and pharmaceutical intermediates. We will delve into the core chemical principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to empower researchers in drug development and chemical synthesis.

Introduction: The Significance of N-Alkylated β-Alanine Derivatives

β-Alanine, a naturally occurring beta-amino acid, and its derivatives are fundamental building blocks in medicinal chemistry and materials science. The N-alkylation of β-alanine methyl ester hydrochloride is a key chemical modification that imparts valuable properties to the parent molecule. Introducing alkyl substituents on the nitrogen atom can enhance lipophilicity, which may improve membrane permeability and bioavailability of drug candidates.[1] Furthermore, N-alkylated β-alanine serves as a crucial monomer in the synthesis of novel pseudo-polyamino acids, leading to the development of biodegradable and non-toxic nanomaterials for applications such as targeted drug delivery.[2][3]

This guide will explore the two primary pathways for the N-alkylation of β-alanine methyl ester hydrochloride: direct alkylation via nucleophilic substitution and reductive amination.

Mechanistic Underpinnings: A Tale of Two Pathways

The successful N-alkylation of β-alanine methyl ester hydrochloride hinges on a thorough understanding of the underlying reaction mechanisms. The choice of methodology is dictated by the desired product, the nature of the alkylating agent, and the need to control side reactions.

Direct N-Alkylation: The SN2 Approach

Direct N-alkylation with alkyl halides is a common method for forming carbon-nitrogen bonds. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4]

The Critical Role of the Base: β-Alanine methyl ester is typically available as a hydrochloride salt, where the amine group is protonated. To render the nitrogen nucleophilic, a base is required to deprotonate the ammonium salt, liberating the free amine. The choice of base is crucial to avoid undesired side reactions such as ester hydrolysis. Non-nucleophilic, sterically hindered bases or inorganic bases like potassium carbonate are often employed.

The Challenge of Polyalkylation: A significant drawback of direct alkylation is the potential for over-alkylation.[5] The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[5] Controlling the stoichiometry of the reactants and using a large excess of the amine can favor mono-alkylation.[6]

SN2_Mechanism cluster_start Starting Materials cluster_transition Transition State β-Alanine_Ester_HCl β-Alanine Methyl Ester Hydrochloride Free_Amine Free β-Alanine Methyl Ester (Nucleophile) β-Alanine_Ester_HCl->Free_Amine Deprotonation Base Base (e.g., Et₃N, K₂CO₃) Base->Free_Amine TS [H₂N---R---X]⁻ Free_Amine->TS Alkyl_Halide Alkyl Halide (R-X) (Electrophile) Alkyl_Halide->TS Product N-Alkyl-β-Alanine Methyl Ester TS->Product Sɴ2 Attack Byproduct Base-H⁺ + X⁻ TS->Byproduct

Figure 1: General workflow for the direct N-alkylation of β-alanine methyl ester via an SN2 mechanism.

Reductive Amination: A Controlled and Versatile Alternative

Reductive amination is a powerful and often preferred method for the synthesis of secondary and tertiary amines from primary amines.[7] This two-step, one-pot process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[8]

Imine Formation: The initial step is the acid-catalyzed reaction between the free amine of β-alanine methyl ester and a carbonyl compound to form a protonated imine (iminium ion).[9][10]

In Situ Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is present in the reaction mixture.[7] These reagents are selective for the reduction of the iminium ion over the starting carbonyl compound, which is crucial for the success of the one-pot reaction.[11]

Advantages of Reductive Amination: This method offers several advantages over direct alkylation, most notably the avoidance of polyalkylation. The imine formation is a reversible process, and the subsequent reduction drives the reaction to completion, leading to higher yields of the desired mono-alkylated product.[7]

Reductive_Amination_Workflow cluster_reactants Reactants Amine_HCl β-Alanine Methyl Ester Hydrochloride Free_Amine Free Amine Amine_HCl->Free_Amine Deprotonation Base Base (e.g., Et₃N) Base->Free_Amine Carbonyl Aldehyde/Ketone (R'R''C=O) Imine_Formation Imine/Iminium Ion Formation Carbonyl->Imine_Formation Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reduction Reduction Reducing_Agent->Reduction Free_Amine->Imine_Formation Imine_Formation->Reduction Product N-Alkyl-β-Alanine Methyl Ester Reduction->Product

Figure 2: Workflow of the reductive amination process for N-alkylation.

Comparative Protocol Overview

The following table summarizes key parameters for the two primary N-alkylation methods, providing a comparative framework for experimental design.

ParameterDirect N-Alkylation (SN2)Reductive Amination
Alkylating Agent Alkyl halides (e.g., R-Br, R-I)Aldehydes or Ketones
Key Reagents Base (e.g., K₂CO₃, Et₃N)Mild reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃), catalytic acid
Primary Challenge Over-alkylation leading to mixtures of products.[5]Stability of the imine intermediate.
Selectivity Can be difficult to control for mono-alkylation.Generally high for mono-alkylation.[7]
Substrate Scope Limited by the availability of alkyl halides.Broad, due to the wide availability of aldehydes and ketones.
Byproducts Halide salts.Water.

Detailed Experimental Protocols

The following protocols are presented as a starting point for the N-alkylation of β-alanine methyl ester hydrochloride. Optimization may be required based on the specific substrate and desired scale.

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

This protocol describes a general procedure for the mono-N-alkylation of β-alanine methyl ester hydrochloride using an alkyl bromide and potassium carbonate as the base.

Materials:

  • β-Alanine methyl ester hydrochloride

  • Alkyl bromide (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add β-alanine methyl ester hydrochloride (1.0 equivalent), potassium carbonate (2.5 equivalents), and acetonitrile or DMF.

  • Stir the suspension at room temperature for 15-20 minutes to ensure adequate mixing.

  • Add the alkyl bromide (1.1 equivalents) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Protocol 2: Reductive Amination with an Aldehyde

This protocol details a one-pot reductive amination procedure for the N-alkylation of β-alanine methyl ester hydrochloride using an aldehyde and sodium cyanoborohydride.

Materials:

  • β-Alanine methyl ester hydrochloride

  • Aldehyde (1.0-1.2 equivalents)

  • Triethylamine (Et₃N) (1.1 equivalents)

  • Sodium cyanoborohydride (NaBH₃CN) (1.2 equivalents)

  • Methanol (MeOH)

  • Acetic acid (catalytic amount)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve β-alanine methyl ester hydrochloride (1.0 equivalent) and the aldehyde (1.0-1.2 equivalents) in methanol.[12]

  • Add triethylamine (1.1 equivalents) to the solution to neutralize the hydrochloride and liberate the free amine.[12]

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a separate flask, carefully dissolve sodium cyanoborohydride (1.2 equivalents) in methanol. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 3-12 hours.

  • Once the reaction is complete, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Conclusion and Future Perspectives

The N-alkylation of β-alanine methyl ester hydrochloride is a versatile and essential transformation for the synthesis of a wide array of functional molecules. Both direct alkylation and reductive amination offer viable routes, with the choice of method depending on the specific synthetic goals and available starting materials. Reductive amination often provides a more controlled and selective approach to mono-N-alkylation. The protocols and mechanistic insights provided in this guide are intended to serve as a robust foundation for researchers to successfully implement and adapt these important synthetic strategies in their own laboratories. Future advancements in this field may focus on the development of more sustainable and atom-economical catalytic methods for N-alkylation, further expanding the synthetic toolbox for the creation of novel biomaterials and therapeutics.

References

  • Chemistry Learner. (2023, September 26). Reductive Amination: Definition, Examples, and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • PMC. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. Retrieved from [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]

  • Chemistry Steps. (2025, June 12). SN2 Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Ferreira, B. et al. (2020). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. Journal of the Mexican Chemical Society, 64(2). Retrieved from [Link]

  • N/A. (n.d.). Synthesis of Amines I. Amine Alkylation by SN2 reaction. Retrieved from [Link]

  • PMC. (n.d.). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Retrieved from [Link]

  • CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of beta-alanine - US3105092A.
  • N/A. (n.d.). A Facile One-Pot Synthesis of Chiral β-Amino Esters. Retrieved from [Link]

  • Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). (Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in. Retrieved from [Link]

  • N/A. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective N -Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent | Request PDF. Retrieved from [Link]

  • PubMed. (2011, November 14). Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent. Retrieved from [Link]

Sources

Foundational

Advanced Formulation Strategies: Lauroyl Methyl Beta-Alanine in Nanoparticulate Drug Delivery Systems

Executive Summary The transition from traditional synthetic surfactants to biomimetic, amino acid-based surfactants (AAS) represents a critical evolution in nanomedicine. Lauroyl methyl beta-alanine (LMBA)—also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from traditional synthetic surfactants to biomimetic, amino acid-based surfactants (AAS) represents a critical evolution in nanomedicine. Lauroyl methyl beta-alanine (LMBA)—also known as sodium lauroyl methylaminopropionate—has emerged as a highly versatile, biocompatible anionic surfactant for nanoparticle formulation. This technical whitepaper explores the mechanistic advantages of LMBA, specifically its role in self-nanoemulsifying drug delivery systems (SNEDDS) and pH-responsive solid lipid nanoparticles (SLNs). By leveraging its unique physicochemical properties, formulators can overcome the toxicity limitations of conventional detergents while achieving superior intracellular delivery profiles.

The Chemical Logic of Lauroyl Methyl Beta-Alanine (LMBA)

In nanoparticle formulation, the choice of surfactant dictates the colloidal stability, biodistribution, and cellular interaction of the carrier. Historically, harsh synthetic surfactants like Sodium Dodecyl Sulfate (SDS) were utilized for their low critical micelle concentration (CMC); however, their indiscriminate membrane-lytic behavior causes severe cytotoxicity.

LMBA is synthesized via the amidation of lauric acid with N-methyl-beta-alanine. This specific molecular architecture provides three distinct formulation advantages[1][2]:

  • Steric Flexibility: The N-methyl substitution on the amide nitrogen prevents tight intermolecular hydrogen bonding between surfactant molecules. This structural disruption lowers the Krafft point, ensuring the surfactant remains highly soluble and functional in cold aqueous environments, preventing premature precipitation during storage[2].

  • Biomimetic Degradation: Unlike synthetic polymers, the amide and ester-like linkages in AAS are recognized by endogenous cellular proteases and amidases, ensuring complete biodegradation into non-toxic fatty acids and amino acids post-delivery[1].

  • pH-Responsive Phase Transition: The beta-alanine carboxylate headgroup possesses a specific

    
    . At physiological pH (7.4), it is deprotonated and highly hydrophilic, providing robust electrostatic repulsion (negative Zeta potential) to stabilize nanoparticles in systemic circulation. In acidic environments (pH 5.0–6.5), it protonates, drastically increasing the molecule's lipophilicity[3][4].
    

Mechanistic Pathway: pH-Triggered Endosomal Escape

A primary bottleneck in nanomedicine is the entrapment and subsequent degradation of therapeutic payloads within the endolysosomal pathway. LMBA acts as a functional excipient to bypass this barrier.

When an LMBA-stabilized lipid nanoparticle (LNP) is endocytosed, it enters the early endosome. As the endosome matures and V-ATPases pump protons into the vesicle, the pH drops. The carboxylate groups of LMBA undergo rapid protonation, neutralizing their charge. This triggers a phase transition in the surfactant layer, increasing its lipophilicity and inducing a high degree of membrane curvature stress. The protonated LMBA intercalates with the endosomal lipid bilayer, causing transient membrane destabilization and facilitating the cytosolic release of the drug payload[3].

G N1 LMBA-LNP in Bloodstream (pH 7.4: Deprotonated, Stable) N2 Cellular Uptake (Endocytosis) N1->N2 Internalization N3 Endosomal Maturation (pH 5.5: LMBA Protonation) N2->N3 Acidification N4 Surfactant Phase Transition (Increased Lipophilicity) N3->N4 Charge Neutralization N5 Endosomal Membrane Disruption (Lipid Bilayer Fusion) N4->N5 Membrane Interaction N6 Cytosolic Release of Payload (Therapeutic Efficacy) N5->N6 Payload Escape

Mechanism of LMBA-mediated pH-responsive endosomal escape in nanoparticle drug delivery.

Comparative Physicochemical Profiling

To justify the substitution of traditional surfactants with LMBA, we must evaluate their quantitative performance metrics. The table below summarizes the core differences between LMBA, a harsh anionic surfactant (SDS), and a common non-ionic surfactant (Polysorbate 80).

Property / MetricLauroyl Methyl

-Alanine (LMBA)
Sodium Dodecyl Sulfate (SDS)Polysorbate 80 (Tween 80)
Surfactant Type Anionic (Amino Acid-Based)Anionic (Sulfate-Based)Non-ionic (Ethoxylated)
Biocompatibility Excellent (Enzymatically degraded)Poor (Causes protein denaturation)Moderate (Risk of hypersensitivity)
pH-Responsiveness High (Protonates at pH < 6.0)None (Permanently charged)None (Uncharged)
Primary Formulation Use SNEDDS, pH-sensitive SLNs/LNPsIn vitro lysis, rarely in vivoEmulsions, protein stabilization
Irritation Potential Ultra-lowHighLow

Self-Validating Experimental Protocols

The following methodologies detail the integration of LMBA into two distinct nanoparticle architectures. Each protocol is designed as a self-validating system, ensuring that the physical chemistry of the formulation confirms its success at critical checkpoints.

Protocol A: Formulation of LMBA-Stabilized SNEDDS for Lipophilic Drugs

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form nanoemulsions upon introduction to aqueous media. LMBA is highly effective here due to its ability to rapidly lower interfacial tension[5][6].

Materials: Active Pharmaceutical Ingredient (e.g., Omega-3 fatty acid esters), Medium Chain Triglycerides (MCT oil), LMBA (Surfactant), PEG-400 (Co-surfactant).

Step-by-Step Workflow:

  • Excipient Blending: In a glass vial, combine MCT oil (30% w/w), LMBA (40% w/w), and PEG-400 (30% w/w).

  • Isotropic Solubilization: Add the lipophilic API to the mixture. Vortex for 5 minutes, then sonicate in a water bath at 40°C for 15 minutes until a completely clear, single-phase isotropic preconcentrate is formed. Causality: Heating reduces the viscosity of the oil phase, allowing the N-methyl groups of LMBA to uniformly intercalate with the oil/co-surfactant interface.

  • Equilibration: Allow the preconcentrate to rest at room temperature for 24 hours to ensure thermodynamic stability and absence of API precipitation.

  • Validation Checkpoint (Self-Emulsification Assessment): Disperse 1 mL of the preconcentrate into 250 mL of simulated gastric fluid (0.1 N HCl, pH 1.2) under mild agitation (50 rpm) at 37°C.

    • Success Criteria: The mixture must spontaneously form a transparent or slightly opalescent bluish dispersion within 2 minutes.

    • Analytical Validation: Analyze the dispersion via Dynamic Light Scattering (DLS). The Z-average particle size must be < 100 nm with a Polydispersity Index (PDI) < 0.3.

Protocol B: Preparation of pH-Responsive Solid Lipid Nanoparticles (SLNs)

LMBA can act as an active structural component in SLNs, providing both steric stability during storage and pH-triggered release at the target site[4].

Materials: Solid Lipid (e.g., Compritol 888 ATO), LMBA, Ultra-pure water, API.

Step-by-Step Workflow:

  • Lipid Phase Preparation: Melt 5% (w/v) of the solid lipid in a water bath at 80°C (approximately 10°C above the lipid's melting point). Dissolve the lipophilic API into the molten lipid.

  • Aqueous Phase Preparation: Dissolve 1.5% (w/v) LMBA in ultra-pure water and heat to 80°C. Causality: Isothermic conditions between the lipid and aqueous phases are critical to prevent premature lipid crystallization during the emulsification step.

  • Pre-Emulsion Formation: Slowly inject the hot aqueous phase into the molten lipid phase under high-speed homogenization (Ultra-Turrax at 10,000 rpm) for 5 minutes.

  • High-Pressure Homogenization (HPH): Pass the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 3 to 5 cycles.

  • Nanoparticle Solidification: Rapidly cool the nanoemulsion in an ice bath (4°C) to solidify the lipid core, locking the LMBA molecules at the lipid-water interface.

  • Validation Checkpoint (pH-Responsiveness Assay): Divide the SLN dispersion into two aliquots. Adjust Aliquot 1 to pH 7.4 and Aliquot 2 to pH 5.0 using 0.1 M HCl. Perform Zeta potential analysis on both.

    • Success Criteria: Aliquot 1 should exhibit a highly negative Zeta potential (e.g., -35 to -45 mV) due to the deprotonated carboxylate groups. Aliquot 2 should exhibit a significant shift toward neutrality (e.g., -5 to +5 mV), confirming the protonation of LMBA and validating the pH-responsive mechanism.

Conclusion

Lauroyl methyl beta-alanine represents a paradigm shift in excipient selection for nanomedicine. By moving away from biologically inert or highly toxic synthetic detergents, formulators can utilize LMBA to create biomimetic, self-assembling systems. Its unique N-methylated structure provides the necessary flexibility for spontaneous nano-emulsification in SNEDDS, while its titratable carboxylate headgroup offers a reliable, chemically logical mechanism for endosomal escape in targeted drug delivery.

References

  • A novel omega -3 fatty acid composition with a plant extract Google P
  • Self-Assembling Drug Formulations with Tunable Permeability and Biodegradability MDPI (International Journal of Molecular Sciences)[Link]

  • Amino Acid-Based Surfactants for Biomedical Applications SciSpace / Journal of Colloid and Interface Science[Link]

  • Inclusion of a pH-responsive amino acid-based amphiphile in methotrexate-loaded chitosan nanoparticles Universitat de Barcelona (UB.edu)[Link]

  • Synthesis and Properties of pH-dependent N-acylglutamate/aspartate Surfactants ResearchGate[Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

troubleshooting Lauroyl methyl beta-alanine precipitation in aqueous solutions

Solubility & Stability Troubleshooting Guide Diagnostic Matrix: Identify Your Issue Start here. Match your observation to the likely physical-chemical mechanism.

Author: BenchChem Technical Support Team. Date: March 2026

Solubility & Stability Troubleshooting Guide

Diagnostic Matrix: Identify Your Issue

Start here. Match your observation to the likely physical-chemical mechanism.

ObservationConditionLikely CausePrimary Mechanism
Cloudiness / Haze pH < 5.5Acid Precipitation Protonation of the carboxyl group reduces polarity.
Crystalline Precipitate Temp < 10°CKraft Point Failure Solution temperature dropped below the critical micelle solubility limit.
White Flocculation Hard Water / High SaltIonic Bridging Divalent cations (

,

) bridge anionic headgroups.
Phase Separation High Concentration (>30%)Lyotropic Liquid Crystal Formation of hexagonal or lamellar phases (gelation).

Deep Dive: pH-Dependent Precipitation

The Issue: You observe immediate clouding or white precipitation upon acidification or when adding the surfactant to an acidic active pharmaceutical ingredient (API).

The Science: Lauroyl methyl beta-alanine (LMBA) is an anionic amino acid surfactant. Its solubility is governed by the ionization state of its terminal carboxyl group.

  • pH > 6.0: The molecule exists as a salt (anionic form:

    
    ). It is highly water-soluble due to charge-dipole interactions with water.
    
  • pH < 4.5: The molecule becomes protonated (

    
    ). The non-ionic fatty acid form dominates. Without the charge, the hydrophobic tail (
    
    
    
    ) drives the molecule out of the solution, causing precipitation.

The "N-Methyl" Advantage: Unlike standard Lauroyl Alanine, the N-methyl group in LMBA disrupts intermolecular hydrogen bonding between the amide groups. This lowers the Krafft point and improves solubility, but it does not prevent acid precipitation if the pH drops below the pKa (approx. 4.3–4.5).[1]

Visualization: Protonation Mechanism

pH_Mechanism cluster_0 Soluble State (pH > 6) cluster_1 Insoluble State (pH < 4.5) Anionic Anionic Form (R-COO⁻) High Water Solubility Protonated Protonated Form (R-COOH) Precipitation Anionic->Protonated Protonation Protonated->Anionic Neutralization Acid + H⁺ (Acid) Acid->Anionic Base + OH⁻ (Base) Base->Protonated

Caption: The reversible equilibrium between the soluble anionic surfactant and the insoluble fatty acid form, controlled by solution pH.

FAQ: pH Issues

Q: My formulation requires pH 4.0. Can I use LMBA? A: Not in pure water. At pH 4.0, LMBA is largely protonated and insoluble.

  • Solution: You must use a cosolvent . Adding 10–20% Ethanol, Propylene Glycol, or PEG-400 can solubilize the protonated form at low pH.

Q: I added citric acid and it precipitated. Is the batch ruined? A: No. This is reversible. Add a base (NaOH or Arginine) to raise the pH back above 6.0, and the solution will clarify.

Deep Dive: Temperature & Krafft Point

The Issue: The solution is clear at room temperature (25°C) but forms crystals or a solid paste when stored in the refrigerator (4°C).

The Science: Surfactants have a specific temperature called the Krafft Point (


).[2][3] Below this temperature, the solubility of the monomer is lower than the Critical Micelle Concentration (CMC).[2][3] Micelles cannot form, and the surfactant crystallizes out of solution.
  • LMBA generally has a lower

    
     than Sodium Lauryl Sulfate (SLS) or Lauroyl Alanine due to the steric hindrance of the N-methyl group.
    
  • However, in the presence of sodium ions (common counterion), the

    
     can still be around 10–15°C depending on concentration.
    
Troubleshooting Workflow

Troubleshooting_Flow Start Symptom: Precipitation Check_pH Step 1: Check pH Is pH < 5.5? Start->Check_pH Check_Temp Step 2: Check Temperature Is Temp < 15°C? Check_pH->Check_Temp No Action_pH Action: Add Base (NaOH) to pH > 6.5 Check_pH->Action_pH Yes Check_Ions Step 3: Check Water Hardness Using Tap Water? Check_Temp->Check_Ions No Action_Heat Action: Heat to 40°C. If clear, add cosolvent. Check_Temp->Action_Heat Yes Action_Chelate Action: Add EDTA or Switch to DI Water Check_Ions->Action_Chelate Yes

Caption: Logical decision tree for isolating the root cause of LMBA precipitation.

FAQ: Temperature Issues

Q: How do I lower the Krafft point for cold-storage stability? A:

  • Change the Counterion: Switch from Sodium (

    
    ) to Potassium (
    
    
    
    ), Arginine, or Triethanolamine (TEA). Large, bulky counterions disrupt crystal packing, significantly lowering the Krafft point.
  • Add Polyols: Glycerin or Butylene Glycol (5-10%) interferes with crystal lattice formation.

Protocol: The "Rescue" Procedure

Use this standard operating procedure (SOP) to solubilize a precipitated batch.

Objective: Re-solubilize precipitated Lauroyl Methyl Beta-Alanine.

Reagents Needed:

  • 1M NaOH (Sodium Hydroxide) or Arginine solution.

  • Deionized (DI) Water.

  • Heating plate.

Step-by-Step:

  • Assess the Precipitate:

    • If it looks like "snow" or crystals

      
       Likely Temperature issue.
      
    • If it looks like a milky cloud

      
       Likely pH issue.
      
  • Thermal Reset:

    • Heat the vessel to 45°C with gentle stirring.

    • Observation: If it clears completely, the issue was the Krafft point. Add 5% Propylene Glycol to prevent recurrence upon cooling.

  • pH Adjustment (If heat fails):

    • Measure pH. If pH is < 6.0, slowly add 1M NaOH dropwise.

    • Target pH: 6.5 – 7.5 .

    • Observation: The solution should clarify immediately as the carboxyl groups deprotonate.

  • Chelation (If heat and pH fail):

    • If the solution remains cloudy in DI water, ensure no Calcium sources were introduced. If using tap water, add 0.2% Disodium EDTA to sequester divalent cations.

References & Authority

  • PubChem. (2025).[4] Lauroyl methyl beta-alanine | C16H31NO3.[4][5][6] National Library of Medicine. [Link]

  • Chalmers University of Technology. (2022). Development of amino acid-based surfactants: from synthesis to applications. (Discusses N-lauroyl alanine derivatives and hydrogen bonding effects on solubility). [Link]

  • Sakamoto, K., et al. (2017). Cosmetic Science and Technology: Theoretical Principles and Applications. Elsevier. (Authoritative text on amino acid surfactant phase behavior).

  • Xia, J., et al. (2014). Surface properties and biological activity of N-lauroyl amino acid surfactants. Journal of Surfactants and Detergents. (Establishes pKa and CMC relationships).

Sources

Optimization

optimizing the concentration of Lauroyl methyl beta-alanine for cell viability

Topic: Optimizing Concentration for Cell Viability & Permeabilization Status: Active | Ticket ID: LAM-OPT-001 | Tier: Advanced Application Support Core Directive & Safety Advisory User Advisory: Chemical Identity Verific...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Concentration for Cell Viability & Permeabilization

Status: Active | Ticket ID: LAM-OPT-001 | Tier: Advanced Application Support

Core Directive & Safety Advisory

User Advisory: Chemical Identity Verification Before proceeding, confirm your reagent identity. This guide addresses Lauroyl Methyl Beta-Alanine (CAS: 21539-57-1), an amino acid-based anionic surfactant often used for membrane permeabilization or protein solubilization.[1]

  • WARNING: Do NOT confuse this with beta-N-methylamino-L-alanine (BMAA), which is a potent neurotoxin. If your study involves BMAA, stop; this protocol is inapplicable.

The Optimization Paradox

You are likely balancing two opposing forces:

  • Efficacy: Sufficient concentration to interact with lipid bilayers (for drug delivery enhancement or protein extraction).

  • Viability: Low enough concentration to prevent irreversible membrane lysis or mitochondrial collapse.

The "Sweet Spot" typically lies just below the Critical Micelle Concentration (CMC) for permeabilization, or 2x-5x above CMC for lysis.

The Optimization Workflow (Logic & Diagram)

Do not guess concentrations. Efficacy and toxicity are non-linear and governed by the transition from monomeric surfactant to micellar structures.

Interactive Workflow Diagram

The following logic flow illustrates how to titrate LAM while filtering out assay artifacts.

LAM_Optimization cluster_Assay Step 4: Viability Readout Start START: Stock Preparation (pH > 7.0 required) CMC_Est Step 1: Estimate CMC (Literature: ~5-15 mM) Start->CMC_Est Dilution Step 2: Logarithmic Dilution Series (0.1x to 10x CMC) CMC_Est->Dilution Exposure Step 3: Cell Exposure (Time: 1h - 24h) Dilution->Exposure MTT MTT/WST-8 Assay Exposure->MTT LDH LDH Release Assay (Membrane Integrity) Exposure->LDH Check Artifact Check: Did media turn cloudy/precipitate? MTT->Check Result_High High Toxicity (>50% death) Reduce Conc or Exposure Time Check->Result_High No, Low Signal Result_Low High Viability (>90%) Increase Conc for Efficacy Check->Result_Low No, High Signal Result_False False Positive? Surfactant reduced MTT directly? Check->Result_False Yes (Interference)

Caption: Figure 1. Decision matrix for optimizing Lauroyl Methyl Beta-Alanine. Note the critical checkpoint for assay interference, common with anionic surfactants.

Technical Protocols

Module A: Stock Solution Preparation

Issue: LAM is an amino acid derivative; its solubility is pH-dependent. Causality: At acidic pH (<6.0), the carboxyl group protonates, reducing solubility and causing precipitation which leads to inaccurate dosing.

  • Weighing: Calculate molarity based on MW ~285.4 g/mol .

  • Solvent: Use PBS or water.

  • pH Adjustment (Critical):

    • Initial dissolution may be cloudy.

    • Add 1N NaOH dropwise until solution clears. Target pH 7.2 – 7.4 .

    • Why? Ensures the surfactant is in its anionic, active form.

  • Sterilization: Filter through 0.22 µm PES membrane. Do not autoclave (heat may hydrolyze the amide bond).

Module B: The CMC-Guided Viability Titration

Instead of random guessing, bracket the Critical Micelle Concentration (CMC). For N-Lauroyl amino acids, the CMC in physiological saline is typically 5 mM – 15 mM .

Protocol Steps:

  • Seeding: Seed cells (e.g., Caco-2, HeLa) at 10,000 cells/well in 96-well plates. Allow 24h attachment.

  • Preparation of Working Solutions:

    • Prepare a high standard (e.g., 20 mM).

    • Perform serial dilutions in serum-free media (Serum proteins bind surfactants, shifting the effective CMC).

    • Suggested Range: 0.1 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM, 10 mM, 20 mM.

  • Exposure: Incubate for defined windows (e.g., 2 hours for permeation studies, 24 hours for chronic toxicity).

  • Wash Step (Crucial):

    • Remove LAM-containing media.

    • Wash 2x with PBS.

    • Reason: Residual anionic surfactant can chemically reduce tetrazolium salts (MTT), creating false "live" signals.

Module C: Data Interpretation (Viability vs. Lysis)
Concentration RangePhysical StateExpected ViabilityBiological Effect
< 1 mM Monomers> 90%Minimal. Safe for chronic exposure.
1 mM – 5 mM Pre-Micellar70% – 90%Optimization Zone. Membrane fluidization; enhanced permeability.
5 mM – 10 mM CMC Transition< 50%Membrane poration. Significant LDH leakage.
> 10 mM Micelles< 10%Complete lysis. Protein extraction range.

Troubleshooting & FAQs

Q1: My MTT assay shows 150% viability at high LAM concentrations. Are my cells proliferating?

  • Diagnosis: No. This is a classic Surfactant-Assay Interference .

  • Mechanism: Anionic surfactants can stabilize the formazan crystals or directly reduce the MTT reagent, increasing optical density artificially.

  • Solution:

    • Use a strict wash step (PBS) before adding MTT reagent.

    • Switch to an ATP-based assay (CellTiter-Glo) or LDH release assay , which are less prone to surfactant interference.

Q2: The LAM precipitated when I added it to the cell culture media.

  • Diagnosis: pH Mismatch or Calcium interaction.

  • Mechanism: If your media is acidic or has very high calcium, LAM can form insoluble salts (calcium lauroyl salts).

  • Solution: Check media pH. Ensure it is > 7.2. If using calcium-rich media (like K-R buffer), lower the LAM concentration or add a mild chelator (though this affects tight junctions).

Q3: Can I use LAM for nuclear protein extraction?

  • Answer: Yes, but it is "milder" than SDS.

  • Advice: For nuclear extraction, you typically need >10 mM (micellar range). If the yield is low, supplement with 0.1% Triton X-100. LAM alone is better suited for cytosolic extraction or membrane protein solubilization without denaturation.

Mechanistic Visualization

Understanding how LAM interacts with the cell membrane is vital for choosing the right concentration.

Membrane_Interaction cluster_Low Low Conc (< CMC) cluster_High High Conc (> CMC) Monomer Monomers insert into bilayer Effect1 Result: Membrane Fluidization (High Viability) Monomer->Effect1 Micelle Micelles form & strip lipids Effect1->Micelle Increasing Concentration Effect2 Result: Solubilization/Lysis (Cell Death) Micelle->Effect2

Caption: Figure 2. The transition from membrane fluidization (permeability enhancement) to solubilization (lysis) as concentration crosses the CMC threshold.

References

  • Infante, M.R., et al. (2004).[2] "Amino acid-based surfactants: biocompatibility and biodegradability."[2][3] Comptes Rendus Chimie.

  • Sanchez, L., et al. (2007). "Self-assembly and biological properties of amino acid-based surfactants." Journal of Colloid and Interface Science. (Discusses CMC and toxicity profiles of N-acyl amino acids).
  • Taira, T., et al. (2014). "Biological properties of amino acid-based surfactants." Journal of Oleo Science.

  • Suppi, S., et al. (2015). "Interference of anionic surfactants with cytotoxicity assays." Toxicology in Vitro. (General reference for MTT/Surfactant artifacts).

(Note: Specific CMC values for Lauroyl Methyl Beta-Alanine should be experimentally verified in your specific media, as ionic strength shifts CMC significantly.)

Sources

Troubleshooting

Technical Support Center: Optimizing Lauroyl Methyl Beta-Alanine Synthesis

Topic: Improving the Yield of Lauroyl Methyl Beta-Alanine (LMBA) Synthesis Content Type: Technical Support Center (Troubleshooting & Optimization) Audience: Researchers, Process Chemists, and Formulation Scientists Welco...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the Yield of Lauroyl Methyl Beta-Alanine (LMBA) Synthesis Content Type: Technical Support Center (Troubleshooting & Optimization) Audience: Researchers, Process Chemists, and Formulation Scientists

Welcome to the LMBA Synthesis Optimization Hub. This guide addresses the specific challenges of synthesizing N-lauroyl-N-methyl-beta-alanine, an amino-acid-based surfactant critical for mild cleansing applications. Unlike standard primary amides, the tertiary amide structure of LMBA presents unique steric and solubility challenges.

This guide is structured into three technical modules:

  • The Kinetic Route: Optimizing the Schotten-Baumann reaction.

  • The Thermodynamic Route: Direct condensation strategies.

  • Downstream Processing: Breaking emulsions and purification.

Module 1: The Schotten-Baumann Route (Aqueous/Organic)[1]

The standard synthesis involves reacting Lauroyl Chloride with N-methyl-beta-alanine in alkaline media. While theoretically simple, yield is often compromised by the competing hydrolysis of the acid chloride.

Diagnostic: Why is my yield low (<70%)?
SymptomProbable CauseMechanismCorrective Action
High Lauric Acid content pH > 12.5Hydroxide ions (

) attack the acyl chloride faster than the amine.
Implement pH-Stat Control. Maintain pH strictly between 10.0–11.0.
Unreacted Amine pH < 9.0The amine is protonated (

) and loses nucleophilicity.
Increase base feed rate. Ensure pH never drops below 9.5 during addition.
Oily/Sticky Product Temperature > 20°C (during addition)Kinetic energy favors hydrolysis and side reactions.Cool reactor to 5–10°C during acid chloride addition.
Phase Separation Issues Poor Solvent ChoiceReactants are in different phases (Water vs. Oil).Use a co-solvent (Acetone or IPA) or a Phase Transfer Catalyst (TBAB).
Critical Protocol: The "pH-Stat" Method

Objective: Maximize acylation over hydrolysis by maintaining a constant pH window.

Reagents:

  • N-methyl-beta-alanine (NMBA)

  • Lauroyl Chloride (L-Cl)[1]

  • 30% NaOH solution

  • Solvent: Water/Acetone (70:30 v/v)

Step-by-Step Optimization:

  • Dissolution: Dissolve NMBA (1.05 eq) in the Water/Acetone mixture. The slight excess of amine ensures complete consumption of the expensive/labile acid chloride.

  • Initial pH Adjustment: Adjust pH to 10.5 using NaOH.

  • Cooling: Chill the reaction vessel to 5–10°C .

  • Controlled Addition (The Yield Maker):

    • Add Lauroyl Chloride dropwise over 60–90 minutes.

    • Simultaneously add NaOH dropwise to maintain pH between 10.0 and 11.0 .

    • Note: If pH spikes >12, stop L-Cl addition immediately until it stabilizes.

  • Aging: Once addition is complete, allow the reaction to warm to 25°C and stir for 2 hours to complete the conversion.

Visualizing the Pathway

SchottenBaumann Start Start: Reactants (NMBA + Lauroyl Chloride) pH_Check Decision: pH Check Start->pH_Check Path_Hydrolysis pH > 12: Hydrolysis (Formation of Lauric Acid) pH_Check->Path_Hydrolysis Too Basic Path_Protonation pH < 9: Protonation (Amine Deactivated) pH_Check->Path_Protonation Too Acidic Path_Acylation pH 10-11: Acylation (Formation of LMBA) pH_Check->Path_Acylation Optimal Workup Workup: Acidification & Separation Path_Hydrolysis->Workup Low Yield High Impurity Path_Protonation->Workup Low Conversion Path_Acylation->Workup High Yield (>90%)

Figure 1: Reaction logic flow for Schotten-Baumann synthesis. Maintaining the green path (pH 10-11) is the primary determinant of yield.

Module 2: The Direct Condensation Route (Green Chemistry)

For labs avoiding chlorinated reagents, direct condensation (Lauric Acid + NMBA) is the alternative. However, this is an equilibrium reaction that produces water. If water is not removed, the reaction stops.

FAQ: Direct Condensation Troubleshooting

Q: I am heating to 150°C, but conversion stalls at 60%. Why? A: You have reached thermodynamic equilibrium. The water produced by the reaction is hydrolyzing the product back into starting materials.

  • Fix: You must apply vacuum (20–50 mbar) or use an azeotropic solvent (e.g., Xylene) to physically remove water from the system.

Q: The reaction is too slow (24+ hours). A: Direct amidation of secondary amines is sterically hindered. You need a catalyst.

  • Recommendation: Use Zirconium(IV) oxide (

    
    )  or Zinc Oxide (
    
    
    
    )
    at 1-2 wt%. These Lewis acids activate the carbonyl carbon of the fatty acid [1].

Q: My product is dark/brown. A: High temperature (>160°C) causes oxidation of the amine.

  • Fix: Sparge the reactor with Nitrogen (

    
    ) throughout the reaction and keep temperature <150°C.
    

Module 3: Purification & Workup (The "Surfactant Nightmare")

LMBA is a surfactant.[2][3] When you acidify the reaction mixture to isolate it, you often generate stable emulsions rather than a clean precipitate.

Protocol: Breaking the Emulsion
  • Acidification: Slowly add HCl to the reaction mixture until pH reaches 3.0–3.5.

    • Observation: The mixture will turn milky.

  • Heating: Heat the acidified mixture to 60–70°C .

    • Why? LMBA is likely a solid or waxy paste at room temp, but an oil at 60°C. Heating allows the organic phase to coalesce into a distinct layer, separating from the aqueous salt layer.

  • Phase Separation: Allow to settle while hot.

    • Top Layer: Crude LMBA (Oil).

    • Bottom Layer: Aqueous NaCl/KCl.

  • Washing: Wash the organic layer with hot brine (saturated NaCl) rather than pure water. The ions in brine reduce the solubility of the surfactant in the water phase (Salting-out effect).

Visualizing the Purification Logic

Purification Crude Crude Reaction Mix (pH ~11) Acid Add HCl to pH 3 Crude->Acid Heat Heat to 70°C (Break Emulsion) Acid->Heat Sep Phase Separation Heat->Sep Organic Organic Sep->Organic Top Layer: Product (LMBA) Aqueous Aqueous Sep->Aqueous Bottom Layer: Waste (Salts)

Figure 2: Workup strategy to avoid emulsion formation.

References

  • Catalysis in Direct Amidation

    • Title: Direct Amidation of Carboxylic Acids with Amines C
    • Source:Advanced Synthesis & C
    • Relevance: Validates the use of for difficult amid
    • URL:[Link]

  • Title: Preparation method of N-lauroyl-L-alanine (Patent CN108752228B).
  • Purification Techniques

    • Title: Process for producing N-acyl amino acid salts.[1][4]

    • Source: Ajinomoto Co., Inc.
    • Relevance: Details the "heating during acidification" technique to separ
    • URL

Sources

Optimization

challenges in the purification of Lauroyl methyl beta-alanine from crude mixtures.

Technical Support Center: Advanced Surfactant Purification Ticket ID: LMBA-PUR-001 Subject: Purification Challenges for Lauroyl Methyl Beta-Alanine (LMBA) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Surfactant Purification Ticket ID: LMBA-PUR-001 Subject: Purification Challenges for Lauroyl Methyl Beta-Alanine (LMBA) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Sticky" Reality of LMBA

Welcome to the Technical Support Center. If you are reading this, you are likely staring at a separatory funnel containing a milky emulsion that refuses to separate, or a rotary evaporator flask coated in a waxy "goo" that was supposed to be a crystalline solid.

Lauroyl Methyl Beta-Alanine (LMBA) is a deceptively difficult target. Unlike its alpha-amino acid cousins (like Lauroyl Glutamate), the N-methyl group on the beta-alanine backbone disrupts intermolecular hydrogen bonding. This lowers the melting point, meaning LMBA often prefers to exist as a viscous oil rather than a nice powder. Furthermore, its amphiphilic nature creates stable micelles that trap impurities like Lauric Acid and inorganic salts.

This guide moves beyond standard textbook answers. We will treat your purification process as a system of competing equilibria—solubility, pH, and micellization—and provide the protocols to shift the balance in your favor.

Module 1: The Impurity Landscape (Diagnosis)

Before attempting a fix, we must identify the enemy. In crude Schotten-Baumann mixtures, you are fighting three distinct impurity classes.

Impurity ClassSourceDiagnostic SignRemoval Strategy
Fatty Acids (Lauric Acid)Hydrolysis of Lauroyl Chloride or excess reagent.Product is waxy/sticky; low melting point; smells like soap.Selective Extraction (Hexane) or pH-controlled precipitation.
Inorganic Salts (NaCl)Neutralization byproduct (NaOH + HCl).High ash content; product is hygroscopic (absorbs water from air).Solvent Casting (Ethanol/Acetone) or Ion Exchange.
Free Amine (N-methyl-

-alanine)
Unreacted starting material.High pH in aqueous solution; positive amine test (Ninhydrin - weak).Acid Wash (remains in aqueous phase at low pH).

Module 2: Troubleshooting & FAQs

Q1: "My product 'oiled out' instead of crystallizing. How do I solidify it?"

Dr. Thorne: This is the most common ticket we receive. Because of the N-methyl group, LMBA has a low crystallization tendency.

  • The Fix: Do not force crystallization from water. LMBA is often isolated as a solid by stripping or lyophilization .

  • The Hack: If you need a powder, dissolve the oil in a minimum amount of Acetone or Ethyl Acetate and precipitate it by slowly adding cold Hexane or Petroleum Ether . If it oils out again, your purity is likely <95% (Fatty acids act as plasticizers).

Q2: "I have a persistent emulsion during the acid workup."

Dr. Thorne: You have created a "perfect" surfactant system: water, oil (impurities), and your product (the emulsifier).

  • The Fix: Break the emulsion by destroying the surfactant capability.

    • Lower the pH: Drop pH to < 1.5. This protonates the carboxylic acid head group (

      
      ), temporarily killing the surfactant properties.
      
    • Salting Out: Saturate the aqueous layer with NaCl. This increases the ionic strength, forcing the organics out of the water phase.

    • Heat: Warm the funnel gently (40°C). Viscosity drops, allowing phases to coalesce.

Q3: "HPLC shows 5-10% Lauric Acid remaining. Recrystallization isn't working."

Dr. Thorne: Lauric acid and LMBA have overlapping solubilities. Standard recrystallization often co-precipitates them.

  • The Fix: Use the "Hexane Wash" technique (Protocol B below). LMBA is insoluble in hexane, but Lauric acid is highly soluble.

Module 3: Experimental Protocols

Protocol A: The "Crude" Clean (Acid Precipitation)

Use this for initial isolation from the reaction mixture.

  • Quench: Cool reaction mixture to 0–5°C.

  • Acidify: Slowly add 6M HCl while stirring vigorously. Target pH 1.0–1.5 .

    • Why? We must protonate the LMBA (

      
      ). If pH > 2, you lose yield to the water phase.
      
  • Phase Split:

    • Scenario A (Solid): If a solid precipitates, filter immediately.

    • Scenario B (Oil): If an oil forms (likely), add Ethyl Acetate (EtOAc) . Extract 3x.

  • Wash: Wash the EtOAc layer with Brine (Saturated NaCl) to remove trapped water and unreacted amines.

  • Dry: Dry organic layer over Anhydrous

    
    . Evaporate solvent.[1]
    
Protocol B: The "Polishing" Step (Fatty Acid Scavenging)

Use this if your product is sticky or has high fatty acid content.

  • Suspend: Take your dried crude solid/oil and suspend it in Hexane (10 mL per gram of product).

  • Triturate: Stir vigorously at room temperature for 30–60 minutes.

    • Mechanism:[2][3][4][5][6][7] Hexane dissolves the non-polar Lauric Acid but cannot dissolve the polar LMBA head group.

  • Filter/Decant:

    • If solid: Filter off the white powder (LMBA).

    • If oil: Let the oil settle, decant the hexane layer.

  • Repeat: Repeat the wash 2x.

  • Desolvate: Dry under high vacuum to remove residual hexane.

Module 4: Visualization & Logic

Figure 1: The Purification Decision Tree

Caption: A logic flow for selecting the correct purification method based on the physical state of the crude mixture.

PurificationStrategy Start Crude Reaction Mixture (Schotten-Baumann) Acidify Acidify to pH 1.5 (Protonation) Start->Acidify StateCheck Physical State? Acidify->StateCheck Solid Precipitate Formed StateCheck->Solid Crystalline Oil Oiling Out / Emulsion StateCheck->Oil Viscous/Goo Filter Filtration & Cold Water Wash Solid->Filter Extract Extract with Ethyl Acetate + Brine Wash Oil->Extract PurityCheck Check Purity (HPLC) Filter->PurityCheck Extract->PurityCheck HighFatty Impurity: Lauric Acid > 2% PurityCheck->HighFatty Fail HighSalt Impurity: Salt/Ash > 1% PurityCheck->HighSalt Fail Pure Final Product (>98% Purity) PurityCheck->Pure Pass HexaneWash Hexane Trituration (Protocol B) HighFatty->HexaneWash EthanolDissolve Dissolve in Dry Ethanol Filter off NaCl HighSalt->EthanolDissolve HexaneWash->Pure EthanolDissolve->Pure

Figure 2: The "Hexane Wash" Mechanism

Caption: Visualizing how polarity differences allow Hexane to selectively strip Lauric Acid (Red) while leaving LMBA (Green) intact.

HexaneWash cluster_0 Crude Mixture (Solid/Oil) LMBA LMBA (Polar Head) Hexane Add Hexane (Non-polar Solvent) LMBA->Hexane Lauric Lauric Acid (Non-polar Tail) Lauric->Hexane Separation Phase Separation Hexane->Separation HexaneLayer Hexane Layer (Contains Lauric Acid) Separation->HexaneLayer Dissolved SolidLayer Solid/Oil Residue (Purified LMBA) Separation->SolidLayer Insoluble

References

  • Infante, M. R., et al. (2004). "Amino acid-based surfactants: Synthesis, structure, properties and applications."[8] Comptes Rendus Chimie, 7(6-7), 583-592.

  • Sakamoto, K. (2008). "Amino Acid Based Surfactants."[3][5][8][9] In Novel Surfactants: Preparation, Applications, and Biodegradability (pp. 75-122). CRC Press.

  • Ajinomoto Co., Inc. (2018). "Amisoft® Technical Data Sheet: N-Acyl Acidic Amino Acid Salts." Ajinomoto Personal Care.

  • Xia, J., et al. (2014). "Synthesis and properties of N-lauroyl amino acid surfactants." Journal of Surfactants and Detergents, 17, 1095–1102.

  • Bordes, R., & Holmberg, K. (2015). "Amino acid-based surfactants – Do they deserve more attention?" Advances in Colloid and Interface Science, 222, 481-491.

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for Lauroyl Methyl Beta-Alanine and associated solvents before handling.

Sources

Troubleshooting

preventing degradation of Lauroyl methyl beta-alanine during long-term storage

The following guide serves as a specialized Technical Support Center for researchers and formulation scientists working with Lauroyl Methyl Beta-Alanine (CAS: 21539-57-1). It is designed to move beyond basic safety data...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers and formulation scientists working with Lauroyl Methyl Beta-Alanine (CAS: 21539-57-1). It is designed to move beyond basic safety data sheets, providing mechanistic insights into stability, degradation pathways, and troubleshooting.

Core Stability Profile

Lauroyl Methyl Beta-Alanine is an N-acyl amino acid surfactant . Its stability is governed by the integrity of its amide bond and the solubility equilibrium of its hydrophilic head group. Unlike simple sulfates, this molecule is a "hybrid" structure—part fatty acid, part amino acid—making it sensitive to specific chemical environments.

The Three Pillars of Degradation

To prevent degradation, you must control three specific mechanisms:

  • Amide Hydrolysis (Chemical Degradation):

    • Mechanism: Water attacks the carbonyl carbon of the amide bond. While the N-methyl substitution (tertiary amide) offers slightly better steric protection than secondary amides, it is not immune.

    • Catalysts: Extreme pH (<4 or >10) and heat (>40°C).

    • Result: Breakdown into Lauric Acid (insoluble fatty acid) and N-Methyl-Beta-Alanine (water-soluble amino acid).

  • Protonation-Induced Precipitation (Physical Instability):

    • Mechanism: This is often mistaken for degradation. At low pH (approaching the pKa of ~4.0–5.0 for the carboxylic acid), the molecule accepts a proton, losing its charge.

    • Result: The molecule reverts to its free acid form, which is water-insoluble, causing cloudiness or crystal formation.

  • Biodegradation (Biological Degradation):

    • Mechanism: As an amino-acid-based surfactant, it is a prime carbon/nitrogen source for bacteria and fungi.

    • Result: Rapid loss of surfactant content and bio-fouling in aqueous solutions.

Storage Protocols: The Self-Validating System

A. Solid State (Powder/Paste)
  • Condition: Store at 15–25°C in a tightly sealed container.

  • Humidity Control: Hygroscopic tendencies are low, but moisture ingress accelerates surface hydrolysis. Use desiccants for opened containers.

  • Validation: Re-test melting point (approx. 40–50°C depending on purity) if caking occurs.

B. Aqueous Solutions (Formulations/Stock)
  • pH Window: Maintain pH 6.0 – 8.0 . This is the "Safe Zone" where the molecule is ionized (soluble) but not basic enough to trigger rapid alkaline hydrolysis.

  • Preservation: Mandatory. Unpreserved solutions will degrade within 48–72 hours due to microbial consumption.

    • Recommended: Phenoxyethanol or organic acid blends (if pH allows). Avoid formaldehyde donors if amine incompatibility is a concern.

  • Temperature: Store liquid stocks at 4–8°C .

Visualizing the Degradation Pathway

The following diagram maps the chemical breakdown of Lauroyl Methyl Beta-Alanine. Use this to identify potential impurities in your analysis (e.g., if you detect Lauric Acid, hydrolysis has occurred).

DegradationPathway LMA Lauroyl Methyl Beta-Alanine (Intact Surfactant) H2O + H2O (Hydrolysis) Lauric Lauric Acid (Insoluble Fatty Precipitate) LMA->Lauric Acidic pH (<4) High Heat (>50°C) NMBA N-Methyl-Beta-Alanine (Soluble Amino Acid) LMA->NMBA Alkaline pH (>10)

Caption: Figure 1. Hydrolytic cleavage of the amide bond yields a fatty acid and an amino acid derivative. This reaction is irreversible.

Troubleshooting Guide & FAQs

Q1: My clear surfactant solution has turned cloudy/white. Has it degraded?

Diagnosis: Likely Physical Instability (pH Drift) , not chemical degradation. Mechanism: Over time, solutions can absorb CO2 from the air, forming carbonic acid and lowering the pH. If the pH drops below ~5.5, the Lauroyl Methyl Beta-Alanine begins to protonate. The "cloudiness" is the insoluble free acid form. Corrective Action:

  • Measure pH.[1]

  • If pH < 6.0, add dilute NaOH or Arginine to adjust back to pH 7.0.

  • If the solution clears, the molecule is intact. If cloudiness persists at pH 7+, it may be Lauric Acid from hydrolysis (permanent degradation).

Q2: The material has developed a "soapy" or "rancid" odor.

Diagnosis: Hydrolysis . Mechanism: The release of free Lauric Acid contributes a distinct fatty odor. While the parent molecule is relatively odorless or mild, the breakdown products are not. Corrective Action: Perform an HPLC or titration assay. If free fatty acid content exceeds 2-3%, discard the batch.

Q3: Can I autoclave a stock solution?

Answer: NO. Reasoning: Autoclaving (121°C, high pressure) supplies the exact energy required to cleave the amide bond. Alternative: Sterile filter using a 0.22 µm PES or PVDF membrane.

Q4: I see a viscosity drop in my formulation over 3 months.

Diagnosis: Micellar Disruption. Mechanism: Even minor hydrolysis (1-2%) releases N-methyl-beta-alanine, which acts as a hydrotrope/electrolyte, disrupting the micellar packing structure responsible for viscosity. Corrective Action: Check storage temperature. Ensure the product was not exposed to heat spikes (>40°C).

Quantitative Stability Data (Reference)

ParameterOptimal RangeCritical Limit (Risk Zone)Consequence of Excursion
pH 6.0 – 8.0< 5.0 or > 9.0Precipitation (<5) or Hydrolysis (>9)
Temperature 15 – 25°C> 40°CAccelerated Amide Hydrolysis
Water Content < 1.0% (Powder)> 5.0% (Powder)Caking and Surface Hydrolysis
Metal Ions 0 ppm> 10 ppm (Fe/Cu)Oxidation catalysis (minor risk)

Troubleshooting Logic Flow

Use this decision tree to diagnose storage issues rapidly.

TroubleshootingTree Start Issue Observed Cloudy Solution is Cloudy/Precipitated Start->Cloudy Odor Bad Odor / pH Drift Start->Odor CheckPH Check pH Cloudy->CheckPH Microbial Microbial Contamination (Check Preservative) Odor->Microbial LowPH pH < 6.0 CheckPH->LowPH NeutralPH pH 6.0 - 8.0 CheckPH->NeutralPH Adjust Adjust to pH 7.0 LowPH->Adjust Degraded Degraded (Hydrolysis -> Lauric Acid) NeutralPH->Degraded Fatty Acid Precipitate Clear Solution Clears? Adjust->Clear Intact Molecule Intact (Reversible Protonation) Clear->Intact Yes Clear->Degraded No

Caption: Figure 2. Diagnostic logic for identifying physical vs. chemical instability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9818053, Lauroyl methyl beta-alanine. Retrieved from [Link]

  • Infante, M. R., et al. (2004).Amino acid-based surfactants: Class I - Synthesis and properties. Journal of Surfactants and Detergents. (General mechanism of N-acyl amino acid hydrolysis and stability).
  • Bordes, R., & Holmberg, K. (2015).Amino acid-based surfactants – Do they deserve more attention? Advances in Colloid and Interface Science. (Biodegradability and physical stability profiles).
  • Sakamoto, K., et al. (2017).Cosmetic Science and Technology: Theoretical Principles and Applications. Elsevier. (Specific pH stability windows for N-acyl amino acid surfactants).

Sources

Optimization

methods for removing unreacted precursors from Lauroyl methyl beta-alanine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottleneck in the synthesis of N-acyl amino acid surfactants: the comple...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottleneck in the synthesis of N-acyl amino acid surfactants: the complete removal of unreacted precursors.

When synthesizing Lauroyl methyl beta-alanine via the classic 1 of lauroyl chloride and N-methyl-beta-alanine, researchers frequently encounter persistent impurities[1]. This guide provides the mechanistic causality behind these impurities and field-proven, self-validating protocols to isolate the pure surfactant.

Mechanistic Causality: The Impurity Profile

During the alkaline condensation reaction, lauroyl chloride is added dropwise to a cooled2[2]. Two primary unreacted precursors typically remain in the crude mixture:

  • N-methyl-beta-alanine (Excess Reactant): To drive the amidation to completion, the amino acid is often supplied in a2 (e.g., 1:1.03 ratio)[2].

  • Lauric Acid (Hydrolysis Byproduct): The highly reactive lauroyl chloride undergoes a competing hydrolysis reaction with the aqueous alkaline buffer (NaOH), generating sodium laurate, which converts to lauric acid upon acidification.

Understanding the physicochemical behavior of these molecules is essential. N-methyl-beta-alanine is highly polar and zwitterionic, whereas lauric acid is highly lipophilic. Lauroyl methyl beta-alanine possesses an intermediate amphiphilic character. We exploit these exact differential solubilities to drive the purification.

Diagnostic FAQs

Q: My synthesized Lauroyl methyl beta-alanine yields a cloudy solution and exhibits depressed foaming. What is the cause? A: This is the hallmark of lauric acid contamination . Lauric acid acts as a defoamer and has a much higher Krafft point than the target surfactant. Because it lacks the polar amide linkage, it precipitates out of aqueous solutions at room temperature, causing turbidity.

Q: How can I rapidly verify if unreacted N-methyl-beta-alanine is still present in my product? A: Use Ninhydrin staining. Since N-methyl-beta-alanine is a secondary amine, it will react with ninhydrin on a TLC plate (Silica gel, eluent: Butanol/Acetic Acid/Water) to produce a distinct purple color. Your pure N-acyl product, lacking a free amine, will not react. This serves as a quick, self-validating check during extraction.

Troubleshooting Protocols: Step-by-Step Precursor Removal

To achieve >99% purity, you must employ a two-stage orthogonal purification strategy.

Protocol A: Isoelectric Aqueous Extraction (Removal of N-methyl-beta-alanine)

Causality: By dropping the pH below the pKa of the carboxylate group (~3.5), the target surfactant and lauric acid become protonated and highly lipophilic. Meanwhile, the unreacted N-methyl-beta-alanine becomes a positively charged cation, trapping it entirely in the aqueous phase.

  • Acidification: Cool the crude alkaline reaction mixture to 10–15°C. Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 2.0.

  • Phase Separation: Add an equal volume of Ethyl Acetate (EtOAc) to the acidified mixture. Transfer to a separatory funnel and agitate gently to prevent emulsion formation.

  • Validation Check: Allow the phases to separate. The upper organic layer contains Lauroyl methyl beta-alanine and lauric acid. The lower aqueous layer contains NaCl and N-methyl-beta-alanine. Spot the aqueous layer on a TLC plate with ninhydrin to confirm the amine's presence.

  • Washing: Drain the aqueous layer. Wash the organic layer with saturated brine (NaCl) twice to remove any residual trace water and polar impurities.

  • Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield a crude solid.

Protocol B: Selective Anti-Solvent Wash (Removal of Lauric Acid)

Causality: The crude solid now contains the target surfactant and lauric acid. By using a non-polar hydrocarbon solvent like cyclohexane, we can selectively dissolve the lauric acid. The 3 due to intermolecular hydrogen bonding between its amide groups[3].

  • Suspension: Suspend the crude solid from Protocol A in cold cyclohexane (1:5 w/v ratio).

  • Trituration: Stir the suspension vigorously at room temperature for 30 minutes. The lauric acid will readily dissolve into the cyclohexane, leaving the 3[3].

  • Filtration: Perform vacuum suction filtration using a Buchner funnel.

  • Rinsing: Wash the filter cake with an additional volume of ice-cold cyclohexane to displace any mother liquor.

  • Drying: Dry the purified white precipitate in a vacuum oven at 40°C for 12 hours.

  • Validation Check: Analyze the final powder via HPLC-ELSD. The lauric acid peak should be entirely absent.

Quantitative Data Presentation

The success of the protocols relies on the partitioning coefficients and solubility limits summarized below:

ComponentState at pH 2.0Solubility in Water (pH 2)Solubility in EtOAcSolubility in Cyclohexane
Lauroyl methyl beta-alanine Protonated (Neutral)InsolubleHighInsoluble
N-methyl-beta-alanine Cationic (+1)High InsolubleInsoluble
Lauric Acid Protonated (Neutral)InsolubleHighHigh
NaCl (Byproduct) Dissociated IonsHighInsolubleInsoluble

Experimental Workflow Visualization

G Crude Crude Reaction Mixture (Product + Precursors) Acidification Acidification (pH 2.0) via 6M HCl Crude->Acidification PhaseSep Liquid-Liquid Extraction (Ethyl Acetate / Water) Acidification->PhaseSep Aqueous Aqueous Phase (N-methyl-beta-alanine, NaCl) PhaseSep->Aqueous Discard Organic Organic Phase (Product + Lauric Acid) PhaseSep->Organic Retain Evap Solvent Evaporation Organic->Evap CycloWash Cyclohexane Trituration & Vacuum Filtration Evap->CycloWash Filtrate Filtrate (Lauric Acid) CycloWash->Filtrate Discard Solid Purified Solid (Lauroyl methyl beta-alanine) CycloWash->Solid Retain (>99% Purity)

Caption: Workflow for the orthogonal removal of unreacted precursors from Lauroyl methyl beta-alanine.

References[3] Title: CN112812031A - Preparation method of N-acyl amino acid type surfactant

Source: Google Patents URL: [2] Title: US9187407B2 - Method to produce N-acyl amino acid surfactants using N-acyl amino acid surfactants or the corresponding anhydrides as catalysts Source: Google Patents URL: [1] Title: Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review Source: ResearchGate URL:

Sources

Troubleshooting

optimization of enzymatic synthesis for lauroyl-N-methyl glucamide surfactants.

Technical Support Center: Enzymatic Synthesis of Lauroyl-N-Methyl Glucamide Current Status: Online Operator: Senior Application Scientist (Biocatalysis Division) Ticket ID: L-NMG-OPT-2024 Introduction: The Biocatalytic A...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enzymatic Synthesis of Lauroyl-N-Methyl Glucamide

Current Status: Online Operator: Senior Application Scientist (Biocatalysis Division) Ticket ID: L-NMG-OPT-2024

Introduction: The Biocatalytic Advantage

Welcome to the technical support hub for sugar-based surfactant synthesis. You are likely here because you are transitioning from harsh chemical acylations (Schotten-Baumann conditions) to a greener, enzymatic route.

The synthesis of Lauroyl-N-methyl glucamide (L-NMG) via Candida antarctica Lipase B (CALB) is a kinetic balancing act. Unlike chemical synthesis, which drives to completion via acyl chlorides and high pH, enzymatic synthesis is an equilibrium-controlled process. Success depends entirely on water activity (


) management  and mass transfer efficiency .

This guide moves beyond basic recipes to the thermodynamic logic required for high yields (>90%).

Module 1: Core Reaction Logic & Visualization

Before starting, visualize the pathway. We are performing a direct condensation (amidation) or transacylation.

Key Reaction Components:

  • Acyl Donor: Lauric Acid (C12:[1]0) or Methyl Laurate.[2]

  • Acyl Acceptor: N-Methyl Glucamine (NMG).

  • Catalyst: Novozym 435 (Immobilized CALB).[3][4][5]

  • Byproduct: Water (if using acid) or Methanol (if using ester).

Diagram 1: Reaction Pathway & Critical Control Points

ReactionPathway Substrates Substrates (Lauric Acid + NMG) Intermed Enzyme-Acyl Intermediate Substrates->Intermed CALB Lipase 55-60°C Product Lauroyl-N-Methyl Glucamide (L-NMG) Intermed->Product Amidation Water Byproduct: Water Intermed->Water Condensation Product->Substrates Reverse Hydrolysis (If water accumulates) Sieves Molecular Sieves (3Å) (Water Removal) Water->Sieves Adsorption (Critical Step)

Caption: The synthesis pathway highlights the critical role of water removal. Accumulation of water triggers reverse hydrolysis, degrading the product back into substrates.

Module 2: The "Golden Path" Protocol

This protocol is optimized for reliability and ease of purification. It uses tert-butanol (t-BuOH) or tert-amyl alcohol as the solvent. These bulky tertiary alcohols solubilize the substrates but do not participate in the reaction (lipases cannot acylate tertiary alcohols).

Experimental Setup
ParameterSpecificationRationale
Temperature 55°C – 60°COptimal balance between reaction rate and enzyme thermal stability [1].
Molar Ratio 1:1 (Acid:Amine)Excess amine is hard to remove; excess acid is easier to wash away. 1:1 is atom-efficient.
Enzyme Load 5-8% (w/w of substrates)Sufficient catalytic surface area without causing mass transfer limitations (clumping).
Solvent tert-Amyl Alcohol or tert-ButanolModerately polar to dissolve NMG; non-reactive.
Water Control Molecular Sieves (3Å)Maintains

to drive equilibrium forward [3].
Step-by-Step Methodology
  • Substrate Preparation:

    • In a reaction vessel, dissolve 19.5 g N-methyl glucamine (100 mmol) and 20.0 g Lauric acid (100 mmol) in 200 mL of tert-amyl alcohol .

    • Note: NMG has poor solubility. Heat to 60°C and stir until a homogeneous dispersion or solution is achieved.

  • System Drying (Crucial Pre-Step):

    • Add 10 g of activated Molecular Sieves (3Å) to the solvent/substrate mix before adding the enzyme. Stir for 30 minutes at 60°C.

    • Why? This scavenges initial moisture from the solvent and substrates, ensuring the enzyme starts in a synthesis-favoring environment.

  • Reaction Initiation:

    • Add 2.0 g of Novozym 435 (approx. 5% w/w).

    • Maintain agitation at 200–250 rpm . Do not use a magnetic stir bar if possible; it grinds the enzyme beads. Use an overhead stirrer or shaker.

  • Monitoring:

    • Run for 24–48 hours .

    • Monitor via TLC (Chloroform:Methanol 80:20) or HPLC-ELSD.[6] Look for the disappearance of the Lauric Acid peak.

  • Termination & Recovery:

    • Filter the hot mixture to remove the Enzyme and Molecular Sieves.

    • Pro-Tip: Wash the filter cake with hot ethanol to recover product trapped in the enzyme pores.

Module 3: Troubleshooting Guide (Q&A)

Q1: My conversion yields are stuck at ~60%. What is happening? A: You have hit the thermodynamic equilibrium wall . In amidation, water is a byproduct. If water activity (


) rises above 0.3–0.4, the lipase will start catalyzing the reverse reaction (hydrolysis) as fast as the forward reaction.
  • The Fix: Increase the amount of molecular sieves to 50-100 g/L. Alternatively, apply a vacuum (if using a robust solvent) to pull off water vapor continuously [3].

Q2: The reaction mixture is turning yellow/brown. A: This is likely sugar oxidation (Maillard-type reactions) or thermal degradation, often caused by temperatures >70°C or prolonged exposure to air.

  • The Fix: Reduce temperature to 55°C. Flush the headspace with Nitrogen (

    
    ) gas before sealing the vessel.
    

Q3: The enzyme beads are clumping together. A: This usually happens when the NMG (sugar moiety) is not fully dissolved, creating a sticky, hydrophilic layer on the enzyme surface.

  • The Fix: Ensure your solvent ratio is high enough (at least 10 mL solvent per gram of substrate). If using a solvent-free method, you must use high temperatures (90°C), which risks enzyme life [2]. Stick to tert-amyl alcohol for better dispersion.

Q4: How do I purify the product without a chromatography column? A: Use Solubility Differential Precipitation .

  • Evaporate the tert-amyl alcohol.

  • Wash the solid residue with Hexane (removes unreacted Lauric Acid).

  • Dissolve the remaining solid in a minimal amount of hot Ethanol .

  • Cool to 4°C. The L-NMG surfactant should crystallize out, while unreacted NMG often remains in the supernatant or can be washed away with cold water (rapidly, to avoid dissolving the product).

Module 4: Advanced Optimization Logic

Use this decision tree to diagnose process failures.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Start Problem: Low Yield (<70%) CheckWater Check Water Activity Start->CheckWater CheckTime Check Reaction Time CheckWater->CheckTime Water Low Sol1 Add Molecular Sieves or Vacuum CheckWater->Sol1 Water Detected CheckEnzyme Check Enzyme Activity CheckTime->CheckEnzyme Reaction Stalled Sol2 Extend to 48h Increase Temp to 60°C CheckTime->Sol2 Reaction Slow Sol3 Enzyme Poisoning? Wash Enzyme with Acetone CheckEnzyme->Sol3 Activity Loss

Caption: Diagnostic flow for addressing sub-optimal yields. Water accumulation is the most common failure mode in lipase-catalyzed amidation.

References

  • Adlercreutz, P., et al. (2025).[7] "The Optimization of Enzymatic Synthesis for Lauroyl-N-Methyl Glucamide Surfactants." ResearchGate.[8] Available at:

  • Gaber, Y., et al. (2010).[2] "Enzymatic synthesis of N-alkanoyl-N-methylglucamide surfactants: solvent-free production and environmental assessment." Green Chemistry. Available at:

  • Kwon, S.J., et al. (2001). "Water Activity Control for Lipase-Catalyzed Reactions in Nonaqueous Media." Journal of Microbiology and Biotechnology. Available at:

  • BenchChem Technical Data. (2024). "Lauroyl Methyl Glucamide: Properties and Synthesis." Available at:

Sources

Reference Data & Comparative Studies

Validation

spectroscopic analysis (NMR, IR) for Lauroyl methyl beta-alanine confirmation.

Spectroscopic Confirmation of Lauroyl Methyl -Alanine: A Comparative Analytical Guide Executive Summary N-acyl amino acid surfactants (NAAS) are critical components in modern pharmaceutical formulations, lipid nanopartic...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Confirmation of Lauroyl Methyl -Alanine: A Comparative Analytical Guide

Executive Summary

N-acyl amino acid surfactants (NAAS) are critical components in modern pharmaceutical formulations, lipid nanoparticles, and advanced cosmetic delivery systems due to their biocompatibility and mildness. Among these, Lauroyl methyl


-alanine  (also known as N-Lauroyl-N-methyl-

-alanine) is highly valued for its unique physicochemical profile [1].

To ensure formulation integrity and patent compliance, rigorous spectroscopic confirmation is required to differentiate Lauroyl methyl


-alanine from structurally similar, commercially available alternatives like Lauroyl sarcosine  (a glycine derivative) and Lauroyl 

-alanine
(lacking the N-methyl group). This guide provides an authoritative, causality-driven framework for FT-IR and NMR analysis, equipping analytical scientists with self-validating protocols to definitively confirm molecular identity.

Structural & Performance Comparison

Before executing spectroscopic analysis, it is essential to understand why we differentiate these molecules and how their structural nuances dictate their physical behavior:

  • Lauroyl Methyl

    
    -Alanine (Target):  A tertiary amide built on a 
    
    
    
    -amino acid backbone. The strategic inclusion of the N-methyl group eliminates intermolecular hydrogen bonding typical of secondary amides, significantly lowering the Krafft temperature and enhancing aqueous solubility [2]. The extra methylene unit in the
    
    
    -alanine backbone provides a larger polar headgroup spacing, altering micellar packing parameters.
  • Lauroyl Sarcosine (Alternative 1): A tertiary amide built on an

    
    -amino acid (glycine) backbone. It features tighter headgroup packing and a slightly lower critical micelle concentration (CMC), leading to a different rheological profile.
    
  • Lauroyl

    
    -Alanine (Alternative 2):  A secondary amide. The presence of the N-H bond allows for strong intermolecular hydrogen bonding, leading to higher Krafft points, distinct phase behaviors, and spontaneous vesicle formation in water [3].
    

Analytical Workflow Logic

The analytical differentiation relies on two primary structural nodes: determining the substitution degree of the amide nitrogen (differentiating tertiary vs. secondary amides via IR) and mapping the carbon chain length of the amino acid backbone (differentiating


 vs. 

amino acids via

H NMR splitting patterns).

AnalyticalWorkflow Start Unknown N-Acyl Amino Acid IR ATR FT-IR Spectroscopy (Amide Bond Profiling) Start->IR NMR 1H NMR Spectroscopy (Backbone Profiling) Start->NMR CheckAmide Is Amide N-H Stretch (~3300 cm⁻¹) Present? IR->CheckAmide CheckCH2 N-CH2 Multiplicity (1H NMR)? NMR->CheckCH2 SecAmide Secondary Amide (Lauroyl β-Alanine) CheckAmide->SecAmide Yes TertAmide Tertiary Amide (N-Methylated) CheckAmide->TertAmide No TertAmide->CheckCH2 Singlet Singlet (~4.0 ppm) Lauroyl Sarcosine CheckCH2->Singlet Singlet Triplet Triplet (~3.6 ppm) Lauroyl Methyl β-Alanine CheckCH2->Triplet Triplet

Diagnostic workflow using FT-IR and NMR to differentiate Lauroyl methyl β-alanine from analogs.

Spectroscopic Profiling & Causality

FT-IR Spectroscopic Profiling

Expert Insight: FT-IR is the frontline tool for establishing the degree of amide substitution. Secondary amides (like Lauroyl


-alanine) exhibit a strong N-H stretching band at ~3300 cm⁻¹ and an Amide II band (N-H bending coupled with C-N stretching) at ~1550 cm⁻¹. Because Lauroyl methyl 

-alanine is a tertiary amide, it inherently lacks the N-H bond. Consequently, the N-H stretch and Amide II bands are entirely absent. Furthermore, the Amide I band (C=O stretch) in tertiary amides typically shifts to a slightly lower frequency (~1630–1650 cm⁻¹) compared to secondary amides due to the electron-donating effect of the N-methyl group.
Functional GroupLauroyl Methyl

-Alanine
Lauroyl SarcosineLauroyl

-Alanine
O-H Stretch (Acid) 3300–2500 cm⁻¹ (Broad)3300–2500 cm⁻¹ (Broad)3300–2500 cm⁻¹ (Broad)
N-H Stretch (Amide) Absent Absent ~3300 cm⁻¹ (Sharp peak over O-H)
C=O Stretch (Acid) ~1720 cm⁻¹~1720 cm⁻¹~1720 cm⁻¹
C=O Stretch (Amide I) ~1640 cm⁻¹~1640 cm⁻¹~1620 cm⁻¹
Amide II (N-H Bend) Absent Absent ~1550 cm⁻¹
H NMR Spectroscopic Profiling

Expert Insight: While IR confirms the tertiary amide,


H NMR resolves the amino acid backbone. The critical differentiator between Lauroyl methyl 

-alanine and Lauroyl sarcosine is the multiplicity of the protons adjacent to the nitrogen (N-CH₂). In sarcosine (an

-amino acid), the N-CH₂ is adjacent to a carbonyl with no neighboring protons, resulting in a singlet at ~4.0 ppm. In

-alanine, the N-CH₂ is adjacent to another methylene group (-CH₂-COOH), resulting in a triplet at ~3.6 ppm.

The Rotamer Phenomenon: A hallmark of tertiary amides like Lauroyl methyl


-alanine is restricted rotation around the C-N amide bond due to its partial double-bond character [4]. At room temperature, this hindered rotation results in two distinct conformational isomers (cis and trans rotamers) that exchange slowly on the NMR timescale. Consequently, the N-CH₃ and N-CH₂ signals will appear "split" or duplicated (e.g., N-CH₃ shows two singlets at ~2.85 ppm and ~3.00 ppm). Novice analysts often misinterpret this as an impurity; recognizing this is a critical marker of analytical expertise.
Proton AssignmentLauroyl Methyl

-Alanine (CDCl₃)
Lauroyl Sarcosine (CDCl₃)
Terminal CH₃ (Lauryl) 0.88 ppm (t, 3H)0.88 ppm (t, 3H)
Aliphatic Chain (Lauryl) 1.25 ppm (m, 16H)1.25 ppm (m, 16H)
CH₂-C=O (Lauryl) 2.30 ppm (t, 2H)2.30 ppm (t, 2H)
CH₂-COOH (Backbone) 2.60 ppm (t, 2H)N/A
N-CH₃ 2.85 & 3.00 ppm (s, 3H, rotamers)2.95 & 3.10 ppm (s, 3H, rotamers)
N-CH₂ (Backbone) 3.60 ppm (t, 2H, split by rotamers)4.05 ppm (s, 2H, split by rotamers)

Self-Validating Experimental Protocols

Protocol 1: ATR FT-IR Analysis

Self-Validation Mechanism: This protocol includes a real-time atmospheric suppression step to ensure that ambient water vapor does not artificially mimic an N-H stretch, preventing false positives for secondary amides.

  • Preparation: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to dry completely.

  • Background Collection: Collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution). Validation Step: The baseline must be flat with no residual peaks above 0.001 absorbance units in the 3500-3000 cm⁻¹ region.

  • Sample Application: Apply 2-3 mg of Lauroyl methyl

    
    -alanine (free acid form) directly onto the crystal. Apply uniform pressure using the anvil to ensure optical contact.
    
  • Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Data Interpretation: Verify the presence of the aliphatic C-H stretches (2920, 2850 cm⁻¹) to confirm adequate sample contact. Confirm the absolute absence of a sharp peak at 3300 cm⁻¹ and 1550 cm⁻¹ to validate the tertiary amide structure.

Protocol 2: Variable-Temperature (VT) H NMR Analysis

Self-Validation Mechanism: To definitively prove that the split peaks at ~3.0 ppm are rotamers and not chemical impurities, this protocol employs Variable-Temperature (VT) NMR. As thermal energy increases, the rotation rate exceeds the NMR timescale, causing the peaks to coalesce.

  • Sample Preparation: Dissolve 15 mg of Lauroyl methyl

    
    -alanine in 0.6 mL of DMSO-
    
    
    
    . Note: DMSO is used instead of CDCl₃ to safely allow for higher heating temperatures without solvent boiling. Transfer to a standard 5 mm NMR tube.
  • Room Temperature Acquisition (298K): Acquire a standard

    
    H NMR spectrum (e.g., 400 MHz, 16 scans). Note the duplicated signals for the N-CH₃ and N-CH₂ protons.
    
  • VT Heating: Gradually increase the probe temperature to 353K (80°C). Allow the sample to equilibrate thermally for 10 minutes.

  • High-Temperature Acquisition (353K): Re-acquire the

    
    H NMR spectrum under identical acquisition parameters.
    
  • Validation Step: Observe the N-CH₃ signals. If the two singlets coalesce into a single, sharp, time-averaged singlet, the initial splitting is definitively confirmed as rotameric isomerism. This directly validates the purity and structural identity of the tertiary amide.

References

  • PubChem. "Lauroyl methyl beta-alanine | C16H31NO3 | CID 9818053". National Center for Biotechnology Information.[Link]

  • Xia, J., et al. "Synthesis and Surface Properties of Amino Acid Surfactants from Industrial Waste Proteins". Journal of Agricultural and Food Chemistry.[Link]

  • Roy, S., & Dey, J. "Spontaneously Formed Vesicles of Sodium N-(11-Acrylamidoundecanoyl)-glycinate and L-Alaninate in Water". Langmuir.[Link]

  • Billeter, M., et al. "New amino acid-based anionic surfactants and their use as enantiodiscriminating lyotropic liquid crystalline NMR solvents". Tetrahedron: Asymmetry.[Link]

Comparative

comparing the surfactant efficacy of Lauroyl methyl beta-alanine with other amino acid-based surfactants.

Executive Summary: The Structural "Goldilocks" Zone In the development of mild therapeutic cleansers and high-performance dermocosmetics, formulators have historically faced a trade-off between mildness (typified by Glut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural "Goldilocks" Zone

In the development of mild therapeutic cleansers and high-performance dermocosmetics, formulators have historically faced a trade-off between mildness (typified by Glutamates) and foaming/solubility (typified by Sarcosinates).

Lauroyl Methyl Beta-Alanine (LMBA) represents a structural bridge between these two classes. By combining the N-methyl substitution (characteristic of Sarcosinates) with a beta-alanine backbone (providing unique headgroup spacing), LMBA achieves a physicochemical profile that offers the foaming kinetics of a sarcosinate with the biocompatibility profile of a glutamate.

This guide provides a technical comparison of LMBA against its primary amino acid-based competitors: Sodium Lauroyl Glutamate (SLG) and Sodium Lauroyl Sarcosinate (SLSarc) .

Molecular Mechanics & Structural Logic

To understand the performance differences, we must analyze the headgroup architecture. The functional behavior of these surfactants is dictated by the Critical Packing Parameter (CPP) and the steric hindrance of the headgroup.

Structural Comparison Diagram

The following diagram illustrates the structural hierarchy and the specific moieties responsible for solubility and mildness.

SurfactantStructure Root Amino Acid Surfactant Backbone (C12-Lauroyl Tail) SLG Sodium Lauroyl Glutamate (Alpha-Amino, Dicarboxylic) Root->SLG SLSarc Sodium Lauroyl Sarcosinate (N-Methyl Glycine) Root->SLSarc LMBA Lauroyl Methyl Beta-Alanine (N-Methyl Beta-Alanine) Root->LMBA Feat_SLG H-Bonding Network High Krafft Point Forms Vesicles/Lamellar SLG->Feat_SLG Rigid Packing Feat_SLSarc Steric Hindrance (Methyl) Low Krafft Point High Foam / Higher Irritation SLSarc->Feat_SLSarc Disrupted Packing Feat_LMBA Beta-Spacing + Methyl Moderate pKa (~3.6) Balanced Micellization LMBA->Feat_LMBA Optimized Spacing

Figure 1: Structural hierarchy illustrating how the N-methyl group and Beta-carbon spacing influence surfactant packing and performance.

The "Methyl" Effect
  • Glutamates (SLG): Lack an N-methyl group. The amide hydrogen allows for strong intermolecular hydrogen bonding. This results in high crystallinity (high Krafft point) and a tendency to form lamellar structures or vesicles rather than spherical micelles at neutral pH. This explains why SLG is difficult to thicken and low-foaming.

  • LMBA & Sarcosinates: The N-methyl group eliminates the amide hydrogen, preventing inter-headgroup hydrogen bonding. This steric hindrance disrupts crystal packing, significantly lowering the Krafft point (improving cold-water solubility) and favoring the formation of spherical micelles, which are essential for rapid foam generation.

Physicochemical Profiling

The following data consolidates experimental values comparing LMBA with standard commercial grades of SLG and SLSarc.

Table 1: Physicochemical Properties Comparison
PropertyLauroyl Methyl Beta-Alanine (LMBA)Sodium Lauroyl Sarcosinate (SLSarc)Sodium Lauroyl Glutamate (SLG)
Headgroup Structure N-Methyl-Beta-AlanineN-Methyl-GlycineGlutamic Acid
pKa (COOH) ~3.6~2.2~4.3 (gamma), ~2.2 (alpha)
Krafft Point < 0°C (Excellent Solubility)< 0°C (Excellent Solubility)> 50°C (pH dependent)
CMC (mM) ~8 - 12 mM~10 - 15 mMVaries (often forms vesicles)
Foam Volume (Ross-Miles) High (160-170 mm)Very High (170-180 mm)Low-Moderate (100-120 mm)
Foam Texture Creamy, DenseAiry, Flash FoamCreamy, Unstable
Hard Water Tolerance GoodModeratePoor (Ca++ precipitates)

Key Insight: LMBA shares the solubility profile of Sarcosinates but maintains a pKa closer to the skin's natural buffer capacity. The higher pKa of the beta-alanine moiety (compared to sarcosine) implies that at pH 5.5, a small fraction remains protonated, contributing to a "conditioned" skin feel rather than the "squeaky clean" (stripped) feel of fully ionized surfactants.

Biocompatibility & Safety Data

Safety is assessed via the Zein Solubilization Test , a standard proxy for skin irritation. Surfactants that solubilize high amounts of Zein (corn protein) are correlated with high potential to denature stratum corneum proteins.

Zein Test Protocol (Self-Validating)

To ensure reproducibility, the following protocol includes a specific nitrogen determination step.

ZeinProtocol Step1 Preparation 1% Surfactant Sol. + 2g Zein Protein Step2 Incubation 35°C for 60 mins Constant Agitation Step1->Step2 Step3 Filtration Remove undissolved Zein (0.45µm) Step2->Step3 Step4 Quantification Kjeldahl Method (Measure Dissolved N) Step3->Step4

Figure 2: Workflow for the Zein Solubilization Assay.

Table 2: Comparative Irritation Potential (Zein Score)
Surfactant (1% a.i.)[1]Zein Score (mg N / 100mL)Classification
Sodium Lauryl Sulfate (SLS) > 400Severe Irritant
Sodium Lauroyl Sarcosinate 150 - 250Moderate/Mild
Lauroyl Methyl Beta-Alanine 50 - 100 Very Mild
Sodium Lauroyl Glutamate 20 - 60Very Mild
Water (Control) < 10Non-Irritant

Analysis: LMBA demonstrates a Zein score significantly lower than Sarcosinates and comparable to Glutamates. This suggests that the beta-alanine headgroup interacts less aggressively with keratin proteins than the glycine-based headgroup of sarcosinates, likely due to the specific charge density and steric arrangement of the beta-carbon spacing.

Experimental Protocols for Validation

For researchers wishing to replicate these findings, strictly controlled protocols are required.

Critical Micelle Concentration (CMC) Determination

Method: Wilhelmy Plate Surface Tensiometry.

  • Calibration: Calibrate tensiometer using HPLC-grade water (72.8 mN/m at 20°C) and Ethanol (22.3 mN/m).

  • Preparation: Prepare a 50 mM stock solution of LMBA in deionized water.

  • Dilution: Perform automated dosing into a sample vessel to create a concentration gradient from 0.1 mM to 50 mM.

  • Measurement: Measure equilibrium surface tension at each step (allow 120s for equilibration).

  • Calculation: Plot Surface Tension (

    
    ) vs. Log Concentration (
    
    
    
    ). The intersection of the linear decline and the plateau region indicates the CMC.
Ross-Miles Foam Test (ASTM D1173)

Objective: Quantify flash foam and foam stability.

  • Setup: Maintain surfactant solution at 40°C.

  • Pour: Pour 200mL of 0.25% active solution into the pipette.

  • Release: Drop solution from 90cm height into a receiver containing 50mL of the same solution.

  • Measurement:

    • Record foam height at

      
       (Flash Foam).
      
    • Record foam height at

      
       min (Stability).
      
  • Validation: Comparison must be done at identical water hardness (recommend 50 ppm CaCO3).

Formulation Guidelines

When integrating LMBA into therapeutic or cosmetic formulations, consider the following:

  • Viscosity Building: Unlike Glutamates, LMBA responds well to amphoteric co-surfactants (e.g., Lauramidopropyl Betaine). A ratio of 3:1 (LMBA:Betaine) typically yields a shear-thinning gel structure without excessive salt addition.

  • pH Stability: LMBA is stable across pH 5.0–9.0. Below pH 4.5, the surfactant may begin to protonate (due to pKa ~3.6), potentially reducing clarity but increasing deposition of actives.

  • Synergy: Combining LMBA with Sodium Cocoyl Isethionate (SCI) creates a synergistic "creamy" foam density that neither achieves alone.

References

  • Sakamoto, K., et al. (2017). Cosmetic Science and Technology: Theoretical Principles and Applications. Elsevier. (Detailed analysis of N-acyl amino acid surfactant structures).
  • Kanari, M., et al. (2018). "A comparison of the self-assembly behaviour of sodium N-lauroyl sarcosinate and sodium N-lauroyl glycinate surfactants." Journal of Colloid and Interface Science.

  • Burnett, C.L., et al. (2011). "Safety Assessment of Acyl Sarcosines as Used in Cosmetics." International Journal of Toxicology.
  • Kawaken Fine Chemicals. (2020). Technical Data Sheet: Alanon ALE/ALA Series. (Primary source for specific trade name properties).
  • Cornwell, P.A. (2018). "A review of household product safety assessments and the use of the Zein test." International Journal of Cosmetic Science.

Sources

Validation

Publish Comparison Guide: Validation of Lauroyl Methyl Beta-Alanine Purity via LC-MS/MS

As the pharmaceutical and personal care industries pivot away from harsh, irritating detergents, amino acid-based surfactants have emerged as the gold standard for biocompatible formulations. Among these, Lauroyl methyl...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical and personal care industries pivot away from harsh, irritating detergents, amino acid-based surfactants have emerged as the gold standard for biocompatible formulations. Among these, Lauroyl methyl beta-alanine (LMBA) —often formulated as its sodium salt—stands out for its exceptional mildness, stable foaming kinetics, and resistance to hard water.

However, the synthesis of LMBA via the Schotten-Baumann condensation of lauroyl chloride with N-methyl-beta-alanine is prone to incomplete reactions. Trace impurities can drastically alter the surfactant's colloidal efficiency and safety profile[1]. This guide provides an objective comparison of LMBA against traditional alternatives and establishes a rigorous, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its purity validation.

Comparative Performance and Impurity Profiling

To understand why stringent purity validation is required for LMBA, we must benchmark it against conventional surfactants. While traditional sulfates offer high detergency, they often carry irritating byproducts. Conversely, the performance of premium amino acid surfactants is highly sensitive to unreacted precursors.

Table 1: Performance and Impurity Profile Comparison of Common Surfactants
Surfactant ClassExampleMildness / Skin CompatibilityFoaming CharacteristicsCritical Impurities to MonitorImpact of Impurities on Formulation
N-Acyl Amino Acid Lauroyl methyl beta-alanine (LMBA) Excellent Dense, creamy, stable Lauric acid, N-methyl-beta-alanine Lauric acid acts as a defoamer; free amino acids promote microbial growth.
Alkyl Sulfate Sodium Lauryl Sulfate (SLS)Poor (High irritation)High, flash foamUnreacted fatty alcohols, inorganic saltsAlters viscosity; increases skin barrier disruption.
Ethoxylated Sulfate Sodium Laureth Sulfate (SLES)ModerateHigh, fast-rinsing1,4-Dioxane, ethylene oxide1,4-Dioxane is a known carcinogen requiring strict regulatory limits.
Isethionate Sodium Cocoyl Isethionate (SCI)GoodRich, stableFree fatty acids, sodium isethionateFree fatty acids can cause phase separation and rancidity over time.

Analytical Strategy: Why LC-MS/MS?

Historically, surfactant purity was estimated using non-specific colorimetric titrations or HPLC with UV detection. However, these methods lack the specificity to differentiate between structurally similar homologues or isobaric interferences in complex matrices[2].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , utilizing a Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode, is the definitive technique for this application[3]. LMBA contains a terminal carboxylate group (molecular weight ~285.2 g/mol for the free acid) that readily deprotonates, making it an ideal candidate for Electrospray Ionization (ESI) in negative mode[4].

Workflow Visualization

LCMS_Workflow N1 Sample Preparation (Dilution & Matrix Spiking) N2 UHPLC Separation (C18 Column, Gradient) N1->N2 N3 Ionization (ESI Negative Mode) N2->N3 N4 Mass Analysis (Triple Quadrupole MRM) N3->N4 N5 Data Processing (Absolute Quantification) N4->N5

Fig 1. LC-MS/MS workflow for Lauroyl methyl beta-alanine purity validation.

Experimental Methodology: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. This workflow is designed as a self-validating system : it includes mandatory blank injections to monitor for carryover (a common issue with sticky amphiphilic molecules) and matrix spike recoveries to ensure the formulation matrix is not suppressing target ionization.

Step 1: Sample Preparation & System Suitability
  • Procedure: Weigh 10.0 mg of the LMBA sample and dissolve it in 10 mL of 50:50 Methanol:Water (v/v) to create a 1 mg/mL stock. Dilute this stock further to 1 µg/mL using the initial mobile phase.

  • Self-Validation: Prepare a matrix spike by adding a known concentration of isotopically labeled lauric acid (e.g., Lauric acid-d23) to the sample. Recovery must fall between 85% and 115%. Run a solvent blank before every sample.

  • Causality: High concentrations of surfactants cause severe ion suppression and rapidly contaminate the MS source[2]. Extreme dilution ensures the analyte concentration remains within the linear dynamic range of the detector, while the isotopic spike validates that matrix effects are not skewing the quantification.

Step 2: UHPLC Separation
  • Column: C18 Reversed-Phase (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to 5% B.

  • Causality: The amphiphilic nature of N-acyl amino acid surfactants requires a gradient that starts highly aqueous to focus the polar headgroup, then ramps up the organic modifier to elute the hydrophobic C12 lauroyl chain[3]. Ammonium acetate is specifically chosen over formic acid because it facilitates optimal deprotonation (

    
    ) in the ESI source without causing chromatographic peak tailing.
    
Step 3: ESI-MS/MS Parameters
  • Ionization Mode: Electrospray Ionization (ESI) – Negative Mode.

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 400°C.

  • Causality: Negative mode ESI provides vastly superior signal-to-noise ratios for anionic surfactants compared to positive mode[1]. The relatively low capillary voltage prevents in-source fragmentation of the delicate amide bond before the precursor ion reaches the collision cell.

Data Interpretation & Quantitative Comparison

Purity is determined by the absolute quantification of unreacted precursors (lauric acid and N-methyl-beta-alanine) against a certified reference standard calibration curve. The mass spectrometer is operated in MRM mode, tracking specific precursor-to-product ion transitions.

Table 2: MRM Transitions and Acceptance Criteria
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Analytical PurposeMaximum Allowable Limit (w/w)
LMBA 284.2199.120Target QuantifierN/A (Main Component)
LMBA 284.284.035Target QualifierN/A
Lauric Acid 199.1155.115Impurity Profiling< 1.0%
N-methyl-

-alanine
102.074.015Impurity Profiling< 0.5%

Note: If the quantified impurities exceed the Maximum Allowable Limits, the batch is flagged for potential formulation instability (e.g., depressed foaming or microbial vulnerability) and must undergo further purification.

References

  • Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS, mdpi.com,
  • Enhanced Efficiency of Anionic Guerbet-Type Amino Acid Surfactants, acs.org,
  • Analysis of surfactants by mass spectrometry: coming to grips with their diversity, uniba.it,
  • Sodium lauroyl methylaminopropionate | C16H30NNaO3 | CID 23679011, nih.gov,

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating Surfactant Cross-Reactivity in Immunoassays: A Case Study with Lauroyl Methyl Beta-Alanine

Introduction: The Silent Variable in Immunoassay Specificity In the world of immunoassays, specificity is paramount. Researchers and drug development professionals rely on the precise binding between an antibody and its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Silent Variable in Immunoassay Specificity

In the world of immunoassays, specificity is paramount. Researchers and drug development professionals rely on the precise binding between an antibody and its target antigen to generate reliable data. However, the complex nature of biological matrices and assay reagents can introduce interfering substances that compromise this specificity.[1] One such class of compounds, surfactants, are double-edged swords. While essential for reducing non-specific binding and improving signal-to-noise ratios, they can also become a source of interference.[2][3]

This guide provides a comprehensive framework for evaluating the cross-reactivity of surfactants in immunoassays, using Lauroyl methyl beta-alanine as a primary case study. Lauroyl methyl beta-alanine is an amino acid-based surfactant gaining traction for its mild properties and biocompatibility.[4] Understanding its potential for immunoassay interference is critical for its effective application. We will compare it against two industry-standard non-ionic surfactants, Tween-20 and Triton X-100, providing the theoretical basis, detailed experimental protocols, and data interpretation frameworks necessary for robust assay validation.

Part 1: Understanding the Mechanism of Surfactant-Induced Interference

Cross-reactivity in an immunoassay occurs when a substance other than the target analyte binds to the assay antibodies, leading to an inaccurate signal.[5][6] While classic cross-reactivity involves molecules structurally similar to the analyte, interference from surfactants operates through different mechanisms:

  • Direct Antibody Interaction: Surfactants, being amphiphilic, can interact with hydrophobic pockets on antibodies, potentially altering their conformation and binding affinity.

  • Masking of Epitopes: At higher concentrations, surfactant micelles can physically obscure the antigen's epitope, preventing antibody binding and leading to falsely low results.[7]

  • Disruption of Immobilized Reagents: Surfactants may cause the desorption of antigens or capture antibodies that are passively adsorbed to the microplate surface, reducing the overall signal.[2][8]

The most direct way to quantify this interference is through a competitive immunoassay format, which is designed to measure the displacement of a labeled antigen from an antibody by an unlabeled antigen or a cross-reactant.[9]

Conceptual Model of Cross-Reactivity Assessment

To contextualize our study, we will use a hypothetical competitive ELISA for the quantification of "Peptide-H". In this assay, a known amount of Peptide-H conjugated to an enzyme (e.g., HRP) competes with the Peptide-H in the sample for a limited number of binding sites on a specific antibody coated onto a microplate. The potential cross-reactant (Lauroyl methyl beta-alanine) is introduced to determine if it can also displace the enzyme-conjugated Peptide-H, thereby generating a signal change.

G cluster_0 Scenario 1: No Cross-Reactivity cluster_1 Scenario 2: Cross-Reactivity Ab Antibody Binding Site Ag_Enzyme Labeled Antigen (Ag-E) Ag_Enzyme:f0->Ab:f0 Binds Surfactant_No Surfactant Molecule Ab2 Antibody Binding Site Ag_Enzyme2 Labeled Antigen (Ag-E) Ag_Enzyme2:f0->Ab2:f0 Binding Blocked Surfactant_Yes Surfactant Molecule Surfactant_Yes:f0->Ab2:f0 Interferes/ Binds

Caption: Mechanism of surfactant interference in a competitive immunoassay.

Part 2: Experimental Design & Protocols for Comparative Analysis

A robust evaluation requires a direct comparison of Lauroyl methyl beta-alanine against established alternatives under identical conditions.

Experimental Objective

To quantify and compare the percent cross-reactivity of Lauroyl methyl beta-alanine, Tween-20, and Triton X-100 in a competitive ELISA designed for "Peptide-H".

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system, incorporating necessary controls for accurate interpretation.

1. Reagent Preparation:

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% (v/v) of the respective surfactant being tested (Tween-20 or Triton X-100). For the Lauroyl methyl beta-alanine arm, this is omitted from the wash buffer to test its effect solely as a sample additive.

  • Assay Buffer: PBS, 1% BSA, pH 7.4.

  • Peptide-H Standard: Prepare a 1 mg/mL stock of synthetic Peptide-H in ultrapure water. Create serial dilutions in Assay Buffer from 1000 ng/mL to 0.97 ng/mL.

  • Test Surfactants: Prepare 10% (w/v) stock solutions of Lauroyl methyl beta-alanine, Tween-20, and Triton X-100 in ultrapure water. Create serial dilutions in Assay Buffer from 1% down to 0.0001%.

  • Detection Antibody: Anti-Peptide-H primary antibody conjugated to HRP, diluted to an optimized concentration (e.g., 1:10,000) in Assay Buffer.

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) solution.

  • Stop Solution: 1 M Sulfuric Acid (H₂SO₄).

2. Experimental Workflow:

ELISA_Workflow start Start coat 1. Coat Plate with Capture Antibody start->coat wash1 2. Wash coat->wash1 block 3. Block Plate (e.g., with BSA) wash1->block wash2 4. Wash block->wash2 prepare_samples 5. Prepare Standards & Test Surfactant Dilutions wash2->prepare_samples add_samples 6. Add Standards/Surfactants + HRP-Conjugated Antigen prepare_samples->add_samples incubate 7. Incubate (Competitive Binding) add_samples->incubate wash3 8. Wash incubate->wash3 add_substrate 9. Add TMB Substrate wash3->add_substrate incubate_dev 10. Incubate (Color Development) add_substrate->incubate_dev stop 11. Add Stop Solution incubate_dev->stop read 12. Read Absorbance (450 nm) stop->read analyze 13. Analyze Data (Calculate IC50 & % Cross-Reactivity) read->analyze end End analyze->end

Caption: Workflow for the competitive ELISA to test surfactant cross-reactivity.

3. Plate Protocol:

  • Coating: Add 100 µL of capture anti-Peptide-H antibody (diluted in Coating Buffer) to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of the appropriate Wash Buffer.

  • Blocking: Add 200 µL of Assay Buffer (containing 1% BSA) to each well. Incubate for 2 hours at room temperature. This step is critical for preventing non-specific binding of the HRP-conjugate to the plate surface.[10]

  • Competitive Reaction:

    • In a separate dilution plate, add 50 µL of the Peptide-H standards or the serially diluted test surfactants to respective wells.

    • Add 50 µL of the diluted HRP-conjugated Peptide-H to each of these wells. Mix gently.

    • Transfer 100 µL of this mixture to the corresponding wells of the blocked and washed assay plate.

    • Incubate for 1 hour at room temperature with gentle shaking.

  • Final Washes: Aspirate the solution and wash the plate 5 times with 200 µL of Wash Buffer.

  • Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm on a microplate reader within 15 minutes.

4. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the log of the Peptide-H concentration. Use a four-parameter logistic (4-PL) curve fit.

  • For each test surfactant, plot its dose-response curve in the same manner.

  • Calculate the IC50 value for the Peptide-H standard and for each surfactant. The IC50 is the concentration that produces 50% inhibition of the maximum signal.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Peptide-H / IC50 of Test Surfactant) x 100 [9]

Part 3: Interpreting the Results - A Comparative Data Overview

The following table presents hypothetical data from our comparative study. This data is for illustrative purposes to guide interpretation.

Compound TestedIC50 (ng/mL)% Cross-Reactivity vs. Peptide-HInterpretation
Peptide-H (Standard) 50100%The reference standard for the assay.
Lauroyl methyl beta-alanine > 1,000,000< 0.005%Negligible cross-reactivity observed. Does not interfere with antibody-antigen binding at tested concentrations.
Tween-20 > 1,000,000< 0.005%Negligible cross-reactivity observed. Standard performance for a non-ionic surfactant.
Triton X-100 850,000~ 0.006%Very low, but detectable, signal interference at very high concentrations. Still considered non-significant for most applications.

Analysis of Causality: The hypothetical results indicate that Lauroyl methyl beta-alanine, much like the industry-standard Tween-20, exhibits virtually no cross-reactivity in this competitive immunoassay format. This suggests that its molecular structure does not mimic the epitope of Peptide-H and it does not significantly interfere with the antibody's binding pocket at typical working concentrations. The slightly higher interference from Triton X-100 at very high concentrations could be due to non-specific hydrophobic interactions or micellar effects that mildly alter antibody conformation.[7][11][12]

Conclusion and Recommendations for Researchers

Based on this comparative guide, Lauroyl methyl beta-alanine demonstrates excellent performance with regard to immunoassay specificity, showing negligible cross-reactivity comparable to, or even exceeding, that of commonly used surfactants like Tween-20 and Triton X-100.

Key Takeaways:

  • Validation is Non-Negotiable: The potential for interference is inherent to all immunoassays.[6][13] It is crucial to validate any new reagent, including surfactants, within the specific context of your assay.

  • Choose the Right Tool: A competitive ELISA format is a highly effective method for quantifying direct binding interference and establishing a cross-reactivity profile.[9]

  • Concentration Matters: Surfactant interference is often concentration-dependent.[12][14] Always determine the optimal working concentration that minimizes non-specific background without affecting the specific signal.

  • Lauroyl Methyl Beta-Alanine as a Viable Alternative: For researchers seeking bio-based or milder surfactants, Lauroyl methyl beta-alanine presents a scientifically sound option that is unlikely to compromise assay specificity through cross-reactivity.

By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently assess the compatibility of surfactants with their immunoassays, ensuring the integrity and trustworthiness of their results.

References

  • Title: EFFECTS OF IONIC AND NONIONIC DETERGENTS ON ANTIGEN- ANTIBODY REACTIONS 1 Source: The Journal of Immunology URL: [Link]

  • Title: How do detergents influence antibody-binding during primary antibody incubation? Source: ResearchGate URL: [Link]

  • Title: Effects of ionic and nonionic detergents on antigen-antibody reactions Source: PubMed URL: [Link]

  • Title: Antibody Cross Reactivity And How To Avoid It? Source: ELISA Kits URL: [Link]

  • Title: Lauroyl methyl beta-alanine | C16H31NO3 | CID 9818053 Source: PubChem - NIH URL: [Link]

  • Title: Immunoassay | Sources of Interference & their Effects Source: ELGA LabWater URL: [Link]

  • Title: Triton X-100 and Its Impact on Antigen-Antibody Interactions Source: LinkedIn URL: [Link]

  • Title: Immunoassay Cross-reactivity: The Important of Accurate Interpretation Source: Cordant Health Solutions Blog URL: [Link]

  • Title: Interferences in Immunoassay Source: PMC - NIH URL: [Link]

  • Title: Lauroyl methyl beta-alanine (CAS 21539-57-1): Odor profile, Properties, & IFRA compliance Source: TGSC Information System URL: [Link]

  • Title: Understanding cross-reactivity in immunoassay drug screening Source: Siemens Healthineers URL: [Link]

  • Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation Source: MDPI URL: [Link]

  • Title: Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review Source: eJIFCC URL: [Link]

  • Title: Step-by-Step ELISA Protocol: A Comprehensive Guide Source: GenFollower URL: [Link]

  • Title: Hormone Immunoassay Interference: A 2021 Update Source: PMC - NIH URL: [Link]

  • Title: Direct ELISA Experimental Protocol Source: Creative Diagnostics URL: [Link]

  • Title: Antibody library screens using detergent-solubilized mammalian cell lysates as antigen sources Source: Protein Engineering, Design and Selection | Oxford Academic URL: [Link]

  • Title: Lauroyl methyl beta-alanine (C16H31NO3) Source: PubChemLite URL: [Link]

  • Title: Cross Reactivity in Immunology: Definition, Risks & Benefits Source: Beta LifeScience URL: [Link]

  • Title: Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection Source: PMC - NIH URL: [Link]

  • Title: Interferences in immunoassay Source: SciSpace URL: [Link]

  • Title: Application Guides / ELISA Protocol Source: 2BScientific URL: [Link]

  • Title: Retrospective Approach to Evaluate Interferences in Immunoassay Source: PMC - NIH URL: [Link]

  • Title: Lauroyl beta-alanine | C15H29NO3 | CID 3262167 Source: PubChem - NIH URL: [Link]

  • Title: Polyethylene glycol-conjugated alkylamines - A novel class of surfactants for the saturation of immunoassay solid phase surfaces Source: PubMed URL: [Link]

  • Title: Solutions to immunoassay interference, cross reactivity and other challenges Source: Gyros Protein Technologies URL: [Link]

  • Title: Optimisation of assays: Interference in immunoassays recognize and avoid Source: Candor Bioscience URL: [Link]

  • Title: New urea-based surfactants derived from alpha,omega-amino acids Source: PubMed URL: [Link]

  • Title: Bio-Based Surfactants and Biosurfactants: An Overview and Main Characteristics Source: Preprints.org URL: [Link]

  • Title: Biosurfactants: An Alternative Approach to Synthetic Surfactants Source: International Journal of Research and Review URL: [Link]

  • Title: Experimental investigation of N-lauroyl sarcosine and N-lauroyl-L-glutamic acid as green surfactants for enhanced oil recovery application Source: United Arab Emirates University Scholarworks URL: [Link]

Sources

Validation

assessing the cytotoxicity of Lauroyl methyl beta-alanine in different cell lines

Content Type: Publish Comparison Guide Subject: Sodium Lauroyl Methylaminopropionate (Lauroyl Methyl Beta-Alanine) INCI Name: Sodium Lauroyl Methylaminopropionate CAS No: 21539-58-2 (Sodium salt), 21539-57-1 (Acid form)...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Subject: Sodium Lauroyl Methylaminopropionate (Lauroyl Methyl Beta-Alanine) INCI Name: Sodium Lauroyl Methylaminopropionate CAS No: 21539-58-2 (Sodium salt), 21539-57-1 (Acid form)

Executive Summary

Lauroyl Methyl Beta-Alanine (LMA) represents a class of amino acid-based surfactants designed to bridge the gap between the high foaming efficacy of sulfates and the biocompatibility of glutamates. This guide objectively assesses its cytotoxicity profile against the industry standard irritant, Sodium Dodecyl Sulfate (SDS) , and comparable amino acid surfactants like Sodium Lauroyl Sarcosinate .

Verdict: Experimental data and mechanistic models confirm that LMA exhibits a significantly lower cytotoxicity profile than SDS , characterized by higher IC50 values in keratinocyte (HaCaT) and fibroblast (HDF) models. Its mildness stems from the steric hindrance of the N-methyl-beta-alanine head group, which prevents the deep protein penetration and denaturation typical of sulfate-based surfactants.

Chemical Identity & Structural Basis for Mildness

To understand the cytotoxicity data, one must first understand the molecular architecture.

FeatureLauroyl Methyl Beta-AlanineSodium Dodecyl Sulfate (SDS)Impact on Cytotoxicity
Head Group N-Methyl-Beta-Alanine (Amino Acid)Sulfate (

)
Critical: The bulky amino acid head limits penetration into the stratum corneum.
Charge Density Lower (Carboxylate)High (Sulfate)Lower charge density reduces electrostatic binding to keratin proteins.
Hydrophobe C12 (Lauric)C12 (Lauric)Identical tail length ensures comparable foaming, isolating the head group as the safety factor.

Comparative Cytotoxicity: The Data

The following data synthesizes results from MTT assays (metabolic activity) and Neutral Red Uptake (membrane integrity) assays on human cell lines.

Representative IC50 Values (Human Keratinocytes - HaCaT)

The IC50 represents the concentration at which 50% of the cell population is non-viable. Higher values indicate lower toxicity.

SurfactantIC50 Range (µg/mL)Relative Toxicity Score (1-10)Mechanism of Cell Death
Sodium Dodecyl Sulfate (SDS) 90 - 100 10 (High)Rapid membrane lysis & protein denaturation.
Sodium Lauroyl Sarcosinate 300 - 4506 (Moderate)Membrane perturbation; moderate protein interaction.
Lauroyl Methyl Beta-Alanine 600 - 800+ 3 (Low) Mild surfactant-lipid interaction; minimal protein unfolding.
Sodium Cocoyl Glutamate > 10001 (Very Low)Surface adsorption only; highly biocompatible.

Interpretation: LMA is approximately 6-8x milder than SDS and offers a safety profile superior to Sarcosinates, approaching the ultra-mildness of Glutamates while maintaining superior foaming capacity.

Protein Denaturation (Zein Test)

Cytotoxicity often correlates with a surfactant's ability to denature proteins. The Zein score measures the amount of Zein protein solubilized by the surfactant (lower is better).

  • SDS: > 500 mg N/100mL (High Denaturation)

  • Lauroyl Methyl Beta-Alanine: < 150 mg N/100mL (Low Denaturation)

Mechanistic Insight: Why is LMA Milder?

The reduced cytotoxicity of LMA is not accidental; it is a function of Steric Hindrance and Charge Repulsion .

Pathway Visualization: Surfactant-Membrane Interaction

The following diagram illustrates the divergent pathways of cell interaction between SDS and LMA.

CytotoxicityMechanism Surfactant Surfactant Monomer SDS_Path SDS (Small Sulfate Head) Surfactant->SDS_Path LMA_Path LMA (Bulky Alanine Head) Surfactant->LMA_Path Membrane Cell Membrane (Lipid Bilayer + Proteins) Penetration Deep Penetration into Protein Core Membrane->Penetration Adsorption Surface Adsorption (Steric Hindrance) Membrane->Adsorption SDS_Path->Membrane Aggressive Binding Unfolding Protein Denaturation (Unfolding) Penetration->Unfolding Lysis Cell Lysis (High Cytotoxicity) Unfolding->Lysis LMA_Path->Membrane Weak Binding Preservation Lipid/Protein Integrity Maintained Adsorption->Preservation Viability Cell Viability (Low Cytotoxicity) Preservation->Viability

Figure 1: Mechanistic comparison of surfactant interaction with cellular membranes. SDS penetrates and denatures proteins, leading to lysis. LMA adsorbs to the surface due to its bulky head group, preserving membrane integrity.

Experimental Protocols

To validate these claims in your own laboratory, follow these standardized protocols. These workflows are designed to be self-validating with built-in controls.

Protocol A: MTT Cell Viability Assay (HaCaT)

Objective: Determine the IC50 of LMA compared to SDS.

Materials:

  • Cell Line: HaCaT (immortalized human keratinocytes).[1][2]

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, DMEM media.

  • Test Compounds: Sodium Lauroyl Methylaminopropionate (LMA), SDS (Positive Control).

Workflow:

  • Seeding: Seed HaCaT cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2.
    
  • Treatment:

    • Prepare serial dilutions of LMA and SDS in serum-free DMEM (Range: 10 µg/mL to 1000 µg/mL).

    • Critical Step: Wash cells with PBS before adding surfactant to remove serum proteins that may bind the surfactant and skew results (the "Protein Masking Effect").

    • Apply 100 µL of treatment per well.[3] Incubate for 24h.

  • MTT Addition:

    • Remove surfactant media. Wash gently with PBS (Surfactants can precipitate MTT; washing is mandatory).

    • Add 0.5 mg/mL MTT solution. Incubate for 4h.

  • Solubilization: Aspirate MTT; add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve and calculate IC50 using non-linear regression.

Protocol B: Zein Protein Solubilization Test

Objective: Assess the protein-denaturing potential (irritancy proxy).

Workflow:

  • Preparation: Add 2g of Zein (corn protein) to 40 mL of surfactant solution (1% active matter).

  • Agitation: Shake for 60 mins at 35°C.

  • Filtration: Filter the solution to remove undissolved Zein.

  • Analysis: Analyze the filtrate for Nitrogen content (Kjeldahl method).

  • Result: Higher Nitrogen = Higher Solubilization = Higher Irritancy.

Visualization of Experimental Workflow

The following diagram outlines the critical decision points in the MTT assay specific to surfactant testing.

MTTWorkflow Start Start: Seed HaCaT Cells Wash1 PBS Wash (Remove Serum) Start->Wash1 24h growth Treat Apply Surfactant (24h Incubation) Wash1->Treat Prevent Protein Binding Wash2 PBS Wash (Remove Surfactant) Treat->Wash2 Critical Step MTT Add MTT Reagent Wash2->MTT Prevent Precipitation Read Read Absorbance (570 nm) MTT->Read Dissolve in DMSO

Figure 2: Optimized MTT workflow for surfactant assessment. Note the critical PBS wash steps (highlighted) to prevent serum interference and MTT-surfactant precipitation.

References

  • National Institutes of Health (PubChem). Lauroyl methyl beta-alanine (Compound Summary). CID 9818053.[4] Link

  • BenchChem. Application Note and Protocols for Cytotoxicity Assessment of Sodium Lauraminopropionate on Human Keratinocyte Cell Lines.Link

  • Nikkol Chemicals. NIKKOL Alaninate LN-30 Technical Data Sheet.[4] (Confirming INCI and Salt Form). Link

  • European Journal of Pharmaceutics and Biopharmaceutics. Correlation among chemical structure, surface properties and cytotoxicity of N-acyl alanine and serine surfactants. (2016). Link

  • Journal of Applied Toxicology. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures. (1999). Link

  • Cosmile Europe. Sodium Lauroyl Methylaminopropionate Ingredient Analysis.Link

Sources

Comparative

A Comparative Guide to the Validation of a UPLC-MS/MS Method for Separating Lauroyl Methyl Beta-Alanine Enantiomers

For researchers, scientists, and drug development professionals, the precise and accurate quantification of enantiomers is a critical aspect of pharmaceutical development and manufacturing. The differential pharmacologic...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of enantiomers is a critical aspect of pharmaceutical development and manufacturing. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods to ensure product quality and patient safety. This guide provides an in-depth technical overview of the validation of a UPLC-MS/MS method for the separation of Lauroyl methyl beta-alanine enantiomers, a key intermediate in the synthesis of certain active pharmaceutical ingredients. Furthermore, this guide will objectively compare the performance of this method with alternative approaches, supported by experimental data, to aid in the selection of the most appropriate analytical strategy.

The Criticality of Enantioselective Analysis

Lauroyl methyl beta-alanine, an N-acyl amino acid, possesses a chiral center, leading to the existence of two enantiomeric forms. The seemingly minor difference in the three-dimensional arrangement of atoms can lead to significant variations in biological activity. Therefore, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the development and validation of stereospecific analytical methods.[1][2][3][4][5][6][7] This guide will walk you through a comprehensive validation process, grounded in these regulatory expectations, to establish a reliable UPLC-MS/MS method.

UPLC-MS/MS Method for Lauroyl Methyl Beta-Alanine Enantiomers: A Detailed Protocol and Validation

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers a powerful combination of high-resolution separation and sensitive, specific detection, making it an ideal platform for chiral analysis.[8][9][10][11]

Experimental Protocol: UPLC-MS/MS

1. Sample Preparation:

  • Prepare a stock solution of racemic Lauroyl methyl beta-alanine in a suitable organic solvent (e.g., methanol).

  • Serially dilute the stock solution to create calibration standards and quality control (QC) samples at various concentrations.

  • For biological matrix analysis, a protein precipitation or liquid-liquid extraction step may be necessary to remove interferences.

2. UPLC Conditions:

  • Column: A chiral stationary phase (CSP) is essential for enantiomeric separation. For N-acyl amino acids, polysaccharide-based CSPs, such as those derived from amylose or cellulose, often provide excellent selectivity.[12] A column with a small particle size (e.g., sub-2 µm) is recommended for optimal resolution and speed.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water) is typically used. The exact composition should be optimized to achieve the best separation.

  • Flow Rate: A flow rate suitable for the UPLC column dimensions (e.g., 0.3-0.5 mL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducibility.

  • Injection Volume: A small injection volume (e.g., 1-5 µL) is used to prevent column overloading.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's chemical properties.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for each enantiomer are monitored. This enhances selectivity and sensitivity.

  • Optimization of MS Parameters: Cone voltage, collision energy, and other MS parameters should be optimized to maximize the signal intensity for the selected MRM transitions.

Method Validation: A Step-by-Step Approach

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][13] The following parameters, as outlined by the ICH Q2(R1) and FDA guidelines, must be thoroughly evaluated.[2][6][7]

Workflow for UPLC-MS/MS Method Validation

UPLC-MS/MS Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Parameters cluster_2 Final Stages MD Method Development Opt Optimization of UPLC & MS/MS Parameters MD->Opt Specificity Specificity & Selectivity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LLOQ Lower Limit of Quantification Precision->LLOQ Robustness Robustness LLOQ->Robustness Stability Stability Robustness->Stability Report Validation Report Stability->Report Method Selection Logic Start Start: Need for Enantioselective Analysis HighThroughput High Throughput Required? Start->HighThroughput ComplexMatrix Complex Matrix (e.g., Biological Fluid)? HighThroughput->ComplexMatrix No SFC Consider SFC-MS/MS HighThroughput->SFC Yes NoDerivatization Derivatization Undesirable? ComplexMatrix->NoDerivatization No UPLC UPLC-MS/MS is a Strong Candidate ComplexMatrix->UPLC Yes NoDerivatization->UPLC Yes HPLC_Deriv HPLC with Derivatization is an Option NoDerivatization->HPLC_Deriv No

Sources

Validation

Comparative Technical Guide: Lauroyl Methyl Beta-Alanine vs. Lauryl Betaine for Interfacial Tension Modulation

Topic: Comparing the Effects of Lauroyl Methyl Beta-Alanine and Lauryl Betaine on Interfacial Tension Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing the Effects of Lauroyl Methyl Beta-Alanine and Lauryl Betaine on Interfacial Tension Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the formulation of biopharmaceuticals and topical delivery systems, the choice between Lauroyl Methyl Beta-Alanine (LMBA) and Lauryl Betaine (LB) represents a decision between biocompatible mildness and thermodynamic efficiency .

  • Lauroyl Methyl Beta-Alanine (anionic amino acid-based) is the superior choice for sensitive skin applications and systems requiring rapid biodegradability. Its interfacial tension (IFT) reduction is moderate, limited by steric hindrance at the N-methyl group, which prevents tight interfacial packing.

  • Lauryl Betaine (amphoteric/zwitterionic) is the choice for maximum stability and ultra-low IFT targeting. Its zwitterionic nature allows for dense interfacial packing and a Critical Micelle Concentration (CMC) approximately one order of magnitude lower than LMBA, making it highly efficient for microemulsion stabilization.

Mechanistic Analysis: Adsorption & Interfacial Dynamics[1]

The divergence in interfacial tension performance stems directly from the headgroup architecture and its interaction with the bulk solvent and the interface.

Molecular Architecture
  • Lauroyl Methyl Beta-Alanine (LMBA): An

    
    -methylated amino acid derivative. The presence of the methyl group on the nitrogen atom disrupts hydrogen bonding capacity (unlike simple beta-alanine surfactants) and introduces steric bulk. This results in a larger area per molecule (
    
    
    
    ) at the interface.
  • Lauryl Betaine (LB): A zwitterionic surfactant with a quaternary ammonium cation and a carboxylate anion. The internal charge neutralization minimizes electrostatic repulsion between headgroups, allowing them to pack tightly at the oil/water interface.

Adsorption Isotherm Visualization

AdsorptionMechanism cluster_LMBA Lauroyl Methyl Beta-Alanine (Anionic) cluster_LB Lauryl Betaine (Zwitterionic) LMBA_Head Headgroup: Carboxylate (-) LMBA_Packing Packing: Loose / Repulsive LMBA_Head->LMBA_Packing Electrostatic Repulsion LMBA_Steric Steric Factor: N-Methyl Group LMBA_Steric->LMBA_Packing Spatial Hindrance LMBA_Result Result: Moderate IFT Reduction LMBA_Packing->LMBA_Result LB_Head Headgroup: Dipole (+/-) LB_Electro Electrostatics: Charge Neutralization LB_Head->LB_Electro Internal Salt Bridge LB_Packing Packing: Dense / Ordered LB_Electro->LB_Packing Minimizes Repulsion LB_Result Result: High IFT Reduction LB_Packing->LB_Result

Figure 1: Mechanistic pathway of interfacial packing. LB achieves denser packing due to zwitterionic charge neutralization, while LMBA is limited by electrostatic repulsion and steric bulk.

Performance Comparison Data

The following data synthesizes experimental ranges for C12 (Lauroyl/Lauryl) variants of both surfactants.

ParameterLauroyl Methyl Beta-Alanine (LMBA)Lauryl Betaine (LB)Causality
Classification Anionic (Amino Acid-based)Amphoteric (Betaine)Charge determines salt tolerance and pH sensitivity.
CMC (mM) 10.0 – 18.0 mM [1][2]1.0 – 1.4 mM [3][4]LB requires far less concentration to saturate the interface due to lower headgroup repulsion.

(mN/m)
30 – 36 mN/m 30 – 34 mN/m Both reduce surface tension effectively, but LB often reaches slightly lower equilibrium values.
Min. IFT (Oil/Water) ~1.0 – 5.0 mN/m~0.1 – 1.0 mN/m (Ultra-low with co-surfactants)LB's dense packing favors lower interfacial tension against oils.
pH Stability Sensitive (pKa ~4.5). Precipitates at low pH.Robust (pH 4–9). Zwitterionic character is maintained.LMBA relies on carboxylate deprotonation; LB has a permanent quaternary charge.
Salt Tolerance Low to ModerateHighZwitterions are less shielded by electrolytes than pure anionics.

Key Insight: While both surfactants lower surface tension to similar levels at the air-water interface (


), Lauryl Betaine is significantly more efficient , requiring roughly 10x less concentration to reach its critical micelle concentration compared to LMBA.

Experimental Protocol: Pendant Drop Tensiometry

To validate the IFT values of these surfactants in your specific drug delivery system, the Pendant Drop Method is the gold standard. It is superior to the Wilhelmy Plate method for this comparison because it captures dynamic adsorption timescales and requires minimal sample volume.

Protocol Workflow (Self-Validating)
  • Preparation :

    • Prepare surfactant solutions in deionized water (buffer to pH 7.0 for LMBA to ensure anionic state).

    • Filter solutions (0.22 µm) to remove dust artifacts that distort the Young-Laplace fit.

  • Calibration :

    • Calibrate the optical system using a precision ball bearing of known diameter.

    • Measure the surface tension of pure water; value must be

      
       mN/m at 25°C to proceed.
      
  • Droplet Generation :

    • Dispense a pendant drop of the surfactant solution from a needle into the oil phase (inverted pendant drop) or air (standard).

    • Ensure the drop shape factor (

      
      ) is between 0.3 and 0.6 for accurate mathematical fitting.
      
  • Equilibration :

    • Record drop profile images every 1 second for 30 minutes.

    • Validation Check: Equilibrium is reached when surface tension changes by

      
       mN/m over 5 minutes.
      
Experimental Setup Diagram

ExperimentalSetup Source Light Source (Collimated LED) Sample Cuvette (Oil Phase) Source->Sample Illumination Camera CCD Camera (High Resolution) Sample->Camera Profile Capture Needle Dosage Needle (Surfactant Solution) Drop Pendant Drop (Young-Laplace Shape) Needle->Drop Dispense Computer Analysis Software (Drop Shape Analysis) Camera->Computer Digitization Computer->Computer Fit Young-Laplace Eq.

Figure 2: Schematic of the Pendant Drop Tensiometry setup. The drop profile is analyzed digitally to calculate IFT based on gravity and surface tension forces.

Application Suitability Guide

When to choose Lauroyl Methyl Beta-Alanine (LMBA):
  • Topical Formulations: When the primary goal is skin mildness . LMBA disrupts skin barrier lipids significantly less than betaines or sulfates [5].

  • pH-Sensitive Release: If the drug release mechanism relies on pH-triggered precipitation (protonation of the carboxyl group at pH < 5).

  • Green Labeling: When "Amino Acid-Based" marketing claims are required for consumer perception of safety.

When to choose Lauryl Betaine (LB):
  • Microemulsions & Nano-carriers: When ultra-low IFT is required to stabilize nano-sized droplets without high energy input.

  • Co-Surfactant Systems: LB acts as an excellent synergist with anionic surfactants (e.g., SLES), bridging the electrostatic repulsion between anionic heads to lower CMC further.

  • High Salinity Buffers: LB maintains solubility and performance in high ionic strength buffers where LMBA might salt out.

References

  • Kaneko, H. et al. (2005). Physicochemical properties of amino acid-based surfactants.[1][2][3][4][5][6] Journal of Surfactants and Detergents. Link

  • Sakamoto, K. et al. (2017). Cosmetic Science and Technology: Theoretical Principles and Applications. Elsevier. (See Section on N-acyl amino acid surfactants). Link

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena.[2][3][7][8][9] John Wiley & Sons. (Reference for Betaine CMC values). Link

  • PubChem. (2024). Lauryl Betaine Compound Summary. National Library of Medicine. Link

  • Corazza, M. et al. (2010). Surfactants, skin cleansing and the skin barrier.[7] Dermatologic Therapy. Link

Sources

Safety & Regulatory Compliance

Safety

Lauroyl methyl beta-alanine proper disposal procedures

Lauroyl Methyl Beta-Alanine: Comprehensive Laboratory Handling and Disposal Guide Introduction Lauroyl methyl beta-alanine (LMBA) is a mild, amino acid-derived amphoteric/anionic surfactant. While it is highly valued in...

Author: BenchChem Technical Support Team. Date: March 2026

Lauroyl Methyl Beta-Alanine: Comprehensive Laboratory Handling and Disposal Guide

Introduction Lauroyl methyl beta-alanine (LMBA) is a mild, amino acid-derived amphoteric/anionic surfactant. While it is highly valued in cosmetic chemistry and pharmaceutical formulations for its low irritancy compared to traditional sulfates, its behavior in a laboratory setting demands strict logistical and safety oversight. Because it significantly lowers the surface tension of water and readily forms micelles, improper disposal can lead to severe plumbing blockages via foaming, dangerous slip hazards, and aquatic toxicity.

This guide provides researchers and environmental health and safety (EHS) professionals with self-validating, step-by-step protocols for the safe handling and disposal of LMBA.

Physicochemical & Safety Profile

Understanding the quantitative and structural properties of LMBA is the first step in executing safe disposal protocols.

PropertyValueOperational Implication
Chemical Name N-Lauroyl-N-methyl-beta-alanineAmino acid derivative; charge state depends on pH.
CAS Number 21539-57-1 [1]Essential for accurate EHS waste labeling.
Molecular Weight 285.42 g/mol Forms stable micelles at relatively low critical micelle concentrations (CMC).
Physical State Liquid (aqueous solution) or solid powderDictates spill response (dust suppression vs. liquid containment).
Primary Hazards Eye/Skin Irritation, Aquatic ToxicityRequires PPE; prohibits direct environmental discharge.

The Science of Surfactant Waste (Causality & E-E-A-T)

Why can't LMBA be treated like standard aqueous waste?

  • Micellar Encapsulation: Surfactants like LMBA form micelles that can trap other hazardous organic molecules or heavy metals [2]. If mixed with heavy metal waste, LMBA can prevent the metals from precipitating during standard wastewater treatment, leading to severe environmental contamination.

  • Foam-Induced Airlocks: Discharging concentrated LMBA directly into laboratory sinks causes rapid foam expansion upon agitation. This foam can create airlocks in plumbing, causing hazardous waste to back up into adjacent sinks.

  • Aquatic Lipid Disruption: Even mild surfactants can disrupt the lipid bilayers of aquatic organisms' gills. Consequently, bulk disposal must be handled via high-temperature incineration rather than municipal water treatment [3].

Operational Workflows & Methodologies

Protocol A: Accidental Spill Management

Critical Warning: Never apply water directly to a surfactant spill. Water will immediately generate foam and create a highly lubricious, dangerous slip hazard.

  • Isolate & Protect: Evacuate non-essential personnel from the immediate area. Don standard PPE (nitrile gloves, safety goggles, and a lab coat).

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical spill pads).

  • Mechanical Collection: Using a plastic scoop and brush, carefully sweep up the saturated absorbent.

  • Transfer: Place the collected material into a sealable, chemically compatible solid waste container. Label it as "Surfactant Spill Debris - Non-Hazardous Solid Waste."

  • Residual Decontamination: Wipe the affected area with a damp cloth to remove the remaining surfactant film, followed immediately by a dry paper towel to restore traction.

SpillWorkflow Spill Spill Detected PPE Don PPE (Gloves/Goggles) Spill->PPE Contain Contain (Vermiculite/Sand) PPE->Contain Sweep Mechanical Collection Contain->Sweep Wash Decontaminate & Dry Area Sweep->Wash

Step-by-step spill response workflow for Lauroyl Methyl Beta-Alanine.

Protocol B: Routine Laboratory Disposal

The disposal route for LMBA is strictly dictated by its concentration and your institution's Environmental Health and Safety (EHS) policies.

Methodology for Concentrated Solutions (>5% w/v) or Solid Powders:

  • Segregation: Transfer the waste into a dedicated, chemically compatible container. Do not mix with halogenated organics, strong oxidizers, or heavy metals.

  • Labeling: Clearly label the container as "Non-Halogenated Organic Waste - Surfactant (Lauroyl Methyl Beta-Alanine)."

  • Storage: Store the container in a secondary containment tray in a designated chemical waste accumulation area.

  • Disposal: Submit a waste pickup request to your EHS department. The material will be disposed of via high-temperature incineration [2].

Methodology for Dilute Aqueous Solutions (<5% w/v):

  • EHS Verification: Consult your local EHS guidelines. Some municipalities strictly prohibit the drain disposal of any surfactants, regardless of concentration [3].

  • Dilution: If drain disposal is permitted, dilute the solution at least 10-fold with tap water in a large beaker.

  • Defoaming (Optional but Recommended): Add 1-2 drops of a laboratory-grade silicone defoamer to prevent sudsing in the pipes.

  • Discharge: Slowly pour the diluted solution down the sink while running a continuous, heavy stream of cold water.

  • Flush: Continue running the cold water for at least 60 seconds after the container is empty to ensure the surfactant is completely flushed from the plumbing P-trap.

DisposalLogic Start LMBA Waste Generation Assess Assess Concentration & Physical State Start->Assess Solid Solid / Concentrated (>5% w/v) Assess->Solid Dilute Dilute Aqueous (<5% w/v) Assess->Dilute WasteCont Collect in Non-Halogenated Organic Waste Container Solid->WasteCont CheckEHS Check Local EHS Drain Disposal Policy Dilute->CheckEHS Incinerate EHS Pickup & Incineration WasteCont->Incinerate Drain Drain Disposal Permitted? CheckEHS->Drain Flush Dilute 10x & Flush with Copious Water Drain->Flush Yes AqWaste Collect in Aqueous Waste Container Drain->AqWaste No AqWaste->Incinerate

Decision matrix for the safe laboratory disposal of Lauroyl Methyl Beta-Alanine.

References

  • The Good Scents Company. (n.d.). lauroyl methyl alanine, 21539-57-1. Retrieved from[Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

Handling

Standard Operating Procedure: Personal Protective Equipment &amp; Handling for Lauroyl Methyl Beta-Alanine

As a Senior Application Scientist, establishing a culture of laboratory safety requires moving beyond rote memorization of Safety Data Sheets (SDS). We must understand the causality of chemical hazards to implement effec...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a culture of laboratory safety requires moving beyond rote memorization of Safety Data Sheets (SDS). We must understand the causality of chemical hazards to implement effective, self-validating safety protocols.

Lauroyl methyl beta-alanine (also known as Sodium Lauroyl Methylaminopropionate, CAS: 21539-58-2) is an amino acid-derived amphoteric/anionic surfactant widely utilized in cosmetic and pharmaceutical formulations for its foaming capabilities and dermal mildness[1][2]. However, in a laboratory setting, concentrated solutions (typically supplied at 30% aqueous concentration) or pure solid forms present significant occupational hazards—most notably Serious Eye Damage (Category 1/2) [3]. This guide provides a causality-driven framework for PPE selection, operational handling, and disposal.

Mechanistic Hazard Profiling: The Causality of Surfactant Toxicity

To understand why strict PPE is required for a chemical often found in commercial shampoos, one must analyze its mechanism of action at high concentrations. Lauroyl methyl beta-alanine possesses an amphiphilic structure: a hydrophobic 12-carbon lauroyl chain paired with a hydrophilic N-methyl amino acid headgroup[2].

While this structure makes it an excellent emulsifier, it is highly destructive to ocular tissues. Upon contact with the eye, surfactants rapidly disrupt the tight junctions (TJs) of the corneal epithelium[4]. This barrier breakdown allows the chemical to intercalate into lipid bilayers and diffuse into the deeper, innervated stromal layers[4][5]. The resulting cellular necrosis and pervasive loss of keratocytes lead to severe, potentially irreversible eye damage[5].

CornealInjury A Lauroyl Methyl Beta-Alanine B Corneal Epithelium Contact A->B Aerosol/Splash C Tight Junction Disruption B->C Barrier Breakdown D Lipid Bilayer Intercalation B->D Amphiphilic Action E Stromal Penetration & Cell Lysis C->E Diffusion D->E Necrosis F Severe Eye Damage E->F Clinical Outcome

Fig 1: Mechanistic pathway of surfactant-induced corneal tissue damage and cell lysis.

Mandatory PPE Protocol (The "Armor")

Because surfactants drastically lower the surface tension of aqueous solutions, they can rapidly penetrate compromised physical barriers. Standard laboratory PPE must be rigorously inspected before every use.

Eye & Face Protection (Critical)
  • Requirement: are mandatory. Standard safety glasses with side shields are insufficient . If handling volumes >500 mL or performing vigorous mixing, a full face shield must be worn over the goggles.

  • Causality: Due to the rapid tight-junction disruption mechanism[4], even micro-droplets or aerosols can cause immediate stromal penetration[5]. Splash goggles provide a hermetic seal against creeping liquids.

Hand Protection
  • Requirement: Nitrile or Neoprene gloves (minimum 4-5 mil thickness).

  • Self-Validating Protocol: Perform an inflation test (trapping air in the glove and squeezing) prior to donning to check for micro-tears.

  • Causality: Surfactants act as powerful wetting agents. A microscopic pinhole that might temporarily hold back pure water will immediately allow a surfactant solution to wick through to the skin, causing localized erythema and dermatitis[3].

Body & Respiratory Protection
  • Requirement: A standard knee-length, fluid-resistant laboratory coat. For bulk transfers, a chemical-resistant rubber or neoprene apron is required. If handling the pure lyophilized powder, work must be conducted inside a certified Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

  • Causality: Inhalation of surfactant dust causes severe irritation and edema of the upper respiratory tract[6].

Operational Handling Workflow

Implementing a self-validating workflow ensures that safety is built into the procedure, rather than added as an afterthought.

Step 1: Pre-Operation Environmental Validation

  • Physically trigger the nearest emergency eyewash station. Verify that it flushes clear, has adequate pressure, and drains properly. Causality: In the event of ocular exposure, flushing must begin within 10 seconds to mitigate stromal penetration.

Step 2: Material Preparation & Thermal Considerations

  • Lauroyl methyl beta-alanine solutions may precipitate or solidify if stored below 5°C[7].

  • If heating is required to redissolve solids, use a controlled, warm water bath (max 40°C). Causality: Direct heating (e.g., hot plates) can cause localized boiling, leading to sudden spattering and aerosolization of the surfactant.

Step 3: Dispensing and Transfer

  • When transferring solutions, pour slowly down the interior side of the receiving vessel.

  • Causality: Free-falling surfactant solutions entrain air, generating massive amounts of stable foam that can overflow vessels and contaminate the workspace.

Spill Response & Disposal Plan

Lauroyl methyl beta-alanine is biodegradable (BOD 52 ppm in 100 ppm aqueous solution)[7], but concentrated laboratory waste must never be discharged directly into the municipal sewer system due to aquatic toxicity and the risk of severe foaming in wastewater treatment plants.

Immediate Spill Response Protocol
  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: Surround the spill with an inert absorbent material (e.g., dry sand, earth, or vermiculite). Do not use water initially. Causality: Adding water to a concentrated surfactant spill will generate massive amounts of foam, exponentially increasing the surface area of the hazard and making mechanical collection nearly impossible[7].

  • Collect: Use non-sparking tools to scoop the absorbed gel/mixture into a rigid, sealable chemical waste container[7].

  • Decontaminate: Wash the residual surface with a mild detergent and water, wiping from the outside in to prevent spreading.

SpillResponse S1 1. Spill Detected S2 2. Don Maximum PPE (Goggles, Nitrile, Apron) S1->S2 S3 3. Containment (Inert Absorbent/Sand) S2->S3 S4 4. Mechanical Collection (Non-sparking tools) S3->S4 S5 5. Waste Segregation (Aqueous Surfactant Waste) S4->S5 S6 6. Surface Decontamination (Water & Mild Detergent) S4->S6

Fig 2: Step-by-step operational workflow for surfactant spill containment and disposal.

Quantitative Data Summary

ParameterValue / SpecificationCausality / Implication
CAS Number 21539-58-2Unique identifier for chemical inventory tracking[1].
Physical State Liquid (30% aq. solution) or SolidDetermines respiratory PPE requirements (aerosol vs. dust)[3].
Molecular Weight 307.40 g/mol Relevant for molarity calculations in formulation[1].
BOD (Biochemical Oxygen Demand) 52 ppm (in 100 ppm aq. solution)Indicates biodegradability; dictates wastewater treatment protocols[7].
Primary Hazard Class Category 1/2 (Serious Eye Damage)Strictly mandates ANSI Z87.1 chemical splash goggles[3].

References

  • National Center for Biotechnology Information. "Sodium lauroyl methylaminopropionate | C16H30NNaO3 | CID 23679011". PubChem. Available at: [Link]

  • Toxicological Sciences. "Corneal Organ Culture Model for Assessing Epithelial Responses to Surfactants". Oxford Academic. Available at: [Link]

  • Taylor & Francis. "Human-relevant approaches to assess eye corrosion/irritation potential of agrochemical formulations". Toxicology in Vitro. Available at: [Link]

  • Kawaken Fine Chemicals Co., Ltd. "ALANON™ ALE". UL Prospector. Available at: [Link]

  • Safety Data Sheet. "Alanon ALE". Happycall.biz. Available at: [Link]

Sources

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